4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
Description
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Properties
IUPAC Name |
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXDOSZOJONZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Halogenated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrrole ring system is a privileged structure, appearing in numerous natural products and blockbuster drugs.[1][2] The strategic functionalization of this simple five-membered ring can dramatically influence its physicochemical properties and biological activity. The introduction of a halogen atom, particularly iodine, onto the pyrrole core at a specific position, as seen in 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide , creates a highly versatile synthetic intermediate.[3][4]
This technical guide provides an in-depth overview of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, a key building block for researchers and scientists in drug development. We will explore its synthesis, physicochemical properties, and, most critically, its application as a linchpin in the construction of complex molecular architectures through modern cross-coupling methodologies.
Molecular Structure
The structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is characterized by a pyrrole ring substituted at the 2-position with an N,N-dimethylcarboxamide group and at the 4-position with an iodine atom.
Caption: Chemical structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Synthesis of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide: A Proposed Protocol
Causality Behind the Proposed Synthetic Strategy
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[5] Halogenation is a classic example of such a reaction. The directing effects of the substituents on the pyrrole ring are crucial for predicting the regioselectivity of the iodination. The N,N-dimethylcarboxamide group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent 3- and 5-positions. However, the nitrogen atom of the pyrrole ring is a powerful electron-donating group, activating the ring, with the highest electron density typically at the 2- and 5-positions, followed by the 3- and 4-positions. In this case, with the 2-position blocked, the 5-position would be the most activated site for electrophilic substitution. However, iodination at the 4-position is desired. To achieve this, a careful choice of iodinating agent and reaction conditions is necessary to control the regioselectivity. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine that is commonly used for the iodination of electron-rich heterocycles.[6]
Proposed Experimental Protocol
Step 1: Synthesis of N,N-dimethyl-1H-pyrrole-2-carboxamide (Precursor)
The precursor can be synthesized from commercially available 1H-pyrrole-2-carboxylic acid. The carboxylic acid is first converted to its acid chloride, which then reacts with dimethylamine to form the desired amide.
Caption: Workflow for the synthesis of the precursor.
Step 2: Iodination of N,N-dimethyl-1H-pyrrole-2-carboxamide
Sources
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An In-depth Technical Guide to the Physicochemical Properties of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel chemical entities (NCEs) is a foundational pillar for successful development. Small molecules, particularly heterocyclic compounds, form the backbone of many therapeutic agents. 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is one such molecule, a halogenated pyrrole derivative that holds potential as a versatile building block in the synthesis of more complex pharmacologically active compounds. The presence of an iodine atom offers a reactive handle for cross-coupling reactions, while the pyrrole carboxamide scaffold is a common feature in bioactive molecules.
Understanding the physicochemical properties of this compound is not merely an academic exercise; it is a critical step in assessing its "drug-likeness" and development potential. Properties such as solubility, lipophilicity, and ionization state (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, alongside detailed, field-proven protocols for their experimental determination.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the starting point for all further characterization.
-
Chemical Name: 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
-
CAS Number: 1092352-92-5[1]
-
Molecular Formula: C₇H₉IN₂O[1]
-
Chemical Structure: (A visual representation of the molecule's 2D structure)
Known and Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, commercial suppliers provide some key information. This is supplemented with computationally predicted values, which are invaluable for initial assessment in drug discovery programs.[3][4][][6]
| Property | Value / Predicted Value | Significance in Drug Development | Source |
| Physical Form | Solid | Affects handling, formulation, and dissolution characteristics. | [1] |
| Melting Point (mp) | 181 - 182 °C | Indicates purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid.[7] | [1] |
| XLogP3-AA | 1.2 (Predicted for analog) | A measure of lipophilicity, which influences membrane permeability, solubility, and metabolism.[8] A value between 1 and 3 is often considered optimal. | [9] (Analog) |
| Hydrogen Bond Donors | 1 (the pyrrole N-H) | Influences solubility in polar solvents and binding to biological targets. | (Structural) |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Influences solubility and target binding. | (Structural) |
| pKa | (Not available) | The ionization constant is critical for predicting a compound's charge state at physiological pH, which affects solubility, permeability, and receptor interaction.[10] | - |
| Aqueous Solubility | (Not available) | A crucial parameter for oral absorption and formulation. Poor solubility is a major challenge in drug development.[11] | - |
Note: Predicted values, such as XLogP3-AA for the related analog 4-iodo-1H-pyrrole-2-carbaldehyde, serve as a useful proxy in the absence of direct experimental data for the target compound.[9]
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted properties must be confirmed through experimentation. The following section details standardized, reproducible protocols for determining the key physicochemical parameters of a new chemical entity like 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
General Workflow for Physicochemical Characterization
The characterization of an NCE follows a logical progression. The identity and purity must first be confirmed before investing resources in detailed property measurements.
Caption: General workflow for the physicochemical characterization of a new chemical entity.
Melting Point Determination
The melting point provides a quick, reliable indication of purity.[7] Impurities typically depress and broaden the melting range.[12]
Protocol: Capillary Method using a Digital Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Ensure the compound is completely dry and finely powdered.
-
Loading: Load a small amount of the powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.[13]
-
Initial Rapid Run: Place the capillary in the apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[7][12]
-
Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the precise measurement at least twice. Consistent results should be obtained. For a pure compound, the range should be sharp (≤ 2 °C).
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of oral bioavailability. It is often assessed using two different assays: kinetic and thermodynamic. The OECD Test Guideline No. 105 provides a standardized framework for this determination.[11][14][15][16][17]
Protocol: Shake-Flask Method for Thermodynamic Solubility (OECD 105) [14]
This method is considered the "gold standard" and measures the true equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility, typically expressed in µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.
Lipophilicity (LogP/LogD) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key ADME property.[8] It is measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH). The shake-flask method is the classic approach.[18][19][20]
Protocol: Shake-Flask Method for LogD at pH 7.4 [18][20]
-
Solvent Preparation: Use 1-octanol and an aqueous buffer (pH 7.4). Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[18][20] This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated 1-octanol and pre-saturated buffer. The final DMSO concentration should be minimal (<1%).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the 1-octanol layer (C_oct) and the aqueous layer (C_aq) using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogD is calculated as: LogD = log10 (C_oct / C_aq)
Ionization Constant (pKa) Determination
The pKa value indicates the pH at which a compound is 50% ionized. This is vital for understanding its behavior in different physiological compartments (e.g., stomach vs. intestine). Potentiometric titration is a highly accurate and widely used method.[10][21][22][23]
Protocol: Potentiometric Titration [10][21]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[21]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).[22] An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.[21]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[21] Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl if the compound is basic, or 0.1 M NaOH if it is acidic).[10][24]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point on the first derivative plot.[21][23]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Retrieved from [Link]
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CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
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Molecules. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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National Institutes of Health (NIH). (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
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Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
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Chemsigma. (n.d.). 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide [1092352-92-5]. Retrieved from [Link]
- OECD Publishing. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility.
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]
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Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved from [Link]
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National Institutes of Health (NIH). (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]
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PubChem. (n.d.). 4-iodo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]
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ResearchGate. (2007). 4-Iodo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: 1092352-92-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that can interact with various biological targets.[3][4] Within this important class of heterocycles, pyrrole carboxamides have emerged as particularly promising therapeutic agents, with applications ranging from anticancer to antimicrobial therapies.[3][5][6]
This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. This molecule is distinguished by three key structural features: the pyrrole core, a halogen substituent (iodo group) at the 4-position, and a dimethyl carboxamide group at the 2-position. The introduction of an iodine atom is of particular interest, as halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations like cross-coupling reactions.[7]
This document will delve into the known physicochemical properties, propose a logical synthetic pathway, and explore the potential biological activities of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide based on data from structurally related compounds. It aims to serve as a valuable resource for researchers interested in leveraging this scaffold for drug discovery and development.
Physicochemical Properties and Characterization
The fundamental physical and chemical characteristics of a compound are critical for its application in research and development. Below is a summary of the available data for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
| Property | Value | Source |
| CAS Number | 1092352-92-5 | - |
| Molecular Formula | C₇H₉IN₂O | |
| Physical Form | Solid | |
| Melting Point | 181 - 182 °C | |
| Purity | 95% | |
| InChI Key | CUXDOSZOJONZAA-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two pyrrole ring protons, the N-H proton, and the two methyl groups of the dimethylamide. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing nature of the carboxamide group and the iodine atom.
-
¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the five carbons of the pyrrole ring and the two carbons of the N,N-dimethyl carboxamide group. The carbon atom attached to the iodine will show a characteristic upfield shift.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine will be a key feature in identifying the molecular ion.
Below is a diagram of the chemical structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Caption: Chemical structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Synthesis and Derivatization
A plausible synthetic route for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide can be conceptualized based on established methods for the synthesis of pyrrole derivatives. A likely starting material would be 1H-pyrrole-2-carboxylic acid or its corresponding ester.
Proposed Synthetic Protocol:
-
Iodination of the Pyrrole Ring: The first step would involve the selective iodination of the pyrrole ring at the 4-position. This can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF. The reaction is typically carried out at room temperature. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution to the alpha and beta positions.
-
Amide Formation: The resulting 4-iodo-1H-pyrrole-2-carboxylic acid can then be converted to the corresponding N,N-dimethyl carboxamide. This is a standard amidation reaction that can be performed by first activating the carboxylic acid with a coupling agent such as HATU or EDC/HOBt, followed by the addition of dimethylamine.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
The presence of the iodo group also opens up possibilities for further derivatization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications and Biological Activity (Inferred)
While specific biological data for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is limited in the public domain, the extensive research on related pyrrole derivatives allows for informed speculation on its potential therapeutic applications.
Anticancer Activity:
The pyrrole scaffold is a common feature in many anticancer agents.[1][4] Pyrrole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][8] Given that many clinically approved kinase inhibitors incorporate a pyrrole core, it is plausible that 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide could exhibit similar activity.[2]
Antimicrobial Activity:
Iodinated organic compounds and pyrrole derivatives have independently been shown to possess antimicrobial properties.[9] A study on novel iodo-dihydro-pyrrole-2-one compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] This suggests that 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide could be a promising candidate for the development of new antimicrobial agents.
Other Potential Applications:
The versatility of the pyrrole nucleus means that this compound could have other biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[3][4]
The following table summarizes the biological activities of some structurally related pyrrole carboxamides:
| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference |
| Pyrrole-2-carboxamide derivatives | Anti-tuberculosis | MmpL3 inhibitors | [5] |
| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | Anticancer | - | [3] |
| 1H-pyrazole-3-carboxamide derivatives | Anticancer (AML) | FLT3 and CDK inhibitor | [10] |
| N-substituted 1H-indole-2-carboxamides | Anticancer | Topoisomerase, PI3Kα, EGFR | [6] |
Hypothetical Experimental Protocols and Assays
To explore the potential biological activities of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, a systematic screening process can be employed.
In Vitro Cytotoxicity Assay (MTT Assay):
This assay is a common method to assess the anticancer potential of a compound.
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution):
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide in a 96-well plate containing growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following diagram outlines a general screening workflow:
Caption: General experimental screening workflow.
Safety and Handling
Specific safety data for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is not available. However, based on the GHS classification for the closely related compound N,N-dimethyl-1H-pyrrole-2-carboxamide, the following hazards should be considered as a precautionary measure[11]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a fascinating molecule that sits at the intersection of several important structural motifs in medicinal chemistry. While direct biological data is sparse, the wealth of information on related pyrrole carboxamides suggests that it holds significant potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research efforts should focus on:
-
Definitive Synthesis and Characterization: A robust and scalable synthesis of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide needs to be established, along with full spectroscopic characterization to confirm its structure.
-
Comprehensive Biological Screening: The compound should be subjected to a broad panel of biological assays to identify its primary activities and potential molecular targets.
-
Structure-Activity Relationship (SAR) Studies: The iodo group provides a convenient handle for synthetic elaboration. A systematic SAR study, exploring a variety of substituents at the 4-position, could lead to the discovery of analogues with enhanced potency and selectivity.
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The Multifaceted Biological Activities of Substituted Pyrrole-2-Carboxamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrole-2-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural component in a vast array of natural products and synthetically derived molecules of profound pharmacological importance.[1] Its unique electronic properties and the ability to be extensively functionalized have made it a "privileged scaffold" in medicinal chemistry. Among the myriad of pyrrole derivatives, those bearing a carboxamide functional group at the 2-position have garnered significant attention from the scientific community. This is due to their demonstrated broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The pyrrole-2-carboxamide moiety often acts as a key pharmacophore, enabling crucial interactions with various biological targets.[2]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the diverse biological activities of substituted pyrrole-2-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and an exploration of their underlying mechanisms of action. By synthesizing technical accuracy with field-proven insights, this guide will illuminate the causality behind experimental choices and provide a self-validating framework for the evaluation of this promising class of compounds.
A Spectrum of Biological Activities: From Anticancer to Antiviral
The versatility of the pyrrole-2-carboxamide scaffold is evident in the wide range of biological activities exhibited by its derivatives. The nature and position of substituents on the pyrrole ring and the carboxamide nitrogen play a crucial role in determining the specific activity and potency of these compounds.
Anticancer Activity: Targeting the Machinery of Malignancy
Substituted pyrrole-2-carboxamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
One of the primary mechanisms of action for some pyrrole-containing anticancer agents is the inhibition of tubulin polymerization.[4][5] By disrupting the dynamic instability of microtubules, these compounds induce a robust G2/M cell-cycle arrest, leading to an accumulation of tumor cells in the M-phase and subsequent apoptosis.[4] Another important target for this class of compounds is the family of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[3][6] By acting as competitive inhibitors of these kinases, pyrrole derivatives can block downstream signaling pathways responsible for cell proliferation, angiogenesis, and survival.[3]
Furthermore, some pyrrole-2-carboxamide derivatives have been shown to inhibit other critical cancer-related targets, including histone deacetylases (HDACs) and Bcl-2 proteins, leading to apoptosis and cell cycle arrest.[5][7]
Table 1: Anticancer Activity of Selected Substituted Pyrrole-2-Carboxamide Derivatives
| Compound Class | Target Cell Line | Activity Metric | Reported Value | Reference |
| Pyrrole-Indole Hybrid | T47D (Breast Cancer) | IC50 | 2.4 µM | [1] |
| Alkynylated Pyrrole | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [1] |
| Pyrrolo[1,2-a]quinoxaline | Human Protein Kinase CK2 | IC50 | 0.05 µM | [1] |
| N-substituted 1H-indole-2-carboxamides (Compound 12) | K-562 (Leukemia) | IC50 | 0.33 µM | [3] |
| N-substituted 1H-indole-2-carboxamides (Compound 14) | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |
| N-substituted 1H-indole-2-carboxamides (Compound 4) | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |
Antimicrobial Activity: A Broad Front Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrrole-2-carboxamides have demonstrated significant potential in this area, with activity against a wide range of bacterial, mycobacterial, and fungal pathogens.
Several studies have reported the synthesis and evaluation of pyrrole-2-carboxamide derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[3]
A particularly promising area of research is the development of these compounds as anti-tuberculosis (anti-TB) agents. A key target in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall.[9] Structure-activity relationship (SAR) studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, can significantly enhance anti-TB activity.[9] Some compounds have exhibited potent activity with MIC values less than 0.016 µg/mL and low cytotoxicity.[9]
Table 2: Antimicrobial Activity of Selected Substituted Pyrrole-2-Carboxamide Derivatives
| Compound Class | Target Organism | Activity Metric | Reported Value | Reference |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Klebsiella pneumoniae | MIC | 1.02 µg/mL | [3] |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Escherichia coli | MIC | 1.56 µg/mL | [3] |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Pseudomonas aeruginosa | MIC | 3.56 µg/mL | [3] |
| Pyrrole-2-carboxamide with fluorophenyl moiety | M. tuberculosis H37Rv | MIC | < 0.016 µg/mL | [9] |
| ENBHEDPC pyrrole-carboxylate derivative | M. tuberculosis H37Rv | MIC | 0.7 µg/mL | [8] |
| Pyrrolamide derivative | Staphylococcus aureus | MIC | 0.008 µg/mL | [8] |
| Pyrrolamide derivative | Escherichia coli | MIC | 1 µg/mL | [8] |
The pyrrole-2-carboxamide scaffold has also been explored for its antifungal properties. Several derivatives have shown considerable activity against various fungal species, including important human pathogens.[1][10] For example, certain sulfonamide-containing pyrrole derivatives have exhibited remarkable antifungal activity against phytopathogenic fungi, with some compounds showing better efficacy than standard fungicides.[1][11]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Pyrrole derivatives have long been recognized for their anti-inflammatory properties, with established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac featuring a pyrrole core.[12] The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12]
Recent research has focused on designing novel pyrrole-2-carboxamide derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[5][12] Quantitative structure-activity relationship (QSAR) studies have been employed to guide the synthesis of compounds with enhanced potency and selectivity for COX-2.[12]
Table 3: Anti-inflammatory Activity of Selected Pyrrole Derivatives
| Compound Class | Target Enzyme | Activity Metric | Reported Value | Reference |
| N-pyrrole carboxylic acid derivative (4h) | COX-2 | pIC50 | 7.11 | [12] |
| N-pyrrole carboxylic acid derivative (4m) | COX-2 | pIC50 | 6.62 | [12] |
| Pyrrolizine-5-carboxamide (9a) | COX-2 | Edema Inhibition (%) | 63.6% | [5] |
Antiviral Activity: Inhibiting Viral Replication
The pyrrole-2-carboxamide scaffold has also shown promise in the development of antiviral agents. For example, a class of trisubstituted thieno[3,2-b]pyrrole 5-carboxamides has demonstrated potent inhibitory activity against Chikungunya virus (CHIKV), a re-emerging alphavirus.[13] These compounds were found to inhibit viral RNA production and the expression of viral proteins.[13] More recently, pyridopyrrolopyrimidine-2-carboxamides have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[14]
Experimental Protocols: A Practical Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, it is essential to employ well-defined and validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of substituted pyrrole-2-carboxamide derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line in a complete culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test pyrrole-2-carboxamide derivatives in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle controls (containing the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a specialized detergent reagent) to each well.[16][17]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[8][9]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test pyrrole-2-carboxamide derivative in a suitable solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile broth medium to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next, from column 1 to column 10, mixing thoroughly at each step. Discard 100 µL from column 10.[9]
-
Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[9]
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[2]
-
-
Inoculation:
-
Inoculate each well (from column 1 to 11) with the standardized bacterial suspension. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[9]
-
-
MIC Determination:
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity: COX Inhibition Assay
The COX inhibitor screening assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Principle: This assay typically measures the peroxidase activity of COX. The enzyme converts a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme then reduces PGH2 to PGF2α. The amount of PGF2α produced is quantified, often using an ELISA-based method.[11] Alternatively, a fluorometric assay can be used where a probe is oxidized during the peroxidase reaction to produce a fluorescent signal.[1]
Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well black plate, set up wells for the enzyme control (no inhibitor), inhibitor control (a known COX inhibitor), and test compounds at various concentrations.
-
Add the reaction mix containing the assay buffer, COX probe, and cofactor to all wells.[1]
-
Add the test compound, control inhibitor, or solvent to the appropriate wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value for the test compound.
-
Mechanisms of Action and Signaling Pathways: A Deeper Dive
Understanding the molecular mechanisms by which substituted pyrrole-2-carboxamides exert their biological effects is crucial for rational drug design and optimization.
Anticancer Mechanisms
As previously mentioned, the anticancer activity of these compounds often involves the disruption of microtubule dynamics and the inhibition of key signaling pathways. The EGFR and VEGFR signaling pathways are critical for cancer cell growth, proliferation, and angiogenesis. Pyrrole derivatives that inhibit these receptor tyrosine kinases can effectively block these processes.
Simplified EGFR/VEGFR Signaling Pathway and Inhibition
Caption: Inhibition of EGFR and VEGFR signaling by pyrrole-2-carboxamide derivatives, blocking downstream pathways like MAPK/ERK and PI3K/AKT/mTOR, ultimately affecting gene transcription related to cell proliferation and survival.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of many pyrrole-2-carboxamides are mediated through the inhibition of COX enzymes, which are central to the inflammatory response.
Prostaglandin Synthesis Pathway and COX Inhibition
Caption: The role of COX-1 and COX-2 in converting arachidonic acid to prostaglandins, which mediate inflammation. Pyrrole-2-carboxamide derivatives can act as inhibitors of these enzymes.
Conclusion and Future Directions
Substituted pyrrole-2-carboxamide derivatives represent a highly versatile and promising class of compounds with a remarkable breadth of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents is well-documented and continues to be an active area of research. The ability to readily modify the substituents on the pyrrole ring and the carboxamide moiety allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational modeling, such as QSAR and molecular docking, will continue to play a crucial role in the design of next-generation pyrrole-2-carboxamide derivatives with improved target specificity and reduced off-target effects.
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for their clinical development.
-
Combination Therapies: Investigating the synergistic effects of pyrrole-2-carboxamide derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be critical for their successful translation from the laboratory to the clinic.
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Kumar, A. et al. (2015). Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses. Journal of Medicinal Chemistry, 58(22), 8849-8857. [Link]
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Spectroscopic data (NMR, IR, MS) of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
Introduction
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a halogenated heterocyclic compound belonging to the pyrrole carboxamide class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their presence in various bioactive natural products and their potential as scaffolds for designing novel therapeutic agents.[1] The introduction of an iodine atom at the 4-position of the pyrrole ring provides a valuable synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space.
Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of synthesized compounds.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. As experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and fundamental spectroscopic principles to present a detailed, predictive analysis. The methodologies and interpretations described herein are designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of similar heterocyclic compounds.
Molecular Structure
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including atom connectivity and the nature of its functional groups.
Caption: Molecular structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Proposed Synthetic Pathway
While a specific synthesis for this compound is not extensively documented, a plausible and efficient route involves the direct iodination of the readily available precursor, N,N-dimethyl-1H-pyrrole-2-carboxamide. This approach is common for the halogenation of electron-rich pyrrole rings.
Caption: Proposed synthetic workflow for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Causality in Experimental Choice: The choice of an iodinating agent like N-iodosuccinimide (NIS) or iodine (I₂) is dictated by the high electron density of the pyrrole ring, which makes it susceptible to electrophilic substitution. The reaction is typically regioselective, with substitution occurring preferentially at the C4 and C5 positions in 2-substituted pyrroles. The use of a suitable solvent like DMF can help to solubilize the reagents and control the reaction temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton, and the N,N-dimethyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the deshielding effect of the iodine atom.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.8 | br s | 1H | NH | The N-H proton of a pyrrole is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange. |
| ~7.05 | d | 1H | H-5 | This proton is a doublet due to coupling with H-3 (⁴J ≈ 1.5-2.0 Hz). It is downfield due to its proximity to the electronegative nitrogen. |
| ~6.85 | d | 1H | H-3 | This proton is a doublet due to coupling with H-5. The iodine at C-4 will have a significant deshielding effect on this adjacent proton. |
| ~2.95 | s | 6H | N(CH ₃)₂ | The two methyl groups are equivalent and appear as a sharp singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for the carbon to which it is attached (C-4).
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161.0 | C =O | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |
| ~128.5 | C -2 | This carbon is attached to the electron-withdrawing carboxamide group, shifting it downfield. |
| ~124.0 | C -5 | This α-carbon to the nitrogen is deshielded. |
| ~115.0 | C -3 | This β-carbon is influenced by both the adjacent C-2 and the iodinated C-4. |
| ~75.0 | C -4 | The carbon bearing the iodine atom is shifted significantly upfield due to the heavy atom shielding effect.[2] |
| ~38.0 | N(C H₃)₂ | The methyl carbons of the dimethylamino group appear in the typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes polar compounds and allows for the clear observation of exchangeable protons like N-H.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400 - 3200 | Strong, Broad | N-H | Stretching |
| 3150 - 3050 | Medium | Aromatic C-H | Stretching |
| 2980 - 2850 | Medium | Aliphatic C-H | Stretching (from N-CH₃) |
| 1650 - 1630 | Strong, Sharp | C=O | Amide I band, Stretching[3] |
| 1580 - 1500 | Medium | C=C | Ring Stretching |
| 1450 - 1400 | Medium | C-N | Amide Stretching |
Interpretation: The IR spectrum will be dominated by a strong, broad absorption for the N-H stretch, characteristic of pyrroles.[4] A very strong and sharp peak around 1640 cm⁻¹ will be indicative of the amide carbonyl (C=O) stretch. The presence of both aromatic and aliphatic C-H stretching bands further confirms the overall structure.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental noise.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Predicted Mass Spectrum (Electrospray Ionization, ESI+)
-
Molecular Formula: C₇H₉IN₂O
-
Exact Mass: 263.9760
-
Molecular Weight: 264.06 g/mol
| m/z | Predicted Ion | Rationale |
| 265.0 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in ESI-MS. |
| 220.0 | [M+H - N(CH₃)₂]⁺ | Loss of the dimethylamine neutral fragment. |
| 138.0 | [M+H - I]⁺ | Cleavage of the C-I bond, losing a neutral iodine radical. This is a common fragmentation for iodo-compounds.[5][6] |
| 127.0 | [I]⁺ | The presence of an ion at m/z 127 is highly characteristic of an iodine-containing compound.[5] |
| 94.0 | [C₅H₄NO]⁺ | Resulting from the cleavage of the amide side chain and loss of iodine. |
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathway for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide in ESI-MS.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. For high-resolution instruments, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. The predicted NMR, IR, and MS data, grounded in established chemical principles and analysis of analogous structures, offer a robust baseline for researchers to confirm the synthesis and purity of this compound. The provided experimental protocols represent standard, reliable methods for obtaining high-quality spectroscopic data, ensuring the integrity and validity of experimental results in a drug discovery and development setting.
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Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 2021. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 2022. [Link]
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N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. [Link]
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The 13 C NMR spectra of 4a-c at aromatic region. ResearchGate. [Link]
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Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 2014. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]
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Pyrrole. NIST WebBook. [Link]
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An In-depth Technical Guide to the Crystal Structure of Iodinated Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Iodinated Pyrroles in Medicinal Chemistry
Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4][5] The introduction of iodine atoms onto the pyrrole ring, a process known as iodination, can profoundly influence the compound's physicochemical and biological properties. This strategic modification is a key tool in medicinal chemistry for several reasons:
-
Modulation of Lipophilicity: The incorporation of iodine, a large and lipophilic halogen, can significantly increase the overall lipophilicity of the pyrrole scaffold. This can enhance membrane permeability and influence drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhancement of Binding Affinity: The iodine atom can participate in various non-covalent interactions, most notably halogen bonding, which can lead to stronger and more specific interactions with biological targets such as enzymes and receptors.[6][7][8]
-
Introduction of a Bioisostere: In certain contexts, an iodine atom can act as a bioisostere for other functional groups, allowing for the fine-tuning of molecular properties while maintaining or improving biological activity.
-
Radiolabeling for Imaging: Radioisotopes of iodine can be incorporated into pyrrole-based molecules for use as radiotracers in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[9]
Understanding the precise three-dimensional arrangement of atoms within these iodinated pyrrole compounds is paramount for rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these structures at the atomic level, providing invaluable insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.[10][11] This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of iodinated pyrrole compounds, tailored for researchers and professionals in the field of drug development.
Part 1: Synthesis and Crystallization of Iodinated Pyrroles
The journey to understanding the crystal structure of an iodinated pyrrole begins with its synthesis and the subsequent growth of high-quality single crystals.
Synthetic Strategies for Iodination of Pyrroles
Various methods exist for the iodination of pyrroles, with the choice of reagent and reaction conditions depending on the desired regioselectivity and the nature of the substituents already present on the pyrrole ring.
-
Direct Iodination with Molecular Iodine: A straightforward approach involves the reaction of the pyrrole with molecular iodine (I₂), often in the presence of a base to neutralize the hydrogen iodide (HI) byproduct. This method can sometimes lead to a mixture of mono-, di-, and poly-iodinated products.
-
Iodination with Iodine Monochloride (ICl): Iodine monochloride is a more reactive iodinating agent than molecular iodine and can be used for the efficient iodination of a range of pyrrole derivatives.[12] The use of a solid support like Celite can facilitate the reaction.[12]
-
Electrophilic Iodination using N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is often used for the iodination of electron-rich aromatic compounds like pyrroles.
-
Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13][14] By using appropriately halogenated starting materials, iodinated pyrroles can be synthesized directly. The Hantzsch pyrrole synthesis is another valuable method well-suited for solid-phase synthesis of diverse pyrrole libraries.[15]
The Art and Science of Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The quality of the diffraction data is directly dependent on the quality of the crystal.[16] Here are some key considerations and techniques:
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[17] If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth.
-
Slow Crystallization Techniques: The key to growing large, well-ordered crystals is to allow them to form slowly.[16][17] Common methods include:
-
Slow Evaporation: A solution of the compound is prepared and the solvent is allowed to evaporate slowly over a period of days or weeks.[17]
-
Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
A Note on Crystal Quality: Good crystals for X-ray diffraction should be transparent and have well-defined faces.[16] They should be free of cracks, inclusions, or other visible defects when examined under a microscope.[16]
Part 2: The Core of the Matter: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.[10][11][18] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: From Crystal to Structure
The following is a generalized, step-by-step protocol for the crystallographic analysis of an iodinated pyrrole compound.
Step 1: Crystal Mounting
-
Rationale: The crystal must be mounted on the goniometer head of the diffractometer in a way that it can be rotated freely in the X-ray beam.
-
Procedure:
-
Select a suitable crystal under a microscope. The ideal size for most diffractometers is between 0.1 and 0.3 mm in each dimension.[16]
-
Carefully pick up the crystal using a cryoloop or a glass fiber.
-
Mount the crystal on the goniometer head using a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent it from drying out and to facilitate flash-cooling.
-
Step 2: Data Collection
-
Rationale: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas.
-
Center the crystal in the X-ray beam.
-
Determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
Step 3: Data Reduction and Structure Solution
-
Rationale: The raw diffraction data are processed to correct for various experimental factors and to obtain a set of structure factors. These structure factors are then used to solve the phase problem and generate an initial electron density map.
-
Procedure:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, as well as absorption.
-
Solve the structure using direct methods or Patterson methods. This will provide the initial positions of the heavier atoms, such as iodine.
-
Step 4: Structure Refinement
-
Rationale: The initial structural model is refined against the experimental data to improve the atomic positions, thermal parameters, and other model parameters.
-
Procedure:
-
Use a least-squares refinement program (e.g., SHELXL[19], CRYSTALS[20]) to refine the structural model.
-
Locate the lighter atoms (carbon, nitrogen, hydrogen) from the difference Fourier maps.
-
Refine the positions and anisotropic displacement parameters for all non-hydrogen atoms.
-
Add hydrogen atoms at calculated positions or locate them from the difference Fourier map.
-
Continue the refinement until the model converges and the R-factors are minimized.
-
Visualizing the Workflow
Caption: Workflow for determining the crystal structure of an iodinated pyrrole compound.
Part 3: Interpreting the Crystal Structure: Key Insights for Drug Design
The final crystal structure provides a wealth of information that is crucial for understanding the properties of the iodinated pyrrole and for guiding further drug design efforts.
Molecular Geometry and Conformation
The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. This information is essential for understanding the molecule's shape and flexibility. The introduction of a bulky iodine atom can significantly alter the planarity of the pyrrole ring.[21][22]
Intermolecular Interactions: The Power of Halogen Bonding
One of the most important aspects of the crystal structure of iodinated pyrroles is the nature of the intermolecular interactions. The iodine atom, due to the phenomenon of the "sigma-hole," can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms such as oxygen, nitrogen, and sulfur.[7][23] These halogen bonds are highly directional and can play a crucial role in determining the crystal packing and in the binding of the molecule to its biological target.[24][25] Other important intermolecular interactions include hydrogen bonds, π-π stacking, and van der Waals forces.[26][27]
Visualizing Halogen Bonding
Caption: Schematic of a halogen bond between an iodinated pyrrole and an acceptor atom.
Crystallographic Data Summary
The following table provides a template for summarizing key crystallographic data for an iodinated pyrrole compound.
| Parameter | Value |
| Chemical Formula | |
| Formula Weight | |
| Crystal System | |
| Space Group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| Calculated Density (g/cm³) | |
| Absorption Coefficient (mm⁻¹) | |
| F(000) | |
| Crystal Size (mm³) | |
| Theta range for data collection (°) | |
| Index ranges | |
| Reflections collected | |
| Independent reflections | |
| Completeness to theta = x° (%) | |
| Absorption correction | |
| Max. and min. transmission | |
| Refinement method | |
| Data / restraints / parameters | |
| Goodness-of-fit on F² | |
| Final R indices [I>2sigma(I)] | |
| R indices (all data) | |
| Largest diff. peak and hole (e.Å⁻³) |
Leveraging Crystallographic Databases
A wealth of crystallographic information is available in public databases. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[28][29][30][31][32] Researchers can search the CSD for existing structures of iodinated pyrroles to identify trends in molecular geometry, packing motifs, and intermolecular interactions. The Inorganic Crystal Structure Database (ICSD) is another valuable resource for inorganic compounds.[33][34]
Conclusion: From Structure to Function
The determination of the crystal structure of an iodinated pyrrole compound is a critical step in the drug discovery and development process. The detailed three-dimensional information obtained from single-crystal X-ray diffraction provides invaluable insights into the molecule's properties and its interactions with its biological target. This knowledge enables medicinal chemists to make rational, data-driven decisions in the design and optimization of new and more effective therapeutic agents. By understanding the intricate interplay of molecular geometry and intermolecular forces, particularly the influential role of halogen bonding, researchers can unlock the full therapeutic potential of this important class of compounds.
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An In-Depth Technical Guide to Exploring the Chemical Space of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide Analogs
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic exploration of the chemical space surrounding 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. This core scaffold presents a valuable starting point for the development of novel therapeutic agents, particularly in the realm of infectious diseases. By leveraging established synthetic methodologies and a robust biological evaluation cascade, this document outlines a pathway from analog design to preclinical assessment.
Introduction: The Therapeutic Potential of the Pyrrole-2-Carboxamide Scaffold
The pyrrole-2-carboxamide moiety is a recognized pharmacophore present in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and anticancer activities.[1] A notable example is the class of pyrrole-2-carboxamide derivatives that have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[2][3][4][5] This makes the pyrrole-2-carboxamide scaffold a highly attractive starting point for the development of novel anti-tuberculosis agents, a critical need in the face of rising drug resistance.
The focus of this guide, 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, serves as a key building block for chemical space exploration. The iodine atom at the 4-position provides a versatile handle for the introduction of a wide array of substituents through well-established cross-coupling reactions. This allows for the systematic modification of the molecule's steric and electronic properties to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Part 1: Strategic Exploration of the Chemical Space
The core of our strategy involves the diversification of the 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide scaffold. This will be achieved primarily through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira reactions. These methods are chosen for their broad substrate scope, functional group tolerance, and mild reaction conditions.
Rationale for Analog Design
Based on existing literature on pyrrole-2-carboxamide MmpL3 inhibitors, the introduction of substituted aryl and heteroaryl moieties at the 4-position of the pyrrole ring is a promising strategy to enhance anti-mycobacterial activity.[2][3][4] Our analog design will therefore focus on introducing a diverse set of these groups to explore the following:
-
Electronic Effects: Incorporating electron-donating and electron-withdrawing groups on the coupled aryl ring to modulate the electron density of the pyrrole core.
-
Steric Bulk: Introducing variously sized substituents to probe the steric tolerance of the MmpL3 binding pocket.
-
Hydrogen Bonding Potential: Incorporating functionalities capable of acting as hydrogen bond donors or acceptors to potentially form key interactions with the target protein.
-
Solubility and Physicochemical Properties: Introducing polar groups to improve the aqueous solubility and overall druglikeness of the compounds.
Synthetic Strategy: A Workflow for Analog Generation
The general workflow for the synthesis of the analog library is depicted below. The starting material, 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, is commercially available from suppliers such as Alchem Pharmtech, King-Pharm, and Huateng Pharma.[6][7][8]
Caption: Synthetic workflow for the diversification of the core scaffold.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/H₂O 4:1, or DME)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol provides a general procedure for the alkynylation of the core scaffold.
Materials:
-
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 - 3.0 eq)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl, water, and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Structural Characterization
Rigorous purification and characterization are paramount to ensure the integrity of the data generated in subsequent biological assays.
| Technique | Purpose |
| Flash Column Chromatography | Primary method for the purification of synthesized analogs. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the synthesized compounds and assess their purity. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition of the final compounds. |
Part 2: Biological Evaluation and ADME-Tox Profiling
A tiered approach to biological evaluation will be employed to efficiently identify promising candidates and gather crucial data on their bioactivity and drug-like properties.
Caption: Tiered workflow for biological evaluation of synthesized analogs.
Primary Screening: Anti-mycobacterial Activity
The primary screen will assess the in vitro activity of the synthesized analogs against Mycobacterium tuberculosis H37Rv.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change from blue to pink.
Secondary Screening: Cytotoxicity Assessment
Compounds with significant anti-mycobacterial activity will be evaluated for their cytotoxicity against mammalian cell lines to determine their therapeutic index.
Protocol: MTT Assay
-
Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Mechanism of Action Studies
For promising, non-cytotoxic compounds, studies will be conducted to confirm their mechanism of action as MmpL3 inhibitors. This can be achieved by assessing their activity against a panel of M. smegmatis strains expressing wild-type and mutated versions of the M. tuberculosis MmpL3 gene.[2][4]
In Vitro ADME-Tox Profiling
A panel of in vitro ADME-Tox assays is crucial for the early identification of potential liabilities and to guide further optimization.[9][10][11][12][13]
| Assay | Parameter Measured | Importance |
| Microsomal Stability | Metabolic stability in the presence of liver microsomes. | Predicts in vivo clearance. |
| Plasma Stability | Stability in plasma. | Assesses susceptibility to plasma enzymes. |
| CYP450 Inhibition | Inhibition of major cytochrome P450 isoforms. | Predicts potential for drug-drug interactions. |
| Aqueous Solubility | Thermodynamic solubility. | Impacts absorption and formulation. |
| hERG Inhibition | Inhibition of the hERG potassium channel. | Assesses risk of cardiotoxicity. |
Conclusion: A Pathway to Novel Therapeutics
The systematic exploration of the chemical space around 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide offers a promising avenue for the discovery of novel therapeutic agents. By combining rational analog design, efficient synthetic methodologies, and a tiered biological evaluation strategy, researchers can effectively navigate this chemical space to identify lead compounds with potent bioactivity and favorable drug-like properties. The framework presented in this guide provides a robust and scientifically sound approach to advancing this promising class of molecules towards clinical development.
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Fraunhofer Institute for Molecular Biology and Applied Ecology IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
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Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534–10553. Retrieved from [Link]
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ACS Publications. (2022, August 1). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]
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PubMed. (2022, August 11). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Novel Pyrrole Carboxamides
Foreword: De-Risking Novel Chemical Scaffolds in Modern Drug Discovery
The journey of a drug from concept to clinic is fraught with peril, with a significant portion of candidates failing due to unfavorable pharmacokinetic and safety profiles.[1][2][3] Undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties remain a leading cause of this late-stage attrition.[2] Consequently, the proactive, early-stage assessment of ADMET has transitioned from a supplementary check to a cornerstone of modern drug design.[1][4] Computational, or in silico, modeling is at the forefront of this paradigm shift, offering a rapid, cost-effective, and resource-efficient means to evaluate and prioritize compounds before significant investment in synthesis and in vitro testing.[1][5]
This guide focuses on a particularly salient chemical class: novel pyrrole carboxamides. This scaffold is a privileged motif in medicinal chemistry, found in a wide array of biologically active agents.[6][7][8] However, like any novel chemical series, its journey is shadowed by uncertainty regarding its ADMET profile. This document provides a comprehensive, technically-grounded framework for researchers to systematically predict and analyze the ADMET properties of these compounds, transforming computational data into actionable intelligence for lead optimization.
Chapter 1: The Strategic Imperative of Early ADMET Assessment
The "fail early, fail cheap" mantra is a direct response to the economic realities of pharmaceutical R&D. Integrating ADMET predictions at the very inception of a project allows medicinal chemists to triage vast virtual libraries and guide synthetic efforts toward compounds with a higher probability of success.[4][9] This proactive approach, often termed "property-based design," runs in parallel with potency and selectivity screening, ensuring that the final lead candidates are not only effective but also possess the necessary pharmacokinetic characteristics to be viable drugs.[4]
The core principle is to build a multi-parameter optimization workflow where ADMET liabilities are identified and engineered out of the molecular design from the outset. This guide outlines a tiered, hierarchical strategy for achieving this, moving from broad, rapid assessments to more computationally intensive, mechanistic investigations.
Chapter 2: Foundational Analysis: Physicochemical Properties and Druglikeness
Before delving into complex biological endpoint predictions, the first pass of any in silico screen must assess the fundamental physicochemical properties that govern a molecule's behavior. These properties are the bedrock upon which pharmacokinetic characteristics are built.
Key Physicochemical Descriptors
-
Lipophilicity (logP/logD): Perhaps the most critical property, lipophilicity governs solubility, permeability, and plasma protein binding. An optimal balance is key; excessively lipophilic compounds may suffer from poor solubility and high metabolic clearance, while highly polar compounds may have poor absorption.[10]
-
Aqueous Solubility (logS): A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle for oral drug delivery.[11]
-
Molecular Weight (MW): Larger molecules often exhibit poorer permeability and bioavailability.
-
Topological Polar Surface Area (TPSA): TPSA is an excellent predictor of passive molecular transport through membranes, correlating well with oral absorption and brain penetration.[12]
-
Ionization (pKa): The ionization state of a compound at physiological pH affects its solubility, permeability, and interaction with targets.
Druglikeness and Rule-Based Filtering
Pioneered by Lipinski's "Rule of Five" (Ro5), these guidelines help identify compounds with a higher likelihood of oral bioavailability.[4][9] While not absolute laws, they are invaluable filters for culling large virtual libraries.
| Rule | Parameter | Threshold for Poor Absorption/Permeation |
| Lipinski's Ro5 | Molecular Weight (MW) | > 500 Da |
| LogP | > 5 | |
| H-bond Donors | > 5 | |
| H-bond Acceptors | > 10 | |
| Veber's Rule | Rotatable Bonds | > 10 |
| TPSA | > 140 Ų |
Table 1: Common druglikeness rules for filtering compound libraries.
Protocol 1: Foundational Property Calculation
This protocol outlines the use of a freely available web tool for a rapid first-tier assessment.
-
Input Preparation: Generate SMILES (Simplified Molecular-Input Line-Entry System) strings for the novel pyrrole carboxamide library.
-
Tool Selection: Utilize a web-based platform such as SwissADME or admetSAR .[13] These tools provide a comprehensive suite of physicochemical and pharmacokinetic predictions from a simple SMILES input.
-
Execution: Paste the SMILES strings into the input field and execute the calculation.
-
Data Analysis:
-
Examine the predicted values for logP, logS, MW, TPSA, and pKa.
-
Assess compliance with Lipinski's and other druglikeness rules.
-
Pay special attention to the "Bioavailability Score" and any alerts for undesirable substructures (e.g., PAINS - Pan-Assay Interference Compounds).
-
-
Triage: Compounds that violate multiple rules or possess highly unfavorable properties (e.g., extremely low predicted solubility, very high logP) should be flagged for redesign or deprioritization.
Chapter 3: Predictive Modeling of ADMET Endpoints with QSAR
With a filtered set of compounds possessing reasonable physicochemical properties, the next tier involves predicting specific ADMET endpoints using Quantitative Structure-Activity Relationship (QSAR) models. QSAR modeling establishes a statistical correlation between a molecule's structural features (descriptors) and its biological activity or property.[11]
Absorption
-
Human Intestinal Absorption (HIA): Predicts the percentage of a drug absorbed from the gut into the bloodstream.
-
Caco-2 Permeability: An in vitro model for intestinal permeability. High predicted permeability is desirable for orally administered drugs.[12]
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing bioavailability.[11] It is crucial to predict whether a compound is a P-gp substrate or inhibitor.
Distribution
-
Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs, but a liability for peripherally acting drugs where CNS side effects are undesirable.[11]
-
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood.[11] High PPB can limit the free fraction of the drug available to exert its therapeutic effect.
Metabolism
-
Cytochrome P450 (CYP) Inhibition: Predicts whether a compound will inhibit major CYP isoenzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to dangerous drug-drug interactions.
-
Metabolic Stability: Qualitative or quantitative prediction of a compound's susceptibility to metabolism, often by liver microsomes.
Toxicity
-
hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Early prediction is critical for safety.
-
AMES Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity.[12]
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicts the potential for a compound to cause liver damage, a major reason for drug withdrawal.[11]
| Property | Importance in Drug Design | Desired Predicted Outcome |
| Absorption | ||
| HIA | High absorption needed for good oral bioavailability. | High |
| Caco-2 Permeability | Surrogate for intestinal absorption. | High |
| P-gp Substrate | Efflux reduces bioavailability. | No |
| Distribution | ||
| BBB Penetration | Needed for CNS drugs; avoid for peripheral drugs. | Project-dependent |
| PPB | High binding reduces free drug concentration. | Low to Moderate |
| Metabolism | ||
| CYP Isozyme Inhibition | High potential for drug-drug interactions. | Non-inhibitor |
| Toxicity | ||
| hERG Inhibition | Risk of fatal cardiotoxicity. | Non-inhibitor |
| AMES Mutagenicity | Potential carcinogen. | Negative |
| Hepatotoxicity | Risk of liver failure. | Non-toxic |
Table 2: Key ADMET endpoints and their significance for pyrrole carboxamide development.
Chapter 4: Mechanistic Insights via Structure-Based Methods
While QSAR models are powerful for high-throughput screening, they often act as "black boxes." To understand the "why" behind a prediction—especially for metabolism—we turn to structure-based methods like molecular docking.
Predicting Site of Metabolism (SoM)
Identifying which part of a molecule is most susceptible to metabolic attack is crucial for improving metabolic stability. Medicinal chemists can then block these "soft spots" with chemical modifications.
Causality: Metabolism by CYP enzymes is a product of two factors: the intrinsic reactivity of an atom and its accessibility to the heme catalytic center of the enzyme.[14] Docking simulations place the compound into the enzyme's active site, allowing for the assessment of proximity and orientation of each atom relative to the reactive iron-oxo species.[15][16]
Protocol 2: CYP Docking and Site of Metabolism (SoM) Prediction
This protocol describes a general workflow for predicting metabolic liabilities using molecular docking.
-
Protein Preparation:
-
Obtain a high-resolution crystal structure of the relevant CYP isoform (e.g., CYP3A4, PDB ID: 1TQN) from the Protein Data Bank.
-
Prepare the protein structure using software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogens, assigning bond orders, removing water molecules, and optimizing the hydrogen-bonding network.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of the pyrrole carboxamide candidate using software like LigPrep or an open-source equivalent. Ensure correct ionization states at physiological pH (7.4).
-
-
Grid Generation: Define the docking box (the "grid") around the active site of the CYP enzyme, centered on the heme iron atom. The size should be sufficient to accommodate the ligand.[15]
-
Molecular Docking:
-
Pose Analysis & SoM Prediction:
-
Analyze the top-scoring docking poses.
-
Identify the atoms on the pyrrole carboxamide that are positioned closest to the heme iron (typically within 5-6 Å). These are the most probable Sites of Metabolism.
-
Specialized software like MetaSite or platforms like ADMET Predictor® can automate this analysis by combining docking with reactivity calculations.[14][18]
-
-
Decision Making: If a metabolically labile spot is identified on a critical part of the molecule (e.g., a key pharmacophore element), prioritize the compound for redesign to improve metabolic stability.
Chapter 5: Integrated Forecasting with PBPK Modeling
The final tier of in silico analysis involves Physiologically Based Pharmacokinetic (PBPK) modeling. PBPK models are mechanistic, multi-compartment models that simulate the ADME processes of a drug within a virtual organism.[19][20]
Why it's authoritative: Unlike simple QSAR, PBPK integrates physicochemical properties, in vitro data (if available), and in silico predictions (like CYP clearance) into a physiological context of organ volumes, blood flows, and tissue compositions.[19][21] This allows for the prediction of a full pharmacokinetic profile (plasma concentration vs. time) and enables the extrapolation between species and patient populations.[20][22]
A PBPK simulation can answer critical questions for a promising pyrrole carboxamide candidate, such as:
-
What is the predicted human oral bioavailability?
-
What is the likely human dose required to achieve a therapeutic concentration?
-
What is the risk of CYP-mediated drug-drug interactions?[20]
Chapter 6: Trustworthiness and the Self-Validating System
The predictive power of any in silico model is contingent on the quality of the data it was trained on and its applicability to the chemical space being investigated.[1] A robust computational workflow must be a self-validating system.
-
Applicability Domain (AD): Never trust a prediction blindly. A QSAR model is only reliable for compounds that are similar to its training set. Good predictive software will flag "out-of-domain" predictions, which should be treated with low confidence.
-
Consensus Modeling: Employ multiple tools or models for the same endpoint. If different models (e.g., from ADMETlab , pkCSM , and a commercial platform) all predict a liability, such as hERG toxicity, confidence in that prediction is significantly increased.[23]
-
Model Validation Metrics: When building custom QSAR models, rigorous validation is essential. Metrics like the area under the receiver operating characteristic curve (AUC) for classification models and the coefficient of determination (R²) for regression models are used to evaluate a model's predictive power.[24]
Conclusion
The in silico prediction of ADMET properties is an indispensable component of modern drug discovery. For researchers developing novel pyrrole carboxamides, the layered, hierarchical approach detailed in this guide provides a field-proven strategy to identify promising candidates and mitigate the risk of late-stage failure. By integrating foundational physicochemical analysis, broad QSAR profiling, mechanistic docking studies, and holistic PBPK simulations, project teams can make more informed, data-driven decisions. This computational due diligence ensures that synthetic and biological resources are focused on compounds that are not only potent but also possess the pharmacokinetic and safety profiles required to become successful medicines.
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A Technical Guide to the Potential Pharmacological Relevance of Iodinated N,N-Dimethylpyrrole Carboxamides
Executive Summary
The pyrrole heterocycle is a foundational scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives, particularly pyrrole carboxamides, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide explores the untapped potential of a specific subclass: iodinated N,N-dimethylpyrrole carboxamides. The introduction of an iodine atom is a strategic modification in drug design, often used to enhance potency, modulate metabolic stability, and introduce specific molecular interactions such as halogen bonding. By combining the privileged pyrrole carboxamide core with the strategic placement of iodine, this class of compounds represents a promising frontier for developing novel therapeutics, particularly in oncology and infectious diseases. This document provides a comprehensive overview of the rationale, synthetic strategies, potential biological targets, and key experimental protocols relevant to the exploration of these molecules.
Introduction: The Convergence of a Privileged Scaffold and a Strategic Halogen
2.1 The Pyrrole Carboxamide Core in Medicinal Chemistry The pyrrole ring is a five-membered aromatic heterocycle that is a key structural component in many natural products and pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block for drug discovery.[2] The pyrrole carboxamide moiety, in particular, is a pharmacophore found in molecules with diverse biological functions, ranging from DNA binding to potent enzyme inhibition.[2][4] Notable drugs containing a pyrrole core include the multi-kinase inhibitor Sunitinib, used in cancer therapy, and the lipid-lowering agent Atorvastatin, demonstrating the scaffold's clinical significance.[1][2] The broad utility of this scaffold has established it as a "privileged structure," justifying continued investigation into novel derivatives.
2.2 The Role of Iodination in Modulating Pharmacological Properties Halogenation is a cornerstone of modern medicinal chemistry, employed to fine-tune the physicochemical and pharmacological properties of lead compounds. Iodine, the largest and most polarizable of the stable halogens, offers unique advantages. Its introduction can significantly increase a molecule's lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Furthermore, an iodine substituent can serve as a powerful halogen bond donor, forming specific, stabilizing interactions with protein targets that can dramatically improve binding affinity and selectivity. This atom can also block sites of metabolism, thereby extending a drug's half-life. While iodine has been used as a catalyst in the synthesis of pyrrole-containing compounds[6][7][8], its incorporation as a permanent structural feature is a deliberate strategy to enhance therapeutic potential.
2.3 Rationale for Investigating Iodinated N,N-Dimethylpyrrole Carboxamides The convergence of the validated pyrrole carboxamide scaffold with the strategic benefits of iodination presents a compelling rationale for investigation. The N,N-dimethylamide group is a common feature that can enhance aqueous solubility and resist enzymatic hydrolysis compared to primary or secondary amides, improving pharmacokinetic profiles. By systematically exploring the effects of iodination at various positions on the N,N-dimethylpyrrole carboxamide core, researchers can potentially develop novel candidates with superior potency, selectivity, and drug-like properties for a range of therapeutic targets.
Synthetic Pathways and Methodologies
3.1 Retrosynthetic Analysis and Key Strategic Considerations The synthesis of iodinated N,N-dimethylpyrrole carboxamides can be approached through several routes. A logical strategy involves the late-stage iodination of a pre-formed N,N-dimethylpyrrole carboxamide or the iodination of a pyrrole carboxylic acid intermediate followed by amidation. The choice of iodinating agent is critical for controlling regioselectivity. Reagents like iodine monochloride (ICl) in the presence of a solid support like Celite have proven effective for the direct iodination of pyrrole rings.[9] The subsequent amide coupling can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acid chloride.
Below is a generalized workflow for the synthesis of these target compounds.
Caption: Generalized workflow for the synthesis of target compounds.
3.2 Protocol: Synthesis of 4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide This protocol is a representative, conceptual procedure based on established chemical transformations for pyrrole iodination and amide formation.[9][10]
Step 1: Iodination of 1H-Pyrrole-2-carboxylic acid
-
Suspend 1H-pyrrole-2-carboxylic acid (1.0 eq) and Celite (2.0 g per gram of acid) in dichloromethane (DCM, 10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of iodine monochloride (ICl) (1.1 eq) in DCM dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Filter the mixture through a pad of Celite, wash the filter cake with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude iodinated carboxylic acid. Purify via column chromatography if necessary.
Step 2: Formation of the Acid Chloride
-
Dissolve the iodinated pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 3: Amidation
-
Dissolve the crude iodinated pyrrole-2-carbonyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a 2.0 M solution of dimethylamine in THF (2.5 eq) dropwise, followed by triethylamine (3.0 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
Potential Pharmacological Targets and Mechanisms of Action
4.1 Protein Kinase Inhibition: An Established Paradigm for Pyrroles Many pyrrole-containing compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[3][11][12] The pyrrole indolin-2-one scaffold, found in drugs like Sunitinib, is a well-established kinase inhibitor.[11] These inhibitors typically bind to the ATP-binding pocket of the kinase domain. The introduction of an iodine atom could enhance binding affinity through halogen bonding with backbone carbonyls or specific amino acid residues in the active site, potentially leading to increased potency and/or altered selectivity profiles against kinases like VEGFR and EGFR.[13]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
4.2 Antimicrobial Activity: Targeting Essential Bacterial Processes Pyrrole-2-carboxamide derivatives have recently been identified as a promising new class of anti-tuberculosis agents.[14][15] Their mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for moving mycolic acids, a key component of the mycobacterial cell wall.[14][15] Structure-activity relationship (SAR) studies have shown that substituents on the pyrrole ring are crucial for potency.[14] An iodine atom could serve as a beneficial substituent, potentially enhancing activity against drug-resistant strains of M. tuberculosis and other bacteria by optimizing interactions within the MmpL3 binding pocket.
4.3 Other Potential Targets The pyrrole scaffold is highly versatile. Depending on their overall structure, pyrrolamides can bind to the minor groove of DNA, exhibiting antitumor and antiviral effects.[2] Other pyrrole derivatives have shown activity as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes[5] or as inhibitors of various other enzymes.[4] The specific profile of an iodinated N,N-dimethylpyrrole carboxamide would need to be determined through broad biological screening.
Structure-Activity Relationship (SAR) and Lead Optimization
5.1 Insights from Non-Iodinated Analogs SAR studies on related pyrrole carboxamides provide a predictive framework. For MmpL3 inhibitors, bulky substituents on the carboxamide nitrogen and electron-withdrawing groups on a phenyl ring attached to the pyrrole are beneficial for activity.[14][15] For kinase inhibitors, the substitution pattern on the pyrrole ring dictates selectivity across the kinome.[11] The N,N-dimethyl group is generally considered a metabolically stable and solubilizing feature.
5.2 Hypothesized Impact of Iodination on Potency and Selectivity The introduction of iodine can be systematically explored to build a clear SAR. The position of the iodine atom on the pyrrole ring is expected to have a profound impact on biological activity.
| Position of Iodine | Potential Impact on Activity | Rationale |
| C3-Position | May enhance potency or alter kinase selectivity. | This position is often a key vector for interacting with solvent or specific protein residues. Iodination here could introduce a halogen bond or a beneficial steric interaction. |
| C4-Position | Likely to significantly influence binding. | This position is adjacent to the carboxamide linker and can influence its orientation. Substituents here are critical in many known pyrrole-based inhibitors. |
| C5-Position | Could enhance potency, especially in antimicrobial contexts. | In MmpL3 inhibitors, this region interacts with key pockets.[14] An iodine atom could provide a strong hydrophobic or halogen bonding interaction. |
Key Experimental Workflows
6.1 Protocol: In Vitro Kinase Inhibition Assay (Generic) This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents & Materials: Purified recombinant kinase, corresponding substrate peptide, ATP, kinase assay buffer, test compound stock solution (in DMSO), 96- or 384-well assay plates, detection reagent (e.g., ADP-Glo™ or similar).
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
To each well of the assay plate, add the kinase enzyme solution.
-
Add the serially diluted test compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence). Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
6.2 Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Bacterial strain (e.g., Staphylococcus aureus), appropriate liquid growth medium (e.g., Mueller-Hinton Broth), test compound, sterile 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Future Outlook and Research Directions
The exploration of iodinated N,N-dimethylpyrrole carboxamides is a nascent field with significant potential. Future research should focus on the systematic synthesis and screening of a library of these compounds with iodine at different positions on the pyrrole ring. Promising hits should be followed up with extensive SAR studies, in vitro and in vivo ADME/Tox profiling, and mechanism-of-action studies to validate their cellular targets. Given the proven track record of the parent scaffold, this chemical space is a fertile ground for the discovery of next-generation kinase inhibitors for oncology or novel antimicrobial agents to combat drug-resistant pathogens.
References
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Banik, B.K., et al. (2012). An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones. Molecules. Available at: [Link]
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Yang, T.H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. School of Pharmacy, National Defense Medical Center. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Available at: [Link]
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Bandyopadhyay, D., et al. (2012). Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N-Polyaromatic β-Lactams. Molecules. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Stancu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Available at: [Link]
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Stancu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link]
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Li, J., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. Download Table. Available at: [Link]
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Hladysh, M., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available at: [Link]
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Walter, H. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. Available at: [Link]
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PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]
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Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Iodine catalyzed synthesis of pyrrole fused benzoxazines. ResearchGate. Available at: [Link]
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Van de Noot, M.R., & D'hooghe, M. (2022). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Reported pyrrole-2-carboxamide-based bioactive compounds and our... Download Scientific Diagram. Available at: [Link]
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ResearchGate. (n.d.). 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. ResearchGate. Available at: [Link]
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Bandyopadhyay, D., et al. (2012). An expeditious iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones. PubMed. Available at: [Link]
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Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]
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Gobis, K., et al. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
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Qandeel, B.M., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. Available at: [Link]
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ResearchGate. (2015). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. Available at: [Link]
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Das, S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. Available at: [Link]
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ResearchGate. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available at: [Link]
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ResearchGate. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Request PDF. Available at: [Link]
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SciSpace. (1999). Synthesis of N-Phenylpyrrole Carboximides. Available at: [Link]
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Stanetty, P., & Schnürch, M. (1999). Synthesis of N-Phenylpyrrole Carboximides. MDPI. Available at: [Link]
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Organic Chemistry Portal. (2017). Synthesis of O-Aroyl-N,N-dimethylhydroxylamines through Hypervalent Iodine-Mediated Amination of Carboxylic Acids with N,N-Dimethylformamide. Available at: [Link]
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Togo, H., et al. (2012). Preparation of N,N-Dimethyl Aromatic Amides from Aromatic Aldehydes with Dimethylamine and Iodine Reagents. Sci-Hub. Available at: [Link]
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ResearchGate. (2025). Evaluation of the Anti-Inflammatory Activity of N,4-diaryl-1,6-dimethyl-2-thioxo(oxo)-1,2,3,4-tetrahydropyrimidine-5-carboxamides. ResearchGate. Available at: [Link]
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Methodological & Application
An In-Depth Technical Guide to the Suzuki-Miyaura Cross-Coupling with 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the Suzuki-Miyaura cross-coupling reaction, specifically utilizing 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide as a key building block. Pyrrole scaffolds are prevalent in medicinally important compounds, and their functionalization via robust C-C bond-forming reactions like the Suzuki-Miyaura coupling is of paramount importance.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring both scientific integrity and practical success.
I. Introduction: The Strategic Importance of Pyrrole Arylation
Aryl-substituted pyrroles are a significant structural motif in a vast array of pharmaceuticals and biologically active natural products.[2] The ability to efficiently construct these frameworks from readily available starting materials is a central goal in medicinal chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forging carbon-carbon bonds, celebrated for its mild reaction conditions and broad functional group tolerance.[4][5][6]
The substrate at the heart of this guide, 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, presents a unique set of opportunities and challenges. The electron-rich nature of the pyrrole ring, the presence of an N-H bond, and the directing effects of the carboxamide group all influence the reactivity and outcome of the coupling reaction. Understanding these factors is critical for developing a reliable and high-yielding protocol.
II. The Catalytic Cycle and Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide) to a Pd(0) complex. This is often the rate-determining step.[5][9] The electron-rich nature of the pyrrole ring can facilitate this step.
-
Transmetalation: The organoboron reagent (a boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Key Considerations for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide:
-
The N-H Proton: The acidic proton on the pyrrole nitrogen can be a complicating factor. In the presence of a strong base, deprotonation can occur, potentially leading to catalyst inhibition or side reactions.[10][11][12][13] However, for many nitrogen-rich heterocycles, coupling reactions can proceed successfully without N-protection.[11] The choice of base is therefore critical.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[14] For electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[15][16][17]
-
Boron Reagent Stability: While boronic acids are highly reactive, they can be prone to decomposition, particularly protodeboronation.[18] Boronate esters, such as pinacol esters, offer enhanced stability, making them easier to handle and purify, though they may exhibit slower reaction kinetics.[4][18][19][20][21]
III. Experimental Protocols
The following protocols are designed to be robust and reproducible. It is essential to use high-purity reagents and anhydrous solvents under an inert atmosphere for optimal results.
A. General Reaction Setup
B. Detailed Protocol: Coupling with Phenylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide with phenylboronic acid.
Materials:
-
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl2 (0.05 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-N,N-dimethyl-1H-pyrrole-2-carboxamide.
IV. Optimization and Parameter Tables
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters. The following tables provide guidance on optimizing the reaction for different substrates.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Comments |
| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) | 2-10 | A classic, versatile catalyst, though sometimes less effective for challenging substrates.[2][22] |
| Pd(dppf)Cl2 | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 1-5 | Often an excellent choice for heteroaryl couplings, providing good yields and selectivity.[1] |
| Pd2(dba)3 | Tris(dibenzylideneacetone)dipalladium(0) | 1-3 | Used in combination with a phosphine ligand; a common Pd(0) source.[23] |
| Buchwald Ligands (e.g., SPhos, XPhos) | - | 1-5 | Bulky, electron-rich ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides.[24] |
Table 2: Base and Solvent Systems
| Base | Solvent System (v/v) | Temperature (°C) | Suitability and Considerations |
| K2CO3 | Dioxane/H2O (4:1) | 80-100 | A robust and widely applicable system for many heteroaryl couplings.[1] |
| Cs2CO3 | Dioxane/H2O (4:1) | 80-100 | A stronger base that can sometimes improve yields, especially with less reactive substrates.[2] |
| K3PO4 | Dioxane/H2O or Toluene/H2O | 80-110 | Often used for challenging couplings and can help minimize protodeboronation of the boronic acid.[24][25] |
| NaHCO3 | DME/H2O | 80-90 | A milder base, useful when base-sensitive functional groups are present.[26] |
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Ensure proper inert atmosphere technique; Increase temperature; Use a more active catalyst/ligand system (e.g., a Buchwald palladacycle); Verify the purity of starting materials. |
| Protodeboronation of Boronic Acid | Presence of excess water; Base is too strong or reaction time is too long. | Use anhydrous conditions with a base like K3PO4; Use a boronate ester instead of a boronic acid; Shorten reaction time. |
| Dehalogenation of Pyrrole | Presence of a hydride source; Catalyst system promotes this side reaction. | Use a different palladium source or ligand; Ensure solvents are peroxide-free. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture; Screen different bases to optimize transmetalation. |
VI. Conclusion
The Suzuki-Miyaura cross-coupling of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a highly effective method for the synthesis of functionalized pyrrole derivatives. By understanding the mechanistic nuances and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and develop robust protocols. This guide provides a solid foundation for the successful application of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
- A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. Benchchem.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications.
- The Suzuki Reaction. Chem 115 Myers.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.
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- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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Palladium-Catalyzed Synthesis of 4-Aryl-N,N-dimethyl-1H-pyrrole-2-carboxamides: An Application Note and Protocol for Researchers in Drug Discovery
Introduction: The Significance of 4-Aryl-N,N-dimethyl-1H-pyrrole-2-carboxamides in Medicinal Chemistry
The pyrrole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. The functionalization of the pyrrole ring with aryl substituents, in particular, has been a cornerstone of medicinal chemistry, as the introduction of an aryl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The 4-aryl-N,N-dimethyl-1H-pyrrole-2-carboxamide core is of particular interest to drug development professionals due to its presence in compounds with a wide range of therapeutic applications, from anti-inflammatory agents to oncology therapeutics.
This application note provides a detailed, field-proven guide to the synthesis of 4-aryl-N,N-dimethyl-1H-pyrrole-2-carboxamides via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer a step-by-step experimental protocol, and discuss the scope and potential challenges of the methodology. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Mechanism and Rationale: The Suzuki-Miyaura Coupling as the Method of Choice
While several palladium-catalyzed methods exist for the arylation of heterocycles, the Suzuki-Miyaura coupling is often the preferred strategy for the synthesis of 4-aryl-N,N-dimethyl-1H-pyrrole-2-carboxamides due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[1][2] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide, forming a Pd(II) intermediate.[3]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium center (the pyrrole and the aryl group) couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]
The choice of a pre-functionalized 4-bromopyrrole substrate ensures complete regioselectivity, a significant advantage over direct C-H activation strategies which can sometimes yield mixtures of isomers with pyrroles.
Sources
Protocol for Amide Coupling Reactions Involving 4-Iodo-1-Methyl-1H-pyrrole-2-carboxylic Acid: An In-Depth Technical Guide
This comprehensive guide provides detailed protocols and expert insights for the successful amide coupling of 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the rationale behind procedural choices, ensuring both technical accuracy and practical applicability.
Introduction: Navigating the Nuances of a Substituted Pyrrole
The formation of an amide bond is a cornerstone of medicinal chemistry and organic synthesis.[1][2] While numerous coupling reagents and protocols exist, the unique electronic and steric properties of each carboxylic acid demand a tailored approach. 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid presents a distinct profile: the pyrrole ring is an electron-rich aromatic system, a characteristic that enhances its reactivity. The presence of an N-methyl group further increases this electron density, while the iodo-substituent introduces both steric bulk and an alternative reactive site.
This guide details two robust, commonly employed coupling strategies—one utilizing a carbodiimide (EDC) with an additive (HOBt), and the other employing a uronium salt (HATU). The choice between these methods will depend on the specific amine coupling partner, scale of the reaction, and desired purity profile of the final product.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that requires high temperatures and results in the formation of water.[3] Modern amide coupling protocols circumvent this by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile.[1]
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Purpose |
| 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid | 265.02 | 1.0 | Starting material |
| Amine (R-NH₂) | - | 1.1 - 1.2 | Coupling partner |
| EDC.HCl | 191.70 | 1.2 - 1.5 | Coupling agent |
| HOBt | 135.12 | 1.2 - 1.5 | Additive to enhance reactivity |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | - | - | Solvent |
| Dichloromethane (DCM) | - | - | Extraction solvent |
| Saturated aq. NaHCO₃ | - | - | Aqueous wash |
| Brine | - | - | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
Add HOBt (1.2 eq.) and EDC.HCl (1.2 eq.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates such as sterically hindered or electron-deficient amines. [4] Mechanism Insight: HATU reacts with the carboxylate anion (formed by deprotonation with a base) to generate a highly reactive OAt-active ester. [5]This active ester is then readily attacked by the amine to form the amide bond, releasing tetramethylurea as a byproduct. [5]Pre-activation of the carboxylic acid with HATU before adding the amine is often recommended to prevent potential side reactions of the amine with HATU. [6] Materials and Reagents:
| Reagent | M.W. | Equivalents | Purpose |
| 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid | 265.02 | 1.0 | Starting material |
| Amine (R-NH₂) | - | 1.1 - 1.2 | Coupling partner |
| HATU | 380.23 | 1.1 - 1.2 | High-efficiency coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | - | - | Solvent |
| Dichloromethane (DCM) | - | - | Extraction solvent |
| Saturated aq. NH₄Cl | - | - | Aqueous wash |
| Brine | - | - | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) to the solution.
-
Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance. | - Increase the amount of coupling reagent and base.- Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).- Increase reaction temperature or prolong reaction time. |
| Side Product Formation | - Reaction of the amine with excess coupling reagent.- Epimerization of chiral centers. | - Pre-activate the carboxylic acid before adding the amine.- For carbodiimide couplings, ensure an adequate amount of HOBt is used.- Maintain a low reaction temperature. |
| Difficulty in Purification | - Water-soluble byproducts (e.g., urea from EDC).- Co-elution of product and byproducts. | - Perform thorough aqueous workup to remove water-soluble impurities.- Optimize chromatography conditions (solvent gradient, different stationary phase). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC.HCl and HATU are irritants; avoid inhalation and contact with skin and eyes.
-
DIPEA is a corrosive and flammable liquid. Handle with care.
-
DMF is a potential reproductive toxin; handle with appropriate caution.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Study.com. (n.d.). Explain the reactivity and orientation effects observed in each heterocycle. Pyrrole is more.... Retrieved from [Link]
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- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
Application Notes and Protocols for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrole-2-Carboxamide Scaffold as a Privileged Motif in Drug Discovery
The pyrrole ring is a fundamental heterocyclic scaffold that features prominently in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have established it as a "privileged" structure in medicinal chemistry. The pyrrole-2-carboxamide moiety, in particular, serves as a versatile pharmacophore found at the core of molecules with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Marketed drugs such as the non-steroidal anti-inflammatory agent Ketorolac and the multi-kinase inhibitor Sunitinib feature the pyrrole scaffold, underscoring its therapeutic relevance.[5]
This guide focuses on 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide , a key synthetic intermediate that serves as a versatile building block for the construction of diverse libraries of bioactive compounds. The strategic placement of the iodine atom at the 4-position of the pyrrole ring opens up a wealth of possibilities for chemical diversification through modern cross-coupling methodologies.
The Strategic Importance of the 4-Iodo Substituent
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making 4-iodo-substituted pyrroles highly valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents at this position, enabling a systematic exploration of the chemical space around the pyrrole core to optimize biological activity, selectivity, and pharmacokinetic properties. The most common and powerful of these transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[6]
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds with terminal alkynes.[7][8]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a diverse array of primary and secondary amines.[9][10]
The N,N-dimethylcarboxamide at the 2-position provides a stable and synthetically tractable handle that can also be further modified if desired, though it often plays a crucial role in binding to biological targets.
Synthetic Pathways and Diversification
The following diagram illustrates a typical workflow in a drug discovery program starting from 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Caption: Drug discovery workflow utilizing 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Experimental Protocols: Diversification of the 4-Iodo-Pyrrole Scaffold
The following protocols are generalized procedures adapted from established methods for cross-coupling reactions on halogenated heterocycles.[6][11] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-Pyrrole Derivatives
This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid with the 4-iodo-pyrrole scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide [1092352-92-5] | King-Pharm [king-pharm.com]
- 4. Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
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- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide as a Premier Synthetic Building Block
Introduction: Unveiling a Strategic Synthetic Intermediate
In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the pantheon of heterocyclic scaffolds, the pyrrole nucleus stands out for its prevalence in a myriad of biologically active natural products and pharmaceutical agents.[1] The strategic functionalization of this core structure allows for the fine-tuning of molecular properties, making derivatives of pyrrole highly sought after.
This guide focuses on a particularly valuable, yet underexplored, building block: 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide . The presence of an iodine atom at the C4 position of the pyrrole ring offers a versatile handle for a variety of powerful cross-coupling reactions. Concurrently, the N,N-dimethylcarboxamide moiety at the C2 position serves as a key pharmacophore, known to engage in crucial hydrogen bonding interactions within biological targets.[2] This unique combination of a reactive site for carbon-carbon and carbon-nitrogen bond formation, alongside a biologically relevant functional group, positions 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide as a cornerstone for the synthesis of novel compounds with significant therapeutic and material potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-proven protocols for the utilization of this versatile building block in three of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Core Applications: A Gateway to Molecular Diversity
The synthetic utility of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is primarily harnessed through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to participate in these transformations under relatively mild conditions, allowing for the introduction of a wide array of substituents at the C4 position of the pyrrole ring.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[3][4] For 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, this reaction provides a direct route to 4-aryl- and 4-heteroaryl-N,N-dimethyl-1H-pyrrole-2-carboxamides, which are key scaffolds in medicinal chemistry.[5][6]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, and base is crucial for an efficient reaction, particularly when dealing with electron-rich heterocyclic systems.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide with Phenylboronic Acid
Objective: To synthesize 4-phenyl-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Materials:
-
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O (4:1) | 100 | 16 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 75 |
Yields are based on analogous reactions reported in the literature and are representative.[7][8]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing a direct route to synthesize aryl and vinyl alkynes.[8][9] Applying this reaction to 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide allows for the introduction of various alkyne moieties, which are not only important pharmacophores but also versatile handles for further transformations such as click chemistry.[10]
Mechanistic Rationale: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[11][12] The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base), and subsequent reductive elimination.[11]
Detailed Protocol: Sonogashira Coupling of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide with Phenylacetylene
Objective: To synthesize 4-(phenylethynyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Materials:
-
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 88 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |
Yields are based on analogous reactions reported in the literature and are representative.[10][13]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6][14] For 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, this reaction opens the door to a vast array of 4-amino-pyrrole derivatives, which are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in pharmaceuticals.[15][16]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the arylamine product.[16][17] The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.[1][14]
Detailed Protocol: Buchwald-Hartwig Amination of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide with Morpholine
Objective: To synthesize 4-(morpholino)-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Materials:
-
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide and morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 10 | 88 |
Yields are based on analogous reactions reported in the literature and are representative.[14]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a strategically designed and highly versatile building block that offers a direct and efficient entry point to a wide range of functionalized pyrrole derivatives. Its ability to readily participate in cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes it an invaluable tool for medicinal chemists and materials scientists. The protocols and data presented herein provide a solid foundation for the successful application of this building block in the synthesis of novel and complex molecular targets. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
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Cui, K., Gao, M., Zhang, Y., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(7), 1396. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 18, 2026, from [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 18, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]
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Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
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Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masri, H. S. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 706. [Link]
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Recent Advances in Sonogashira Reactions. (2025, August 7). Retrieved January 18, 2026, from [Link]
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Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. a... (n.d.). Retrieved January 18, 2026, from [Link]
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Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025, July 22). Retrieved January 18, 2026, from [Link]
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Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (n.d.). Retrieved January 18, 2026, from [Link]
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Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
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Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. (2014, April 29). Retrieved January 18, 2026, from [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019, April 1). Retrieved January 18, 2026, from [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 18, 2026, from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Retrieved January 18, 2026, from [Link]
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Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. (2025, July 21). Retrieved January 18, 2026, from [Link]
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ChemInform Abstract: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. (2025, August 7). Retrieved January 18, 2026, from [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 18, 2026, from [Link]
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Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. (n.d.). Retrieved January 18, 2026, from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of internal alkynes. a Sonogashira coupling of unactivated... (n.d.). Retrieved January 18, 2026, from [Link]
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ChemInform Abstract: Buchwald—Hartwig Coupling/Michael Addition Reactions: One-Pot Synthesis of 1,2-Disubstituted 4-Quinolones from Chalcones and Primary Amines. (2025, August 7). Retrieved January 18, 2026, from [Link]
-
Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. (2025, September 4). Retrieved January 18, 2026, from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols for the Synthesis and Evaluation of Pyrrole-Based MmpL3 Inhibitors
Abstract
Mycobacterial membrane protein large 3 (MmpL3) is a critical transporter essential for the biogenesis of the unique and complex cell wall of Mycobacterium tuberculosis (Mtb).[1][2][3] It functions by translocating trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane.[2][4][5] Inhibition of MmpL3 disrupts this vital pathway, leading to cell death, which has established it as a highly promising target for novel anti-tuberculosis therapeutics, particularly in the face of rising drug resistance.[1][5][6] This document provides a detailed guide for the synthesis, purification, characterization, and biological evaluation of pyrrole-based MmpL3 inhibitors, a chemical scaffold that has shown significant promise. We present a robust, one-pot synthetic protocol and subsequent methodologies for assessing anti-mycobacterial potency and target engagement.
Introduction: MmpL3 as a Vulnerable Target in M. tuberculosis
The cell envelope of Mtb is a formidable barrier, contributing significantly to its intrinsic resistance to many antibiotics and its ability to survive within the host.[2][3] A defining feature of this envelope is the mycomembrane, a lipid-rich outer layer composed of mycolic acids. The biosynthesis and transport of these mycolic acids are essential for the bacterium's viability.[7]
MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, plays the indispensable role of flipping TMM from the cytoplasm to the periplasm.[4][7][8] Blocking this function leads to the accumulation of TMM in the cytoplasm, halting the synthesis of trehalose dimycolate (TDM) and other essential cell wall components, ultimately compromising cell wall integrity and leading to bacterial death.[1][5][7]
The therapeutic potential of MmpL3 is underscored by the numerous, structurally diverse small molecules that target it, including the clinical candidate SQ109.[3][6][9] Among these, pyrrole-based scaffolds, such as pyrrole-2-carboxamides and 1,5-diarylpyrroles like BM212, have demonstrated potent activity.[4][7][10] Some MmpL3 inhibitors are believed to function not only by direct steric hindrance but also by dissipating the proton motive force (PMF) that powers the transporter's activity.[4][9][11][12]
This guide is designed to equip researchers in medicinal chemistry and drug discovery with the foundational methods to synthesize and validate novel pyrrole-based MmpL3 inhibitors.
Experimental Overview & Workflow
The process of developing and validating a novel MmpL3 inhibitor follows a logical progression from chemical synthesis to biological testing. This workflow ensures that a synthesized compound is pure, its structure is confirmed, and its biological activity is rigorously assessed.
Caption: High-level experimental workflow for inhibitor development.
Synthesis of a Representative N-Aryl-3-cyano-2-methyl-5-phenylpyrrole
This section details a concise and efficient one-pot multicomponent reaction to synthesize N-substituted pyrroles, adapted from established procedures that have been used to create precursors for known MmpL3 inhibitors like BM212.[13] The reaction involves the condensation of a phenacyl alcohol, 3-oxobutanenitrile, and a primary aniline, catalyzed by acetic acid.
Rationale for Synthetic Route
The chosen multicomponent reaction is highly efficient, combining three starting materials in a single step to rapidly generate a complex pyrrole core.[13] This approach is advantageous for library synthesis, allowing for facile variation of all three components to explore the structure-activity relationship (SAR). Acetic acid serves as a mild Brønsted acid catalyst, facilitating the sequential condensation and cyclization/dehydration steps that form the aromatic pyrrole ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxy-1-phenylethan-1-one (Phenacyl alcohol) | ≥98% | Sigma-Aldrich | Can be synthesized from phenacyl bromide.[13] |
| 3-Oxobutanenitrile | ≥97% | Alfa Aesar | |
| 4-Chloroaniline | ≥99% | Merck | Example aniline; can be substituted. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | Used as catalyst. |
| Ethanol (EtOH) | Anhydrous | Reaction solvent. | |
| Ethyl Acetate (EtOAc) | HPLC Grade | For chromatography. | |
| Hexanes | HPLC Grade | For chromatography. | |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-1-phenylethan-1-one (1.0 mmol, 136.1 mg), 3-oxobutanenitrile (1.0 mmol, 83.1 mg), and 4-chloroaniline (1.0 mmol, 127.6 mg).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (3 mL) to the flask, followed by glacial acetic acid (1.0 mmol, 57 µL).
-
Reaction Execution: Stir the resulting mixture and heat to 70 °C using a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase. The reaction is typically complete within 3-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
-
Purification: Purify the crude residue by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column (dry loading is recommended).
-
Elute the product using a gradient of 5% to 35% ethyl acetate in hexanes.
-
Collect fractions containing the desired product (visualized by TLC) and combine them.
-
-
Final Product: Evaporate the solvent from the combined pure fractions to yield the final product, 4-(4-chlorophenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carbonitrile, as a solid.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: One-pot synthesis of a substituted pyrrole inhibitor.
Biological Evaluation Protocols
Once a pyrrole-based inhibitor has been synthesized and purified, its biological activity must be assessed. The following protocols describe how to determine the compound's potency against M. tuberculosis and its toxicity towards mammalian cells.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against Mtb.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well flat-bottom microplates
-
Alamar Blue reagent
-
Resazurin sodium salt solution
-
Positive control: Isoniazid or Rifampicin
-
Negative control: DMSO (vehicle)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of 2-fold serial dilutions in 7H9 broth in the 96-well plate, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Dilute the culture in 7H9 broth to a final concentration that will yield approximately 1 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound. Include wells with bacteria only (growth control) and media only (sterility control).
-
Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37 °C for 5-7 days.
-
Assay Readout: After incubation, add 30 µL of Alamar Blue reagent or a freshly prepared resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37 °C for another 16-24 hours.
-
Data Interpretation: Assess the color change. A blue color (oxidized resazurin) indicates no bacterial growth (inhibition), while a pink color (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change from blue to pink.
Protocol: Mammalian Cell Cytotoxicity Assay
It is crucial to assess whether an inhibitor is selectively toxic to mycobacteria over host cells. A standard assay using Vero (monkey kidney epithelial) cells or THP-1 (human monocytic) cells can determine the 50% cytotoxic concentration (CC₅₀).
Materials:
-
Vero cells or THP-1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
MTT or MTS reagent
-
Positive control: Doxorubicin
-
Negative control: DMSO (vehicle)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37 °C with 5% CO₂ to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.
-
Viability Assessment: Add the MTS or MTT reagent to each well and incubate for an additional 2-4 hours. This reagent is converted to a colored formazan product by metabolically active (i.e., viable) cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control wells. Plot the viability against the compound concentration and use a non-linear regression model to determine the CC₅₀ value. The Selectivity Index (SI) can then be calculated as SI = CC₅₀ / MIC . A higher SI value (typically >10) is desirable.
Target Validation: Confirming MmpL3 Inhibition
While potent MIC values are encouraging, it is essential to confirm that the compound's activity is mediated through the intended target, MmpL3.
Caption: Mechanism of MmpL3 inhibition by pyrrole-based compounds.
Methods to validate MmpL3 as the target include:
-
Resistant Mutant Screening: Spontaneously resistant mutants can be generated by plating Mtb on agar containing the inhibitor at 4-8x MIC. Whole-genome sequencing of resistant colonies often reveals mutations in the mmpL3 gene.[9]
-
Testing Against MmpL3 Mutants: The inhibitor should be tested against laboratory-generated strains harboring known MmpL3 resistance-conferring mutations. A significant increase in the MIC for the mutant strain compared to the wild-type is strong evidence of on-target activity.[10][14]
-
Conditional Expression Systems: Using Mtb strains where mmpL3 expression is tightly controlled (e.g., tetracycline-inducible). Under-expression of MmpL3 should sensitize the bacteria to the inhibitor, resulting in a lower MIC.[15]
-
Metabolic Labeling: Using ¹⁴C-labeled precursors like acetate to monitor mycolic acid synthesis. Treatment with an MmpL3 inhibitor should lead to the accumulation of labeled TMM and a reduction in labeled TDM and other cell wall mycolates, confirming disruption of the transport pathway.[10]
Summary and Outlook
The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of novel pyrrole-based inhibitors targeting MmpL3. By combining efficient chemical synthesis with robust biological and target validation assays, researchers can effectively identify and characterize new lead compounds for tuberculosis drug development. The high tractability and proven potential of the MmpL3 target, coupled with the chemical versatility of the pyrrole scaffold, offers a promising path forward in the critical search for new anti-tubercular agents.[3][5][16]
References
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Application Note: A Robust HPLC Method for the Analysis and Quality Control of Pyrrole Carboxamide Compounds
Abstract
Pyrrole carboxamides are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including the development of novel therapeutics.[1][2][3] Their structural diversity and varying physicochemical properties present unique challenges for analytical chemists. This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the separation, identification, and quantification of pyrrole carboxamide compounds. We will delve into the causal logic behind method development choices, from column and mobile phase selection to sample preparation, and provide detailed, field-proven protocols designed for immediate implementation in research and drug development settings. The methodologies are grounded in International Conference on Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6]
Introduction: The Analytical Imperative for Pyrrole Carboxamides
The pyrrole carboxamide scaffold is a privileged structure in drug discovery, forming the core of molecules targeting a range of diseases.[1][2] As these compounds progress through the development pipeline, from synthesis to formulation, a reliable analytical method is paramount for ensuring purity, stability, and quality. HPLC is the technique of choice due to its high resolution, sensitivity, and reproducibility.[5][7]
However, the inherent properties of pyrrole carboxamides, which can range from highly polar to non-polar, often complicate method development. Challenges include poor retention on traditional reversed-phase columns, peak tailing due to interactions with residual silanols, and instability under certain pH conditions.[8][9][10] This guide addresses these challenges by providing a systematic approach to creating a method that is both robust and reliable.
Strategic HPLC Method Development
Effective method development is a systematic process of optimizing conditions to achieve the desired separation.[5] The goal is to obtain symmetrical peaks with adequate resolution from impurities and other matrix components, all within a reasonable analysis time.
2.1. Causality of Column Selection
The stationary phase is the heart of the separation. For pyrrole carboxamides, a reversed-phase (RP) approach is typically the most effective starting point.[11]
-
Primary Choice: C18 (Octadecylsilane) Columns: C18 columns are the workhorse of reversed-phase chromatography due to their hydrophobicity, which provides excellent retention for a wide range of organic molecules.[11] For many pyrrole carboxamide derivatives, especially those with bulky, non-polar substituents, a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) offers the best initial results.[12][13]
-
Addressing Polarity Challenges: Many pyrrole carboxamides possess polar functional groups, leading to poor retention on standard C18 phases where they may elute near the solvent front.[8][9] In such cases, several alternatives should be considered:
-
Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups embedded within the alkyl chains or at the terminus, which helps to retain polar analytes and reduces peak tailing caused by silanol interactions.[10]
-
Aqueous C18 Columns: Specifically designed to prevent "phase collapse" or "ligand folding" when using highly aqueous mobile phases ( >95% water), which are often necessary to retain very polar compounds.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are unretained in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica) with a high organic content mobile phase.[10]
-
2.2. Mobile Phase Optimization: The Driving Force of Separation
The mobile phase composition dictates analyte retention time and selectivity.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and lower UV cutoff, which is advantageous for detecting compounds at low wavelengths.[11]
-
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter, especially for compounds with ionizable functional groups.[9] Maintaining a consistent pH is essential for reproducible retention times.
-
Buffers: A buffer such as phosphate or formate (typically 10-25 mM) should be used to control the pH. For UV detection, a buffer that is transparent at the desired wavelength is crucial. Formic acid is an excellent choice for LC-MS compatibility.
-
pH Adjustment: The pH should be set to a value where the analyte is in a single, non-ionized form to ensure good peak shape and retention. For acidic compounds, a pH below their pKa is used; for basic compounds, a pH above their pKa is preferable, though high pH requires specialized columns.[9] A starting pH of around 3.0 is often effective for a broad range of compounds.[12]
-
-
Gradient vs. Isocratic Elution:
-
Isocratic Elution: The mobile phase composition remains constant. It is simpler but may not be suitable for separating mixtures with a wide range of polarities.[11]
-
Gradient Elution: The composition of the mobile phase is changed over time (e.g., increasing the organic solvent percentage). This is ideal for complex samples, as it allows for the elution of both polar and non-polar compounds in a single run.[1][11] A typical screening gradient might run from 5% to 95% acetonitrile over 10-15 minutes.[1]
-
2.3. Detector Settings and System Parameters
-
Detector: UV-Vis detection is the most common choice for this class of compounds due to the presence of chromophores in the pyrrole ring system. The wavelength should be set at the absorbance maximum (λmax) of the analyte for maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is useful for peak purity assessment and identifying unknown impurities. A common detection wavelength for pyrrole derivatives is around 225-254 nm.[1][12][13]
-
Flow Rate: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a typical starting point.[12][13]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) using a column oven improves the reproducibility of retention times and can enhance peak efficiency.[1][12]
Experimental Protocols
Protocol 1: Sample and Standard Preparation
This protocol ensures that the sample is free of particulates and is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[15][16]
Materials:
-
Pyrrole carboxamide compound
-
HPLC-grade acetonitrile and water
-
Diluent (e.g., 50:50 Acetonitrile:Water)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Sonicator
-
0.22 or 0.45 µm syringe filters (PTFE or nylon)
Procedure:
-
Stock Standard Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the pyrrole carboxamide reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Preparation (e.g., 50 µg/mL):
-
Pipette 0.5 mL of the 1 mg/mL stock standard solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.[13]
-
-
Sample Preparation (e.g., from a solid formulation):
-
Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of the active pyrrole carboxamide compound into a 10 mL volumetric flask.
-
Follow steps 1.2 and 1.3 for dissolution and dilution.
-
For complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary prior to dilution.[16][17]
-
-
Filtration:
Protocol 2: HPLC System Configuration and Analysis Workflow
This protocol outlines the steps for setting up the HPLC system and performing the analysis.
Workflow Diagram:
Caption: Overall workflow for HPLC analysis.
Procedure:
-
Mobile Phase Preparation:
-
System Startup:
-
Turn on the HPLC system components (pump, autosampler, column oven, detector).
-
Purge the pump lines with fresh mobile phase to remove air bubbles and old solvent.
-
-
Column Installation and Equilibration:
-
Install the selected analytical column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Before running samples, perform a system suitability test to verify that the system is performing correctly.[6]
-
Make five replicate injections of a working standard solution.
-
Verify that the acceptance criteria are met (see Table 2).
-
-
Sequence Execution:
-
Set up the analysis sequence in the chromatography data system (CDS) software. A typical sequence includes:
-
Blank injection (diluent) to check for carryover and baseline noise.
-
Standard injections for calibration.
-
Sample injections.
-
Bracketing standards to check for drift over the run.
-
-
-
Data Processing:
-
Integrate the peaks of interest.
-
Generate a calibration curve from the standard injections.
-
Quantify the amount of pyrrole carboxamide in the samples based on the calibration curve.
-
Data Presentation and Validation
4.1. Optimized Chromatographic Conditions
The following table summarizes a typical set of optimized conditions for the analysis of a moderately polar pyrrole carboxamide.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 1 min; hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
4.2. Method Validation Protocol (ICH Q2(R1) Summary)
Validation is a formal process to demonstrate that the analytical method is suitable for its intended purpose.[4][7][20] Key parameters to be evaluated are outlined below.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[5] | Peak purity index > 0.999; baseline resolution (>1.5) from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 5-100 µg/mL). |
| Accuracy | To measure the closeness of the test results to the true value.[4][5] | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[4][6] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).[5] | System suitability parameters remain within limits; peak area change is minimal. |
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. A systematic approach is key to resolving them.
Caption: Decision tree for troubleshooting common HPLC problems.[18][19][21][22]
Conclusion
This application note provides a comprehensive framework for the successful HPLC analysis of pyrrole carboxamide compounds. By understanding the rationale behind method development choices and adhering to systematic protocols for sample preparation, system operation, and validation, researchers can generate high-quality, reliable, and reproducible data. The provided methodologies serve as a robust starting point that can be adapted to the specific properties of novel pyrrole carboxamide derivatives, ultimately supporting accelerated and compliant drug development efforts.
References
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Vertex AI Search.
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- Title: 3 Key Steps for HPLC Method Validation in Pharmaceuticals - Altabrisa Group. Source: Altabrisa Group.
- Title: HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Source: Fisher Scientific.
- Title: Steps for HPLC Method Validation - Pharmaguideline. Source: Pharmaguideline.
- Title: Polar Compounds | SIELC Technologies. Source: SIELC Technologies.
- Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Source: SciELO Brazil.
- Title: Reversed-phase chromatography - Wikipedia. Source: Wikipedia.
- Title: HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Source: LCGC International.
- Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Source: Vertex AI Search.
- Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Source: PubMed Central.
- Title: Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. Source: Vertex AI Search.
- Title: Sample Pretreatment for HPLC. Source: Vertex AI Search.
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- Title: (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Source: ResearchGate.
- Title: Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Source: Polymer Chemistry Characterization Lab.
- Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Source: Drawell.
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- Title: (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Source: ResearchGate.
- Title: What are the Common Peak Problems in HPLC - Chromatography Today. Source: Chromatography Today.
- Title: Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Source: MDPI.
- Title: Top 10 Most Common HPLC Issues and How to Fix Them (2023). Source: YouTube.
- Title: Troubleshooting Common HPLC Issues | Labcompare.com. Source: Labcompare.
- Title: HPLC Troubleshooting Guide - Sigma-Aldrich. Source: Sigma-Aldrich.
- Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: MDPI.
- Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Source: VLife Sciences.
- Title: Analytical Method Development and Dermal Absorption of Pyrogallol, a Hair Dye Ingredient. Source: Vertex AI Search.
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- 22. youtube.com [youtube.com]
Application Note: Robust and Sensitive Analysis of Iodinated Heterocycles by Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
Iodinated heterocyclic compounds are a cornerstone in modern drug development, acting as vital intermediates and active pharmaceutical ingredients (APIs). Their unique physicochemical properties, while beneficial for therapeutic efficacy, present significant analytical challenges. This application note provides a comprehensive guide for developing robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization and quantification of iodinated heterocycles. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights and step-by-step protocols to navigate the complexities associated with these molecules, such as in-source deiodination and chromatographic resolution of closely related species.
Introduction: The Analytical Challenge of Iodinated Heterocycles
Heterocyclic scaffolds are ubiquitous in pharmaceuticals, and the incorporation of iodine atoms can profoundly influence a molecule's pharmacological profile by modulating its size, lipophilicity, and metabolic stability. However, the lability of the carbon-iodine bond under certain analytical conditions, particularly within the energetic environment of a mass spectrometer's ion source, poses a significant hurdle for accurate analysis.
A primary challenge is the potential for deiodination, an in-source reaction that can lead to misinterpretation of mass spectra and inaccurate quantification.[1][2] Furthermore, the chromatographic separation of the target iodinated compound from its deiodinated impurities or other halogenated isomers can be complex, requiring careful method development.[3]
This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to overcome these challenges, ensuring data of the highest integrity.
Strategic Sample Preparation
The foundation of any successful LC-MS analysis is a well-designed sample preparation protocol. The primary goals are to extract the analyte of interest, remove interfering matrix components, and ensure compatibility with the LC-MS system.[4]
Solubilization and Dilution
-
Solvent Selection: The initial step is to dissolve the sample in a solvent that is compatible with the reversed-phase mobile phase. A general guideline is to use a "dilute-and-shoot" approach where possible, minimizing sample manipulation.[5] Acetonitrile or methanol are often suitable choices. The final sample solvent should ideally match the initial mobile phase composition to ensure good peak shape.[6]
-
Concentration: Analyte concentrations for LC-MS analysis typically range from 10 to 100 µg/mL.[6] It is crucial to avoid overloading the column or the mass spectrometer, which can lead to peak distortion and detector saturation.
Extraction and Clean-up
For complex matrices such as biological fluids or environmental samples, a clean-up step is often necessary.[7]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for isolating analytes and removing interferences.[4][8] For iodinated heterocycles of varying polarities, polymeric reversed-phase sorbents (e.g., Oasis HLB) are often a good starting point due to their broad retention characteristics.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed, partitioning the analyte into an immiscible organic solvent.[4] This method is effective but can be more labor-intensive and use larger volumes of organic solvents.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulates that could clog the LC system.[9]
Liquid Chromatography: Achieving Optimal Separation
The chromatographic separation is critical for resolving the iodinated analyte from its potential impurities and isomers.
Column Selection
The choice of stationary phase is paramount for separating halogenated compounds.
-
C18 Columns: A high-quality C18 column is the workhorse for reversed-phase chromatography and a good first choice for many iodinated heterocycles.[10]
-
Phenyl-based Columns (Phenyl-Hexyl): These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic heterocycle, which can be advantageous for separating halogenated aromatics.[11]
-
Pentafluorophenyl (PFP) Columns: PFP phases provide a unique selectivity mechanism involving dipole-dipole, π-π, and ion-exchange interactions. They have demonstrated excellent performance in separating closely related halogenated compounds and their dehalogenated isosteres.[3]
-
Mixed-Mode Liquid Chromatography (MMLC): For highly polar or charged nitrogen-containing heterocycles, MMLC, which combines reversed-phase and ion-exchange characteristics, can provide superior retention and separation.[12][13]
Mobile Phase Optimization
The mobile phase composition directly influences retention, selectivity, and ionization efficiency.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally provides lower backpressure and can offer different selectivity compared to methanol.
-
Aqueous Phase and Additives: The choice of additive is critical. While formic acid is a common mobile phase additive for promoting protonation in positive ion ESI, it has been shown to induce deiodination of iodinated aromatic compounds in the ESI source.[1][2][14]
Experimental Workflow: LC-MS Method Development
Caption: A logical workflow for developing a robust LC-MS method.
Mass Spectrometry: Sensitive and Specific Detection
The mass spectrometer provides the sensitivity and specificity required for analyzing iodinated heterocycles.
Ionization Techniques
-
Electrospray Ionization (ESI): ESI is the most widely used ionization technique for this class of compounds due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[15][16] It is crucial to optimize ESI parameters, such as capillary voltage, as this can influence the extent of in-source reactions like deiodination.[1][2]
-
Atmospheric Pressure Chemical Ionization (APCI): For less polar compounds that are not efficiently ionized by ESI, APCI can be a valuable alternative.[17]
Isotopic Pattern and Accurate Mass
A key advantage in the mass spectrometry of iodine-containing compounds is that iodine is monoisotopic (¹²⁷I).[15][18] This simplifies the interpretation of mass spectra as it does not produce the complex isotopic patterns seen with elements like chlorine or bromine. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF technology, should be utilized to confirm the elemental composition of the parent ion and its fragments, providing a high degree of confidence in compound identification.[19][20]
Tandem Mass Spectrometry (MS/MS)
MS/MS is indispensable for structural confirmation and quantitative analysis.
-
Fragmentation Patterns: The fragmentation of iodinated heterocycles can be complex. Common fragmentation pathways include the loss of the iodine atom, which is often the weakest bond, and cleavages within the heterocyclic ring system.[18][21] Understanding these patterns is crucial for structural elucidation.
-
Multiple Reaction Monitoring (MRM): For quantitative applications, MRM on a triple quadrupole mass spectrometer offers unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[8][22]
Logical Relationship: Mitigating Deiodination
Caption: The critical influence of mobile phase and source parameters.
Protocols: A Step-by-Step Guide
This section provides a generalized protocol for the LC-MS analysis of a model iodinated heterocyclic compound. This should be used as a starting point and optimized for the specific analyte of interest.
Protocol: Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the iodinated heterocyclic standard in methanol or acetonitrile.
-
Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: If the sample is a solid, dissolve it in the appropriate solvent to a known concentration. For complex matrices, perform an SPE cleanup as previously described.
-
Final Dilution: Dilute the final sample extract into the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Acetic Acid).
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.
Protocol: LC-MS/MS Method
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | PFP, 100 x 2.1 mm, 1.8 µm | Offers unique selectivity for halogenated compounds.[3] |
| Mobile Phase A | Water + 0.1% Acetic Acid | Acetic acid minimizes in-source deiodination.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid | |
| Gradient | 5% B to 95% B over 8 min | A generic gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol | 2 µL | Minimizes potential for column overload. |
| MS System | Triple Quadrupole or HRMS | For quantitative (MRM) or qualitative (accurate mass) analysis. |
| Ionization | ESI, Positive Mode | A common starting point for nitrogen-containing heterocycles. |
| Capillary Voltage | 3500 V (Optimize) | A critical parameter to tune to minimize fragmentation.[1][2] |
| Drying Gas Temp | 350 °C | Facilitates desolvation. |
| Drying Gas Flow | 10 L/min | |
| Nebulizer Gas | 45 psi | |
| Scan Mode | Full Scan (Method Dev) / MRM (Quant) | Use full scan to identify parent ion, then optimize MRM transitions. |
Table 1: Starting LC-MS/MS Parameters
Conclusion
The analysis of iodinated heterocycles by LC-MS is a powerful tool in the pharmaceutical industry, but it demands a nuanced approach. By understanding the potential for in-source deiodination and carefully selecting chromatographic conditions, researchers can develop robust and reliable methods. The key takeaways are the critical choice of mobile phase additive—favoring acetic acid or ammonium acetate over formic acid—and the use of stationary phases like PFP that offer unique selectivity for halogenated systems. Coupled with optimized mass spectrometry conditions, these strategies will ensure the generation of high-quality, trustworthy data essential for advancing drug discovery and development projects.
References
- Deiodination of Iodinated Aromatic Compounds With Electrospray Ioniz
- Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Iodane Compounds. Benchchem,
- Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
- Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF.
- Gas Chromatography-Mass Spectrometric Identification of Iodine Species Arising From Photo-Chemical Vapor Generation.
- Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Semantic Scholar,
- (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
- Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others | Request PDF.
- mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide. doc brown's advanced organic chemistry revision notes,
- Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. ScienceDirect,
- LC-MS Sample Preparation: Techniques & Challenges. Opentrons,
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Neg
- Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Agilent,
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
- LCMS-guided detection of halogenated natural compounds.
- (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Sample preparation in analysis of pharmaceuticals. ScienceDirect,
- Top 10 Things Users Can Do to Minimize Contamin
- HPLC separation of related halogenated aromatic, any one??
- How Do You Prepare A Sample For LC-MS Analysis? Chemistry For Everyone - YouTube,
- Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks,
- 4 Steps to Successful Compound Optimiz
- Mass Spectrometry - Fragmentation P
- Fragment
- Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants.
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- Mass Spectrometry Fragmentation P
- Basics of LC/MS. Agilent,
- Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace,
- Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Hindawi,
- (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Interfaces for LC–MS.
- Playing with Selectivity for Optimal Chiral Separation.
- The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Austin Publishing Group,
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Speciation Analysis Solutions for LC-ICP-MS. Analytik Jena,
- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
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Derivatization of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide for structure-activity relationship (SAR) studies
An In-Depth Guide to the Derivatization of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrrole-2-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring is a fundamental heterocyclic motif that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged scaffold" in drug discovery.[1] Specifically, the pyrrole-2-carboxamide framework is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from anticancer and antiviral to antimicrobial and anti-inflammatory.[3][4][5]
Structure-Activity Relationship (SAR) studies are the cornerstone of modern medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound influence its biological activity.[6][7] A systematic exploration of the chemical space around a core scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties.
This guide focuses on 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 1092352-92-5)[8][9], a versatile starting material for SAR studies. The iodine atom at the C4-position serves as a highly effective synthetic handle for introducing a diverse range of substituents through modern cross-coupling reactions.[10] This allows researchers to systematically probe the steric and electronic requirements of the C4-position for optimal target engagement. Concurrently, the N,N-dimethylcarboxamide at the C2-position provides a crucial interaction point, the modification of which can also be explored to refine a compound's activity profile.
This document provides detailed protocols and expert insights for the derivatization of this key intermediate, empowering researchers to efficiently generate compound libraries for robust SAR exploration.
Strategic Overview of Derivatization for SAR Studies
The primary goal is to generate a library of analogs by modifying the C4-position of the pyrrole ring. The iodine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope, functional group tolerance, and mild reaction conditions.[11][12]
Caption: General workflow for SAR studies starting from the key iodo-pyrrole intermediate.
Part 1: Derivatization at the C4-Position via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, making it ideal for introducing aryl and heteroaryl moieties at the C4-position.[13][14] The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium catalyst and a base.[11]
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium source and ligand is critical. For heteroaromatic substrates like pyrroles, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the oxidative addition and reductive elimination steps while preventing catalyst decomposition.[13] Pre-catalysts like XPhos Pd G2/G3 are often preferred for their air-stability and high reactivity.
-
Base: The base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid/ester for the transmetalation step. The choice of base can significantly impact yield, and inorganic carbonates or phosphates are generally effective and well-tolerated.[13]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed with certain catalyst systems.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv)
-
Aryl- or heteroarylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%; or a pre-catalyst like XPhos Pd G2, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried reaction vessel, add 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, the boronic acid/ester, and the base.
-
Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if separate). If using a pre-catalyst, it can be added in step 1.
-
Via syringe, add the degassed solvent system.
-
Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80–110 °C).
-
Stir vigorously and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-substituted pyrrole-2-carboxamide.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Example Suzuki-Miyaura Conditions
| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 90 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane | 100 | >90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | Toluene | 110 | ~70 |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (2) | Dioxane | 100 | ~88 |
| Note: Yields are illustrative and will vary based on specific substrate and precise conditions. |
Part 2: Derivatization via Sonogashira and Buchwald-Hartwig Couplings
To further expand the chemical diversity for SAR studies, other cross-coupling reactions are indispensable.
A. Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction allows for the introduction of terminal alkynes, providing access to compounds with linear, rigid linkers—a valuable feature for probing binding pockets.[15][16] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[17]
Protocol Highlights:
-
Catalyst System: Typically Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%) with CuI (1-5 mol%).[18]
-
Base: A liquid amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used, often serving as a co-solvent.
-
Conditions: The reaction is often run at room temperature for reactive iodides but may require mild heating (40–60 °C).[19] Anhydrous and anaerobic conditions are crucial to prevent side reactions like Glaser coupling.
B. Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
This reaction is the premier method for coupling aryl halides with a vast range of primary and secondary amines, amides, and other N-nucleophiles.[20][21] It provides direct access to 4-amino-pyrrole derivatives, which can serve as key hydrogen bond donors or acceptors.
Protocol Highlights:
-
Catalyst System: Requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, sterically hindered phosphine ligand (e.g., BINAP, Xantphos, or biaryl phosphines like RuPhos).[22][23]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[21]
-
Conditions: Reactions are typically run in anhydrous, aprotic solvents like toluene or dioxane at elevated temperatures (80-110 °C).
Data Presentation: Comparative Overview of Key Cross-Coupling Reactions
| Reaction Type | Bond Formed | Key Reagents | Typical Catalyst/Ligand | Base |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Boronic acid / ester | Pd(dppf)Cl₂, XPhos Pd G3 | K₃PO₄, Cs₂CO₃ |
| Sonogashira | C(sp²)–C(sp) | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA |
| Buchwald-Hartwig | C(sp²)–N | Amine / Amide | Pd₂(dba)₃ / RuPhos, Xantphos | NaOtBu, LHMDS |
Part 3: Analysis of Structure-Activity Relationships
Once a library of derivatives is synthesized and purified, the compounds undergo biological screening to determine their activity (e.g., IC₅₀, EC₅₀, Kᵢ). The resulting data is then analyzed to establish an SAR.
Key Steps in SAR Analysis:
-
Data Collation: Organize the chemical structures and their corresponding biological activity data into a table.
-
Trend Identification: Identify which structural modifications lead to an increase, decrease, or no change in activity.
-
Does increasing the size of the C4-substituent improve potency? (Steric effects)
-
Is an electron-donating or electron-withdrawing group at C4 beneficial? (Electronic effects)
-
Does a hydrogen bond donor/acceptor at C4 enhance binding?
-
-
Hypothesis Generation: Formulate hypotheses about the pharmacophore—the key features required for activity.
-
Iterative Design: Use these hypotheses to design the next generation of compounds to further probe the SAR and optimize the lead candidate.
Hypothetical SAR Data Table
| Compound ID | R Group at C4-Position | Structure | IC₅₀ (nM) |
| Parent | -I | (Structure of starting material) | >10,000 |
| A-1 | -Phenyl | (Structure) | 850 |
| A-2 | -4-Methoxyphenyl | (Structure) | 250 |
| A-3 | -4-Fluorophenyl | (Structure) | 300 |
| A-4 | -Pyridin-3-yl | (Structure) | 150 |
| B-1 | -Phenylethynyl | (Structure) | 1,200 |
| C-1 | -Morpholino | (Structure) | 95 |
Interpretation of Hypothetical Data:
-
Replacing iodine with an aryl group is beneficial (Parent vs. A-1).
-
An electron-donating methoxy group (A-2) and a hydrogen bond accepting pyridine nitrogen (A-4) enhance potency, suggesting a specific interaction in the target's binding pocket.
-
The introduction of a morpholino group via Buchwald-Hartwig amination (C-1) results in the most potent compound, indicating a highly favorable interaction, possibly involving hydrogen bonding and improved solubility.
Conclusion
4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a powerful and versatile platform for conducting detailed SAR studies. By leveraging robust and well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, medicinal chemists can efficiently generate diverse libraries of analogs. This systematic approach enables the elucidation of key structural requirements for biological activity, paving the way for the rational design and optimization of novel therapeutic agents.
References
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One-pot synthesis of functionalized pyrrole-2-carboxamides
Application Note & Protocol
A Robust One-Pot Synthesis of Functionalized Pyrrole-2-Carboxamides for Drug Discovery Scaffolds
Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, antitumor, and cholesterol-reducing properties.[3][4] Specifically, the functionalized pyrrole-2-carboxamide motif is a crucial pharmacophore in many advanced therapeutic candidates. Recent studies have highlighted its potential in developing novel inhibitors for challenging targets, such as Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis and as potent antibacterial agents against various pathogens.[4][5] The pyrrole scaffold is a key component in several FDA-approved drugs like Atorvastatin and Sunitinib, underscoring its therapeutic importance.[2][6]
Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as high costs, significant chemical waste, and lengthy reaction times, which impede the rapid generation of diverse compound libraries needed for modern drug discovery.[7] Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer an elegant solution, promoting efficiency, atom economy, and molecular diversity.[8][9][10] This guide details a highly efficient, one-pot multicomponent strategy for synthesizing a diverse array of functionalized pyrrole-2-carboxamides, transitioning from readily available starting materials to the final product in a single, streamlined procedure.
The Synthetic Strategy: One-Pot Cyclocondensation and Aromatization
The protocol described herein is centered around a powerful one-pot sequence involving the reaction of chalcones (α,β-unsaturated ketones) with glycine amides. This method leverages an initial cyclocondensation reaction to form a 3,4-dihydro-2H-pyrrole intermediate, which is subsequently oxidized in the same reaction vessel to yield the aromatic pyrrole-2-carboxamide.[11] This approach is notable for its operational simplicity, tolerance of a wide range of functional groups, and consistently moderate to high yields.
The causality behind this strategy is rooted in efficiency. By telescoping multiple transformations (Michael addition, intramolecular cyclization, and oxidation) into a single pot, we eliminate the need for isolating and purifying intermediates. This not only saves time and resources but also minimizes potential product loss between steps, a common issue in linear synthesis. The choice of microwave irradiation for heating is deliberate; it provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional methods.[11]
Reaction Mechanism
The reaction proceeds through a well-defined sequence. The key step is a spontaneous 6π-electrocyclization of an intermediate formed after the initial Michael addition of the glycine amide to the chalcone. The resulting dihydropyrrole is not isolated but is directly oxidized to the stable aromatic pyrrole.[11]
Caption: The reaction mechanism for the one-pot pyrrole synthesis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear endpoints and characterization guidance.
Materials and Reagents
-
Substituted Chalcone (1.0 mmol, 1.0 equiv)
-
Substituted Glycine Amide (1.2 mmol, 1.2 equiv)
-
Anhydrous Pyridine (4 mL)
-
Molecular Sieves, 3 Å (200 mg)
-
Copper(II) Acetate (Cu(OAc)₂, 2.0 mmol, 2.0 equiv) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
Instrumentation
-
Microwave Synthesis Reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary Evaporator
-
Standard laboratory glassware
-
NMR Spectrometer, Mass Spectrometer (for characterization)
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a 10 mL microwave reaction vessel, add the substituted chalcone (1.00 mmol), the corresponding glycine amide (1.20 mmol), and a magnetic stir bar.
-
Expert Insight: Using a slight excess of the glycine amide (1.2 equivalents) helps to drive the initial condensation reaction to completion.
-
-
Solvent and Drying Agent Addition: Add activated 3 Å molecular sieves (approx. 200 mg) and anhydrous pyridine (4 mL). Seal the vessel.
-
Causality: Pyridine acts as a high-boiling polar solvent suitable for microwave heating. The molecular sieves are crucial for removing trace amounts of water, which can interfere with the condensation process.[11]
-
-
Cyclization Step (Microwave): Place the sealed vessel into the microwave synthesis reactor. Irradiate the mixture at 130 °C for 30 minutes.
-
Expert Insight: Microwave heating provides rapid and efficient energy transfer, drastically reducing the reaction time compared to conventional oil bath heating.
-
-
Oxidation Step (In-Situ): After the initial irradiation, carefully open the vessel and add Copper(II) acetate (2.00 mmol). Reseal the vessel.
-
Causality: Cu(OAc)₂ is an effective oxidant for converting the non-aromatic dihydropyrrole intermediate into the final pyrrole product.[11] An alternative, potent oxidant is DDQ, though the workup is different.
-
-
Aromatization Step (Microwave): Return the vessel to the microwave reactor and irradiate at 130 °C for an additional 30 minutes.
-
Reaction Workup: a. After cooling, filter the reaction mixture through a pad of celite to remove the molecular sieves and copper salts, washing with dichloromethane (DCM, ~20 mL). b. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure pyrrole-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
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- 7. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Substituted Pyrrole-2-Carboxamides
Welcome to the technical support center for the synthesis of 4-substituted pyrrole-2-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions for higher yields and purity.
Structure of This Guide
This support center is divided into two main sections:
-
Troubleshooting Guide: This section addresses specific, observable problems you might encounter during your experiments, such as low yields, unexpected byproducts, or reaction failures. Each problem is followed by a detailed analysis of probable causes and actionable solutions.
-
Frequently Asked Questions (FAQs): This section covers broader, conceptual questions about the synthesis, offering insights into strategic choices like reagent selection, reaction design, and purification methods.
Troubleshooting Guide
Problem 1: My reaction mixture turns dark brown or black upon addition of an acid catalyst, and I isolate a polymeric, insoluble material.
Probable Cause: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring. Pyrrole is an electron-rich aromatic system and is highly susceptible to protonation under acidic conditions. This protonation disrupts the aromaticity, making the ring highly reactive. The protonated pyrrole then acts as an electrophile and is attacked by a neutral pyrrole molecule, initiating a chain reaction that results in an insoluble polymer.[1] This is particularly problematic in syntheses that involve acid-catalyzed steps, such as certain Friedel-Crafts type reactions to introduce the 4-substituent.
Solutions:
-
Implement an N-Protection Strategy: The most effective way to prevent polymerization is to install an electron-withdrawing protecting group on the pyrrole nitrogen. This reduces the electron density of the ring, making it less prone to protonation and subsequent electrophilic attack.[1]
-
Recommended Protecting Group: A tosyl (Ts) group is highly recommended for reactions under acidic conditions due to its stability.
-
Avoid Acid-Labile Protecting Groups: Do not use protecting groups like tert-butoxycarbonyl (Boc), as they will be cleaved under the acidic conditions, leading to polymerization.[1]
-
-
Optimize Reaction Conditions: If N-protection is not feasible, a careful optimization of the reaction conditions is crucial.
-
Lower the Temperature: Drastically reduce the temperature (e.g., to -78 °C) before and during the addition of the acid catalyst. This can slow down the rate of polymerization relative to the desired reaction.
-
Slow, Controlled Addition: Add the acid catalyst dropwise and slowly to avoid localized high concentrations.
-
Experimental Protocol: N-Tosylation of a Pyrrole Derivative
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the sodium hydride under a stream of argon.
-
Add anhydrous tetrahydrofuran (THF) to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of the starting pyrrole (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Acid-Catalyzed Polymerization of Pyrrole
Caption: Acid-catalyzed polymerization pathway of pyrrole.
Problem 2: The amide coupling reaction between my 4-substituted pyrrole-2-carboxylic acid and amine gives a very low yield, and I recover a significant amount of the corresponding decarboxylated pyrrole.
Probable Cause: Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, especially under acidic conditions.[2][3] Standard amide coupling reagents that generate acidic intermediates or require acidic additives can promote this side reaction. The electron-rich nature of the pyrrole ring facilitates the loss of carbon dioxide upon protonation.
Solutions:
-
Avoid Acidic Coupling Conditions: Choose amide coupling conditions that are neutral or basic.
-
Use Carboxylate Salts: A highly effective strategy is to convert the pyrrole-2-carboxylic acid to its corresponding lithium, sodium, or potassium salt before performing the coupling. This deprotonated form is much less prone to decarboxylation. The coupling can then be achieved using reagents like HBTU in the presence of a non-nucleophilic base like Hünig's base (DIPEA).[4]
-
Alternative Coupling Reagents: Consider using coupling agents that are effective under neutral or basic conditions, such as HATU or T3P® (propylphosphonic anhydride).[5]
Experimental Protocol: Amide Coupling via a Lithium Pyrrole-2-Carboxylate Salt
-
Dissolve the 4-substituted pyrrole-2-carboxylic acid (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of lithium hydroxide (1.05 equivalents) in water dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete salt formation.
-
Remove the solvent under reduced pressure to obtain the lithium pyrrole-2-carboxylate salt. Dry thoroughly under high vacuum.
-
In a separate flask, dissolve the amine (1.1 equivalents), HBTU (1.2 equivalents), and Hünig's base (DIPEA, 2.5 equivalents) in anhydrous DMF.
-
Add a solution of the dried lithium pyrrole-2-carboxylate salt in anhydrous DMF to the amine/coupling reagent mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
DOT Diagram: Decarboxylation vs. Amide Coupling
Caption: Competing pathways of amide coupling and decarboxylation.
Problem 3: When using a chiral amine in the amide coupling step, I observe epimerization in my final product.
Probable Cause: Epimerization of a chiral center alpha to the amine group is a known side reaction in amide bond formation, particularly if the reaction conditions are too harsh or the activation of the carboxylic acid is prolonged.[6] While not specific to pyrrole chemistry, it is a critical consideration for drug development professionals. The use of certain coupling reagents and excess base can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.[6]
Solutions:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Carbodiimides like EDC, when used with additives such as HOBt or OxymaPure®, are generally good choices. Uronium/aminium salts like HATU and HBTU are also effective, but reaction times and temperature should be carefully controlled.
-
Control the Stoichiometry of the Base: Use the minimum amount of non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) required to neutralize any acid salts and facilitate the reaction. Typically, 2-3 equivalents are sufficient. An excess of base can increase the rate of epimerization.
-
Lower the Reaction Temperature: Perform the coupling at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). This can significantly reduce the rate of epimerization.
-
Minimize Activation Time: Add the amine to the activated carboxylic acid as soon as possible. Pre-activating the acid and letting it stir for an extended period before adding the amine increases the window for side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for synthesizing a 4-substituted pyrrole-2-carboxamide?
A common and effective strategy involves a multi-step approach:
-
Synthesize a 4-substituted-1H-pyrrole-2-carbaldehyde: This is a key intermediate. A reliable method is the Friedel-Crafts alkylation or acylation of a suitable N-protected pyrrole-2-carbaldehyde at the 4-position.[7]
-
Oxidize the Aldehyde to a Carboxylic Acid: The 2-carbaldehyde can be selectively oxidized to the corresponding 2-carboxylic acid using standard oxidants like silver oxide (Tollens' reagent) or sodium chlorite.
-
Perform the Amide Coupling: Couple the resulting 4-substituted pyrrole-2-carboxylic acid with the desired amine using the optimized, non-decarboxylating conditions described in Problem 2 .
-
Deprotection (if necessary): If an N-protecting group was used, it is removed in the final step under conditions that do not affect the rest of the molecule.
Q2: I am having trouble with the regioselectivity of introducing my substituent at the 4-position. What can I do?
Achieving regioselectivity in the substitution of pyrroles can be challenging as the 2- and 5-positions are generally more reactive towards electrophiles.[8]
-
Use of Directing Groups: Start with a pyrrole that already has substituents at the 2- and 5-positions to direct the incoming group to the 3- or 4-position.
-
Halogenation-Cross-Coupling: A powerful strategy involves the selective halogenation of the pyrrole ring, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce the desired 4-substituent.[9] This offers excellent control over regiochemistry.
-
Van Leusen Pyrrole Synthesis: For certain substitution patterns, the Van Leusen pyrrole synthesis, which reacts a tosylmethyl isocyanide (TosMIC) with an activated alkene, can provide direct access to 3,4-disubstituted pyrroles.[10]
Q3: My final 4-substituted pyrrole-2-carboxamide is highly polar and difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?
Highly polar carboxamides can indeed be challenging to purify. Here are some alternative approaches:
-
Reverse-Phase Chromatography: If the compound is retained too strongly on silica, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for obtaining highly pure material. Experiment with different solvent pairs (e.g., ethyl acetate/hexanes, methanol/water, dichloromethane/ether).
-
Acid-Base Extraction: If your molecule has a basic or acidic handle (e.g., a basic amine in the side chain), you can use acid-base extraction to selectively move your compound between aqueous and organic layers, leaving neutral impurities behind.
-
Preparative HPLC: For small-scale, high-purity requirements, preparative HPLC is often the method of choice.
Q4: Are there any specific safety considerations I should be aware of during these syntheses?
Yes, several safety precautions are essential:
-
Pyrrole Polymerization: As mentioned, acid-catalyzed polymerization can be vigorous and exothermic. Always add acids slowly and with adequate cooling.
-
Amide Coupling Reagents: Many amide coupling reagents (e.g., carbodiimides, uronium salts) are sensitizers and can cause allergic reactions. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Organometallic Reagents: If using organolithium or Grignard reagents for N-deprotonation or other steps, be aware of their pyrophoric nature and handle them under a strictly inert atmosphere.
-
Solvent Hazards: Use anhydrous solvents where required, as moisture can quench many of the reagents used. Always work in a well-ventilated fume hood.
Quantitative Data Summary
| Side Reaction | Reaction Step | Typical Conditions Promoting Side Reaction | Recommended Preventative Measure | Expected Improvement |
| Polymerization | Introduction of 4-substituent (e.g., Friedel-Crafts) | Strong acids (e.g., AlCl₃, H₂SO₄), room temperature or higher | N-protection (e.g., with a tosyl group), low temperature (-78 °C) | Significant reduction in tar formation, improved yield of desired product. |
| Decarboxylation | Amide Coupling | Acidic coupling reagents (e.g., EDC without additives), elevated temperatures | Conversion to carboxylate salt before coupling; use of HATU or T3P® | Yields can improve from <40% to >80% in favorable cases.[5] |
| Epimerization | Amide Coupling with Chiral Amines | Excess strong base, prolonged reaction times at elevated temperatures | Use of racemization-suppressing additives (HOBt, OxymaPure®), stoichiometric base, 0 °C to RT | Preservation of >98% enantiomeric excess is often achievable. |
| Lack of Regioselectivity | Introduction of 4-substituent | Direct electrophilic substitution on an unsubstituted pyrrole | Halogenation followed by cross-coupling; use of directing groups | Can improve regioselectivity from near 1:1 mixtures to >10:1 in favor of the desired isomer.[11] |
References
- A process for amidation of pyrrole carboxylate compounds. (n.d.). Google Patents.
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.). Google Patents.
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(27), 5947–5982. [Link]
-
Shabalin, D. A., Schmidt, E. Y., & Bagryanskaya, I. Y. (2018). Advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc, 2018(5), 54–99. [Link]
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 78(23), 12161–12175. [Link]
-
Li, W., Xu, G., Liu, Y., & Zhu, W. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved January 19, 2026, from [Link]
-
Laha, J. K., Panday, S., Weber, J. P., & Breugst, M. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications, 59(68), 10259–10262. [Link]
-
Zhang, J., Zhao, D., & Wang, C. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 967(1–3), 205–211. [Link]
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Request PDF. Retrieved January 19, 2026, from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451–464.
-
Walter, H. (2009). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. CHIMIA International Journal for Chemistry, 63(7), 353–359. [Link]
-
Smith, J. A., Ng, S., & White, J. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477–2482. [Link]
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-Carboxylate. Organic Syntheses, 51, 100. [Link]
-
Smith, J. A., Ng, S., & White, J. M. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477. [Link]
- Process for the purification of crude pyrroles. (n.d.). Google Patents.
- Purification of crude pyrroles. (n.d.). Google Patents.
-
Dabu, R. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Yusof, Y., & Taha, M. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals, 14(7), 643. [Link]
-
Gaich, T., & Mulzer, J. (2014). Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue. Beilstein Journal of Organic Chemistry, 10, 581–589. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide synthesis
Welcome to the technical support guide for the synthesis of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers improve the yield and purity of this important synthetic building block. Our guidance is grounded in established chemical principles and field-proven laboratory practices.
Introduction: The Chemistry of Selective Pyrrole Iodination
The synthesis of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a classic example of a regioselective electrophilic aromatic substitution. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. However, the N,N-dimethyl-carboxamide group at the C-2 position is an electron-withdrawing group (EWG). This EWG deactivates the adjacent C-3 and C-5 positions, thereby directing the incoming electrophile (an iodonium ion, "I+") to the C-4 position, which is the most electron-rich and sterically accessible site remaining.[1]
Controlling the reaction conditions is critical. The high reactivity of the pyrrole ring can lead to undesired side reactions, such as poly-iodination or polymerization, if the conditions are too harsh.[1][2] This guide focuses on methodologies that promote clean, high-yield conversion to the desired C-4 mono-iodinated product.
General Synthetic Workflow
The overall process involves the controlled iodination of the starting material followed by purification to isolate the target compound.
Caption: Decision tree for diagnosing impurity sources.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Poly-iodination | The pyrrole ring, even with an EWG, is reactive enough to undergo a second iodination, typically at the C-5 position, to form a di-iodinated byproduct. This is common if excess iodinating agent is used or if the reaction temperature is too high. [1][2] | 1. Stoichiometry Control: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the iodinating agent. 2. Controlled Addition: Add the iodinating agent slowly as a solution to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration and dissipate heat. |
| Reaction Too Aggressive | Using a highly reactive iodinating system (e.g., I₂ with a strong oxidant) can lead to a loss of selectivity and the formation of various byproducts, including polymerized material. [3][4] | Switch to a milder iodinating agent. N-Iodosuccinimide (NIS) is generally well-behaved. For very sensitive substrates, iodine activated by a silver salt can provide excellent selectivity. [5] |
| Impure Starting Material | If the starting N,N-dimethyl-1H-pyrrole-2-carboxamide is impure, these impurities may carry through or react to form other byproducts. | Confirm the purity of the starting material by NMR or LC-MS before starting the reaction. Purify if necessary. |
Problem 3: Difficulty with Product Purification
Q: I have a mixture of my desired product and the starting material, but they are difficult to separate by column chromatography. What are my options?
A: Purification can be challenging when the product and starting material have similar polarities. Recrystallization is often the most effective method for this specific compound.
| Purification Method | Protocol & Key Considerations | Expected Outcome |
| Recrystallization | The target compound, 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, is a solid with a reported melting point of 181-182 °C. [6]This makes it an excellent candidate for recrystallization. Solvent Screening: Test solvents like isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane. [7]Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, hot filtration through a small plug of activated charcoal can be performed. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect crystals by vacuum filtration. [7] | This method is highly effective at removing the more soluble starting material and trace impurities, yielding a highly pure, crystalline product. |
| Optimized Chromatography | If recrystallization is not sufficient, revisit your column chromatography conditions. Solvent System: Use a shallow gradient (e.g., starting with 20% EtOAc in Hexane and slowly increasing to 40%). Column Dimensions: Use a longer, narrower column to increase the separation resolution. | Can be effective but is often more time-consuming and solvent-intensive than recrystallization for this particular separation. |
| Reaction to Completion | An alternative strategy is to push the reaction to full conversion. Add a slight excess (e.g., 1.1 equiv.) of the iodinating agent and extend the reaction time. This consumes all the starting material. | This simplifies purification by eliminating the starting material, leaving only the product and potential di-iodinated byproduct, which often has a significantly different Rf and is easier to separate. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity of this reaction?
A1: The N,N-dimethylcarboxamide group at C-2 is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic attack. It does so by resonance and inductive effects. This deactivation is most pronounced at the adjacent C-3 and C-5 positions. The C-4 position is least affected by this deactivation, making it the most nucleophilic site for the electrophilic iodinating agent to attack. This leads to highly selective formation of the 4-iodo isomer. [1]
Caption: Simplified mechanism of electrophilic iodination on the pyrrole ring.
Q2: Can I use molecular iodine (I₂) directly?
A2: While possible, direct iodination with only I₂ is generally inefficient for all but the most activated aromatic systems. [3]I₂ is the least reactive of the common halogens. To make the reaction practical, I₂ is almost always used with an activating agent (e.g., a Lewis acid like a silver salt) or an oxidant (e.g., nitric acid, hydrogen peroxide) to generate a more potent electrophilic species, such as I⁺ or a polarized I-X complex. [5][4]For this synthesis, using a pre-formed electrophilic iodine source like NIS is often a more reliable and cleaner method.
Q3: What are the safety considerations when working with iodinating agents?
A3: Iodinating agents should be handled with care in a well-ventilated fume hood. They can be irritating to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some hypervalent iodine reagents can be explosive under certain conditions and should be handled with extreme caution. [3]Waste streams containing organoiodides should be disposed of according to institutional guidelines, as they can be persistent environmental pollutants. [3] Q4: How do I properly quench the reaction and remove excess iodine?
A4: At the end of the reaction, any unreacted iodinating agent or liberated I₂ should be quenched. This is typically done by adding an aqueous solution of a mild reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) is ideal. The thiosulfate ion reduces I₂ to colorless iodide ions (I⁻), providing a clear visual endpoint for the quench (the disappearance of the yellow/brown iodine color).
Q5: What analytical techniques are best for confirming the final product?
A5: A combination of techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and regiochemistry. The introduction of iodine at the C-4 position will cause characteristic shifts in the signals of the remaining pyrrole protons at C-3 and C-5.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of iodine through its characteristic isotopic pattern.
-
Melting Point (MP): A sharp melting point close to the literature value (181-182 °C) is a strong indicator of high purity. [6]
References
- University of Babylon. (n.d.). Reactions of Five-Membered Heterocycles.
- MANAC Inc. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 4). Iodination.
- Kallstrom, G., et al. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Organic Letters, ACS Publications.
- Sigma-Aldrich. (n.d.). 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
- MBB College. (n.d.). Reactions of Pyrrole.
- Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [ 2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. mbbcollege.in [mbbcollege.in]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide | 1092352-92-5 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Halalogenation of Pyrrole Carboxylic Acids
<-4>
Welcome to the technical support center dedicated to the nuanced challenge of regioselective halogenation of pyrrole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the intricacies of directing halogen atoms to specific positions on the pyrrole scaffold while preserving the delicate carboxylic acid functionality. Here, we move beyond simple protocols to dissect the underlying mechanistic principles that govern selectivity, offering field-proven troubleshooting strategies and answers to your most pressing questions.
Introduction: The Challenge of Selectivity
Pyrrole, an electron-rich five-membered heterocycle, is a privileged scaffold in numerous pharmaceuticals and natural products.[1] Its high electron density makes it exceptionally reactive towards electrophilic aromatic substitution, including halogenation.[2] However, this high reactivity is a double-edged sword. It often leads to a lack of selectivity, resulting in polyhalogenation and mixtures of regioisomers.[3] The presence of a carboxylic acid group, a common synthetic handle, further complicates the reaction by influencing the electronic and steric environment of the pyrrole ring.
This guide will provide a structured approach to troubleshooting these challenges, enabling you to achieve your desired regiochemical outcome with higher fidelity and yield.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the halogenation of pyrrole carboxylic acids.
Q1: Why is my halogenation reaction producing multiple products? I'm getting a mixture of isomers and polyhalogenated species.
A1: This is the most common challenge and stems from the high reactivity of the pyrrole ring.[2] The nitrogen lone pair strongly activates the ring towards electrophilic attack, often making it difficult to stop the reaction at monosubstitution.[2][4] The electron-withdrawing nature of the carboxylic acid is often insufficient to fully deactivate the ring. To mitigate this, consider using milder halogenating agents like N-halosuccinimides (NCS, NBS, NIS) instead of elemental halogens (Cl₂, Br₂, I₂), and employ low temperatures and dilute solutions to control the reaction rate.[5]
Q2: At which position should I expect halogenation to occur on a pyrrole-2-carboxylic acid?
A2: Electrophilic attack on the pyrrole ring is generally favored at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex).[2][6] However, with the C2 position blocked by the carboxylic acid, the next most activated positions are C5 and C4. The outcome will be a competition between the electronically favored C5 position and the C4 position. Often, a mixture is obtained, with the C5-halogenated product predominating in the absence of significant steric hindrance.
Q3: What about pyrrole-3-carboxylic acid? Where does the halogen go?
A3: For pyrrole-3-carboxylic acid, the C2 and C5 positions are the most activated. The C2 position is generally the most electronically favored site for electrophilic attack. The carboxylic acid at C3 will have a deactivating effect, but the α-positions (C2 and C5) remain the most probable sites of reaction. Steric factors can also play a role in directing the halogen to the less hindered C5 position.
Q4: My reaction is not proceeding at all. What could be the issue?
A4: While pyrroles are generally reactive, the combination of a deactivating carboxylic acid group and a mild halogenating agent (like NCS) might render the system unreactive under standard conditions.[1] You might need to gently heat the reaction or use a more reactive halogenating agent. However, be cautious as harsher conditions can lead to loss of selectivity and potential side reactions like decarboxylation.[7] Alternatively, protection of the pyrrole nitrogen with an electron-withdrawing group can sometimes facilitate a cleaner reaction, albeit by altering the ring's reactivity profile.[8]
Q5: I'm observing significant decarboxylation of my starting material. How can I prevent this?
A5: Pyrrole-2-carboxylic acids are susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures.[7][9] Many halogenation reactions generate a stoichiometric amount of acid (e.g., HBr from Br₂), which can catalyze this unwanted side reaction. Using N-halosuccinimides is beneficial here as they do not produce a strong acid byproduct. If acid catalysis is suspected, consider adding a non-nucleophilic base, like pyridine or 2,6-lutidine, to the reaction mixture to scavenge any generated acid.
Troubleshooting Guide: From Mixed Isomers to Clean Products
This section provides a deeper dive into specific experimental problems and offers a systematic approach to resolving them.
Problem 1: Poor Regioselectivity - A Battle of Isomers
You've run your reaction and the NMR spectrum is a complex mix of signals, indicating you've formed multiple regioisomers.
Underlying Causes & Mechanistic Insight
The regiochemical outcome of electrophilic halogenation is a delicate balance of electronic and steric effects. The carboxylic acid is an electron-withdrawing group, which deactivates the pyrrole ring, but the nitrogen's powerful electron-donating effect still dominates. The directing effect of the carboxyl group is often subtle and can be overridden by the inherent reactivity of the α-positions.
Solutions & Experimental Protocols
-
Leverage Steric Hindrance: If your substrate has existing substituents, their steric bulk can be used to direct the incoming halogen.[10][11] For example, a large group at the C2 position can effectively block attack there and favor substitution at C4 or C5.
-
Employ a Directing Group Strategy: While the carboxylic acid itself is a meta-director on a benzene ring, its influence on a pyrrole is more complex. More robust directing group strategies, though requiring extra synthetic steps, can offer exquisite control.[12][13]
-
Protect the Pyrrole Nitrogen: Installing a bulky protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically block the adjacent C2 and C5 positions, thereby directing halogenation to the C3 or C4 positions.[8] Sulfonyl protecting groups are also commonly used to reduce the ring's reactivity and improve selectivity.[8][14]
-
Protocol: N-TIPS Protection for C3/C4 Selectivity
-
To a solution of your pyrrole carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir for 30 minutes at 0 °C, then add triisopropylsilyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the N-TIPS protected pyrrole by column chromatography before proceeding with halogenation.
-
-
Problem 2: Over-Halogenation - The Reaction Won't Stop
You intended to introduce a single halogen atom, but you've ended up with di- or even tri-halogenated products.
Underlying Causes & Mechanistic Insight
The first halogen atom introduced onto the pyrrole ring is deactivating, but often not deactivating enough to prevent further reaction, especially if a potent halogenating agent is used or the reaction is run for too long.[2] The high electron density of the pyrrole ring means that the mono-halogenated product can still be more reactive than, for example, benzene.[4]
Solutions & Experimental Protocols
-
Choice of Halogenating Agent: This is the most critical parameter. Use the least reactive reagent that will accomplish the transformation. The general reactivity trend for N-halosuccinimides is NIS > NBS > NCS.[15] For highly activated pyrroles, NCS is often the best choice to avoid over-halogenation.
| Reagent | Relative Reactivity | Common Side Reactions |
| Br₂/Cl₂ | Very High | Polyhalogenation, Acid-catalyzed decomposition |
| NIS (N-Iodosuccinimide) | High | Can lead to di-iodination |
| NBS (N-Bromosuccinimide) | Moderate | Generally good for monobromination |
| NCS (N-Chlorosuccinimide) | Lower | Often requires activation or longer reaction times |
-
Stoichiometry and Reverse Addition: Use no more than 1.0-1.1 equivalents of the halogenating agent. Consider a "reverse addition" protocol, where the pyrrole solution is slowly added to the halogenating agent's solution. This maintains a low concentration of the reactive pyrrole and minimizes the chance of a single molecule reacting multiple times.
-
Protocol: Controlled Monobromination with NBS
-
Dissolve N-bromosuccinimide (1.05 eq) in a suitable solvent (e.g., DMF or THF) in the main reaction flask and cool to 0 °C.
-
In a separate dropping funnel, dissolve the pyrrole carboxylic acid (1.0 eq) in the same solvent.
-
Add the pyrrole solution dropwise to the stirred NBS solution over 1-2 hours.
-
Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately with aqueous sodium thiosulfate.
-
-
Problem 3: Decarboxylative Halogenation - The Wrong Bond Reacts
Instead of C-H halogenation, you are observing the replacement of the carboxylic acid group with a halogen.
Underlying Causes & Mechanistic Insight
This side reaction, known as halodecarboxylation, can occur under certain conditions, particularly with electron-rich aromatic carboxylic acids.[16][17] The mechanism can be complex, sometimes involving radical intermediates, especially in photochemically or metal-catalyzed reactions.[18][19] For pyrrole carboxylic acids, the electron-rich nature of the ring can make it susceptible to ipso-substitution at the carbon bearing the carboxyl group, especially with more reactive halogens like iodine.
Solutions & Experimental Protocols
-
Avoid Harsh Conditions: High temperatures and the presence of radical initiators or certain metal catalysts can promote decarboxylation. Stick to milder thermal conditions.
-
Reagent Choice: This pathway is less common with N-halosuccinimides under standard thermal conditions compared to older methods like the Hunsdiecker reaction.[16] If you are observing this side reaction, ensure your conditions are not inadvertently promoting a radical pathway (e.g., exposure to UV light).
-
Protect the Carboxylic Acid: If halodecarboxylation is a persistent issue, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will block this pathway. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This adds steps to your synthesis but can be a reliable solution.
-
Protocol: Esterification to Prevent Decarboxylation
-
Dissolve the pyrrole carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid or use an excess of thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours until TLC analysis shows complete conversion.
-
Neutralize the reaction, remove the methanol under reduced pressure, and extract the ester with an organic solvent.
-
After purification, perform the halogenation on the ester, then hydrolyze back to the acid using standard conditions (e.g., LiOH in THF/water).
-
-
Conclusion
The regioselective halogenation of pyrrole carboxylic acids is a synthetically valuable but challenging transformation. Success hinges on a clear understanding of the interplay between the inherent electronic properties of the pyrrole ring, the directing and deactivating effects of the carboxylic acid, and the reactivity of the chosen halogenating agent. By systematically addressing issues of regioselectivity, over-halogenation, and potential side reactions through careful selection of reagents, protecting groups, and reaction conditions, researchers can navigate these complexities to achieve their desired halogenated products efficiently and selectively.
References
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Jones, R. A., Saliente, T. A., & Arques, J. S. (1984). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 2291-2295. [Link]
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Filo. (2025). Halogenation of Pyrrole. Filo Q&A. [Link]
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Penn State University. (n.d.). Studies on the Mechanism of Electrophilic Aromatic Substitution. Penn State Chemistry. [Link]
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Química Orgánica. (n.d.). Halogenation and sulfonation of pyrrole. QuimicaOrganica.org. [Link]
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Krzeszewski, M., Swider, P., Dobrzycki, Ł., & Gryko, D. T. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(42), 6945-6948. [Link]
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O'Hara, F., & Blackmond, D. G. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 53(35), 4754-4766. [Link]
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YouTube. (2021). Reactions of Pyrrole. YouTube. [Link]
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ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
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Thomson, S. A., & Gribble, G. W. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477-2482. [Link]
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Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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ResearchGate. (2025). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. [Link]
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OSTI.gov. (n.d.). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. OSTI.gov. [Link]
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Chemistry Learner. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Chemistry Learner. [Link]
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Chiang, Y., Kresge, A. J., & Yin, Y. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid decarboxylation. Journal of the American Chemical Society, 131(33), 11932-11937. [Link]
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ResearchGate. (2006). Pyrrole Protection. ResearchGate. [Link]
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Malpani, Y. R., & Prakash, O. (2017). Decarboxylative Halogenation of Organic Compounds. ACS Catalysis, 7(10), 6984-7004. [Link]
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Walter, H. (2007). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 61(6), 355-359. [Link]
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ResearchGate. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate. [Link]
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Macmillan Group, Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Princeton University. [Link]
-
ResearchGate. (2009). Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. ResearchGate. [Link]
-
Nature. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications. [Link]
-
Banwell, M. G., & McRae, K. J. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 68(16), 6429-6432. [Link]
-
ResearchGate. (2014). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
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Prakash, O., & Malpani, Y. R. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12695-12773. [Link]
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National Institutes of Health. (2014). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 31(1), 127-142. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
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University of Bath. (2023). Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates: A synthetically enabling pyrrole protection strategy. University of Bath Research Portal. [Link]
-
YouTube. (2018). 9 Electrophilic Substitution & Reduction of Pyrrole. YouTube. [Link]
-
ResearchGate. (2008). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. [Link]
-
Royal Society of Chemistry. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
ACS Publications. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Chemistry Portal. [Link]
-
PubMed. (2024). Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. PubMed. [Link]
-
Organic Chemistry Portal. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Chemistry Portal. [Link]
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Technical Support Center: Troubleshooting Palladium Catalyst Inactivation in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we address common challenges related to palladium catalyst inactivation, offering in-depth, field-proven insights and actionable troubleshooting strategies in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to diagnose and solve issues in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is sluggish or has completely stalled, showing low to no product yield. What's wrong with my catalyst?
Q1: I've set up my Suzuki reaction, but TLC/LC-MS analysis shows only starting materials, even after several hours. Is my palladium catalyst inactive from the start?
A1: This is a frequent and frustrating issue. While catalyst degradation is a possibility, the problem often lies in the initial activation of the precatalyst or suboptimal reaction conditions preventing the catalytic cycle from starting efficiently. Let's break down the potential culprits.
Causality & Troubleshooting:
The active catalyst in a Suzuki coupling is a Pd(0) species.[1] Many common palladium sources, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or PEPPSI-type precatalysts, are in the Pd(II) oxidation state and must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] If this reduction is inefficient, you will have a low concentration of the active catalyst, leading to a stalled reaction.
-
Inefficient Precatalyst Reduction: Pd(II) precatalysts are often reduced to Pd(0) through processes like the homocoupling of two boronic acid molecules.[1] The presence of oxygen can interfere with this by oxidizing the newly formed Pd(0), preventing it from entering the main catalytic cycle.[1][2]
-
Ligand Choice: The ligand plays a crucial role. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often used to stabilize the Pd(0) species and facilitate key steps in the catalytic cycle.[3][4][5] An inappropriate ligand may not effectively promote the reduction of the Pd(II) precatalyst or stabilize the resulting Pd(0) complex.
-
Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons. Ensure your reagents are of high purity. For example, liquid reagents can be passed through a plug of activated alumina, and bases should be stored in a desiccator.[6]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[7][8] Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere throughout the reaction setup and duration is a very common reason for reaction failure.[6][7]
Issue 2: My reaction starts well but then stops, leaving significant amounts of starting material. What is causing my catalyst to die mid-reaction?
Q2: I observe initial product formation, but the reaction plateaus and never reaches full conversion. I suspect my catalyst is deactivating. What are the common deactivation pathways?
A2: Catalyst deactivation during the reaction is a classic problem. The primary culprit is often the formation of inactive palladium species, such as palladium black, or the occurrence of side reactions that consume the catalyst or reagents.
Causality & Troubleshooting:
The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][9] Catalyst deactivation can occur at any of these stages.
-
Palladium Black Formation: A common sign of catalyst death is the precipitation of palladium black (finely divided palladium metal). This occurs when Pd(0) complexes aggregate and fall out of solution.[10] This is often promoted by:
-
High Temperatures: Can lead to ligand dissociation and subsequent aggregation of the "naked" palladium.
-
Poor Ligand Choice: Ligands that are not bulky enough may not adequately shield the palladium center, allowing for aggregation.[11]
-
Substrate Effects: Some substrates or impurities can promote the reduction of Pd(II) intermediates to Pd(0) in a way that favors aggregation over re-entering the catalytic cycle.
-
-
Side Reactions Consuming Reagents:
-
Protodeborylation: This is the hydrolysis of the boronic acid to the corresponding arene and boric acid.[1][8] This is particularly problematic with heteroaryl boronic acids and is often accelerated by high temperatures and aqueous basic conditions.[1] If your boronic acid degrades, the transmetalation step is halted.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or unreduced Pd(II) species.[1][2] This side reaction consumes your nucleophile and can be a sign of inefficient catalyst activation or air contamination.
-
-
Ligand Degradation: Phosphine ligands, while common, can be susceptible to oxidation under the reaction conditions, especially if trace oxygen is present.[12] Oxidation of the ligand can lead to the formation of less effective or inactive palladium complexes.
Visualizing the Suzuki Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the main catalytic cycle and highlights key points where catalyst inactivation can occur.
Caption: Suzuki Catalytic Cycle and Deactivation.
Issue 3: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Q3: My reaction yields the desired product, but it's contaminated with significant amounts of homocoupled product and dehalogenated starting material. How can I suppress these side reactions?
A3: The formation of side products not only lowers your yield but also complicates purification. Understanding the mechanisms behind these side reactions is key to minimizing them.
Causality & Troubleshooting:
-
Homocoupling of Boronic Acids: As mentioned, this is often due to the presence of oxygen or Pd(II) species.[1][2]
-
Dehalogenation of the Aryl Halide: This occurs when the R¹-Pd(II)-X intermediate reacts with a hydride source in the reaction mixture, leading to reductive elimination of R¹-H.[1]
-
Hydride Sources: Solvents like alcohols or amines used as bases can sometimes act as hydride donors.
-
Solution: Choose a solvent less prone to acting as a hydride source. Ensure the reaction is performed under a strictly inert atmosphere.[2]
-
-
β-Hydride Elimination: This is a major side reaction when using alkyl boronic acids or alkyl halides that have hydrogen atoms on the carbon beta to the palladium atom.[3][16] The palladium complex can rearrange to form a palladium-hydride species and an alkene, which reduces your yield.[3][16]
Troubleshooting Decision Tree
This workflow can help you systematically diagnose issues with your Suzuki reaction.
Caption: Troubleshooting Workflow for Suzuki Reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol serves as a general guideline and should be optimized for each specific substrate combination.[17]
-
Reaction Assembly: In a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, combine the organic halide (1.0 eq.), the boronic acid or ester (1.1–1.5 eq.), and the base (e.g., K₂CO₃, 2.0–3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2][6]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd).
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water.[8][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2][6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[2][9]
Protocol 2: Solvent Degassing Techniques
Properly degassed solvents are crucial for successful Suzuki couplings.[13][14][18]
Method A: Freeze-Pump-Thaw (Most Effective) [14][18]
-
Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.
-
Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.
-
Open the flask to a high vacuum for several minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with argon or nitrogen.
Method B: Sparging (Bubbling) [13][14]
-
Fill a flask with the solvent and seal it with a septum.
-
Insert a long needle connected to an inert gas line (nitrogen or argon) so that it is submerged below the liquid surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for 20-30 minutes. This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications.[14]
Data Presentation: Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is critical and often substrate-dependent. Below is a summary table to guide your initial selection.
| Aryl Halide | Reactivity | Recommended Ligand Type | Example Ligands | Notes |
| Aryl Iodide | High | Standard Phosphines | PPh₃, P(t-Bu)₃ | Oxidative addition is typically fast.[3] Iodide itself can sometimes act as a catalyst poison.[1] |
| Aryl Bromide | Medium | Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | The "workhorse" of Suzuki couplings. Buchwald-type ligands are highly effective.[11] |
| Aryl Chloride | Low | Very Bulky, Electron-Rich Phosphines or NHCs | XPhos, RuPhos, PEPPSI-IPr | Oxidative addition is the rate-determining step and requires highly active catalysts.[3][7] Stronger bases are often needed.[3] |
| Aryl Triflate | High | Standard to Bulky Phosphines | PPh₃, dppf, XantPhos | Reactivity is comparable to or greater than aryl bromides.[1] |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15915-15931. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Fors, B. P. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1082. [Link]
-
How To: Degas Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Lee, S., et al. (2005). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society, 127(46), 16090–16091. [Link]
-
Degassing Solvents. (2019). Berry Group, University of Wisconsin-Madison. Retrieved from [Link]
-
Degassing solvents. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved from [Link]
-
Schmidt, A., et al. (2020). Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions? Semantic Scholar. [Link]
-
van der Mei, F. W., et al. (2017). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 7(5), 3174–3182. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1934-1943. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
β-Hydride elimination - Wikipedia. (n.d.). Retrieved from [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]
-
How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai. (2022). YouTube. Retrieved from [Link]
-
β-Elimination Reactions. (2013). The Organometallic Reader. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 14. m.youtube.com [m.youtube.com]
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- 16. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How To [chem.rochester.edu]
Selection of base and solvent for efficient cross-coupling of iodopyrroles
Welcome to the Technical Support Center for the cross-coupling of iodopyrroles. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of selecting the optimal base and solvent for your reactions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cross-coupling of iodopyrroles.
Issue 1: Low or No Product Yield
You're attempting a Suzuki-Miyaura coupling with an N-protected 2-iodopyrrole and an arylboronic acid, but you're seeing minimal conversion of your starting material.
This is a frequent challenge in cross-coupling reactions.[1] A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
A stepwise guide to troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Iodopyrrole: Ensure it is pure. Impurities from the iodination step can interfere with the reaction.
-
Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. Use fresh or recently purchased boronic acid.
-
Base: Ensure the base is anhydrous, as water can affect the activity of some bases and promote side reactions.[1]
-
Solvents: Use anhydrous, degassed solvents. Dissolved oxygen can lead to catalyst deactivation through oxidation of phosphine ligands and the palladium center.[1]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base is critical for the transmetalation step in Suzuki couplings.[2] For iodopyrroles, especially N-H unprotected ones, a milder base like K₂CO₃ or Cs₂CO₃ is often preferred to strong bases like KOtBu, which can cause side reactions.[3] However, for more challenging couplings, a stronger base may be necessary.
-
Temperature: While iodides are generally reactive, some couplings may require higher temperatures (80-110 °C) to proceed efficiently.[3] Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the progress by TLC or LC-MS.
-
-
Evaluate the Catalyst System:
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[1] For electron-rich iodopyrroles, bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve efficiency.[2]
-
Catalyst Loading: Increasing the catalyst loading (from 1-2 mol% to 5 mol%) can improve yield, but this should be a later consideration due to cost.[2]
-
-
Re-evaluate Base and Solvent Combination:
-
Solubility: Poor solubility of any reactant can severely limit the reaction rate.[1] A mixture of a nonpolar organic solvent (like 1,4-dioxane or toluene) and water is often used in Suzuki reactions to dissolve both the organic substrates and the inorganic base.[2][4]
-
Solvent-Base Compatibility: The effectiveness of a base can be highly dependent on the solvent. For instance, strong bases like NaOH perform well in THF/water mixtures.[5][6] The choice of solvent can also influence the rate of oxidative addition.[7]
-
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
You're running a Sonogashira coupling of a 3-iodopyrrole, and while you see some product, you also observe significant amounts of the homocoupled alkyne and the deiodinated pyrrole.
Side reactions are often indicative of suboptimal reaction conditions or catalyst instability.
Potential Causes and Solutions:
-
Homocoupling (Glaser Coupling): This is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions.[8] Using a copper-free Sonogashira protocol can also eliminate this side reaction.
-
-
Dehalogenation (Proto-deiodination): The replacement of iodine with a hydrogen atom can occur, especially with electron-rich pyrroles.
-
Solution 1: Choice of Base: A very strong or sterically hindered base might promote deprotonation of any trace water or solvent, leading to this side reaction. Consider using a milder base like K₂CO₃ or an amine base such as triethylamine, which also acts as a solvent in some Sonogashira reactions.[9]
-
Solution 2: Solvent Choice: The solvent can influence the rates of competing reaction pathways. Sometimes switching from an ether-based solvent to DMF can be beneficial for Sonogashira reactions of electron-rich substrates.[10]
-
Issue 3: Reaction Stalls with N-H Unprotected Iodopyrrole
Your Buchwald-Hartwig amination of 2-iodopyrrole with a primary amine is not going to completion.
The acidic N-H proton of the pyrrole ring can interfere with cross-coupling reactions.[11]
Potential Causes and Solutions:
-
Deprotonation by the Base: The strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, K₃PO₄) can deprotonate the pyrrole N-H.[12] This can lead to catalyst inhibition or the formation of undesired side products.
-
Solution 1: Use a Milder Base: While potentially slowing down the desired reaction, a weaker base might mitigate these side reactions.[13] However, this is often a trade-off with reaction efficiency.
-
Solution 2: N-Protection: This is the most robust solution. Protecting the pyrrole nitrogen with a suitable group (e.g., Boc, SEM, Tosyl) prevents N-H related side reactions, can improve solubility, and enhances the stability of the pyrrole ring.[11] Electron-withdrawing protecting groups can also increase the reactivity of the C-I bond towards oxidative addition.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my iodopyrrole cross-coupling?
The choice of base is critical and depends on the specific cross-coupling reaction and the nature of your iodopyrrole.
Base Selection Guide
| Base Type | Common Examples | pKa of Conjugate Acid | Suitable Reactions | Comments |
| Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Suzuki, Heck, Sonogashira | Good for substrates sensitive to strong bases. Cs₂CO₃ is more soluble and often more effective.[2] |
| Phosphates | K₃PO₄ | ~12.3 (for HPO₄²⁻) | Suzuki, Buchwald-Hartwig | A strong, non-nucleophilic base, often used in Buchwald-Hartwig aminations. |
| Alkoxides | NaOtBu, KOtBu | ~19 | Buchwald-Hartwig | Very strong bases, effective for C-N bond formation but can cause side reactions with sensitive substrates.[12] |
| Amine Bases | Et₃N, DIPEA | ~11 | Sonogashira, Heck | Often act as both base and solvent in Sonogashira couplings.[9] |
| Fluorides | KF, CsF | ~3.2 (for HF) | Suzuki, Stille | Can be effective in Suzuki couplings, particularly with organotrifluoroborates. |
Causality: The base's primary role in Suzuki-Miyaura reactions is to facilitate the transmetalation step by forming a more nucleophilic boronate species.[4][5] In Buchwald-Hartwig aminations, the base deprotonates the amine, allowing it to coordinate to the palladium center.[14][15] For Sonogashira and Heck reactions, the base neutralizes the hydrogen halide byproduct.[9][16][17]
Q2: What is the best solvent for my reaction?
Solvent selection is a balancing act of solubility, reactivity, and practical considerations.
Solvent Selection Logic
Decision-making process for solvent selection.
Common Solvents for Iodopyrrole Cross-Coupling
| Solvent Class | Examples | Properties | Common Applications |
| Ethers | 1,4-Dioxane, THF, DME | Aprotic, moderately polar | Suzuki, Buchwald-Hartwig, Sonogashira[2][4] |
| Aromatics | Toluene, Xylene | Aprotic, nonpolar | Suzuki, Heck, Buchwald-Hartwig[2][4] |
| Amides | DMF, DMAc, NMP | Aprotic, polar | Sonogashira, Heck[4][9][10] |
| Alcohols | n-BuOH, i-PrOH | Protic, polar | Suzuki (often as a co-solvent)[4][18] |
| Water | H₂O | Protic, polar | Suzuki (as a co-solvent)[2][4] |
Expertise: The solvent can significantly impact the reaction's efficiency and selectivity.[18] For example, polar solvents can alter the identity of the active catalyst by competing with ligands.[18] In Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often ideal to dissolve both the nonpolar organic substrates and the polar inorganic base.[2][4]
Q3: Is an N-protecting group always necessary for iodopyrroles?
While not always mandatory, N-protection is highly recommended for achieving high yields and reproducibility, especially in reactions requiring strong bases like Buchwald-Hartwig amination.[11]
-
Benefits of N-Protection:
-
Prevents side reactions at the nitrogen atom.[11]
-
Can improve the solubility of the pyrrole substrate.[11]
-
Electron-withdrawing protecting groups (e.g., Tosyl) can enhance the reactivity of the iodopyrrole towards oxidative addition.[11]
-
The choice of protecting group can influence the conformational behavior of the molecule, which may impact reactivity.[19]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an N-Protected Iodopyrrole
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the N-protected iodopyrrole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (e.g., K₂CO₃, 2.0-3.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.[2]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the iodopyrrole is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
References
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles.
- Role of palladium catalyst in cross-coupling reactions. Google Search.
- Sonogashira coupling. Wikipedia.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Sonogashira coupling. r/Chempros - Reddit.
- Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. PMC - NIH.
- troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Reaction. Organic Chemistry Portal.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Technical Support Center: Optimizing the Heck Reaction with 2-Bromo-1H-pyrrole. Benchchem.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
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- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Pyrrole Carboxamides
Prepared by: Senior Application Scientist, Advanced Separations Division
Welcome to the technical support center for the purification of polar pyrrole carboxamide products. Researchers, scientists, and drug development professionals often face unique challenges when purifying these molecules due to their dual-character—possessing both polar functional groups (the carboxamide) and a moderately non-polar aromatic pyrrole core. This guide provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions to help you navigate these complexities and achieve high-purity products.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, hands-on problems you might encounter during your experiments. Each answer explains the underlying cause of the issue and provides actionable solutions.
Issue 1: My product elutes in the void volume on my Reversed-Phase (C18) column.
Q: I'm running a standard C18 column with a methanol/water or acetonitrile/water gradient, but my polar pyrrole carboxamide isn't retained at all. It comes out with the solvent front. What's happening and how can I fix it?
A: This is a classic problem for highly polar compounds. In reversed-phase (RP) chromatography, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[1] If your molecule is too polar, it has a much stronger affinity for the polar mobile phase and will not interact sufficiently with the column to be retained.[2][3]
Causality: The hydrogen bonding capability of the carboxamide group, and potentially other polar substituents, dominates the molecule's behavior, making it highly soluble in the aqueous mobile phase. It essentially "washes" through the column without sticking.
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] In HILIC, a water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer. Elution is achieved by increasing the concentration of the aqueous portion of the mobile phase.[4][5] This provides excellent retention and separation for compounds that fail to retain on C18 columns.[2][6]
-
Use an Embedded Polar Group (EPG) Column: These are specialized reversed-phase columns that have polar functional groups (e.g., amides or carbamates) embedded within the alkyl chains. These columns offer alternative selectivity and can provide better retention for polar compounds compared to standard C18 columns, especially when using highly aqueous mobile phases.[7]
-
Consider Ion-Pairing Chromatography: If your pyrrole carboxamide has an ionizable functional group (e.g., a carboxylic acid or a basic nitrogen), you can add an ion-pairing reagent to the mobile phase.[8] This reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and thus its retention on a standard RP column.
Issue 2: My product streaks badly or shows severe peak tailing on a normal-phase (silica gel) column.
Q: I tried using normal-phase flash chromatography with a hexane/ethyl acetate system, but my product either stays at the baseline or streaks across the entire column, leading to poor separation and recovery. Why?
A: This issue stems from strong, non-ideal interactions between your polar compound and the stationary phase. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[9] The carboxamide group in your product, as well as the lone pair on the pyrrole nitrogen, can interact very strongly with these acidic sites via hydrogen bonding.
Causality: When the interaction is too strong, the desorption step of the chromatographic process is slow and inefficient, causing the analyte to "smear" or "tail" down the column instead of moving in a tight band.[9] In some cases, pyrroles can even decompose on acidic silica.[9]
Solutions:
-
Add a Basic Modifier to the Eluent: Neutralize the acidic silanol sites by adding a small amount of a base to your mobile phase. This will prevent your compound from binding too strongly.[9]
-
Common choices: 0.1-1% triethylamine (Et₃N) or pyridine.
-
Implementation: Add the modifier to the more polar component of your solvent system (e.g., the ethyl acetate) before preparing your gradient.
-
-
Use a Deactivated Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying compounds that are sensitive to acid or are basic in nature.[9]
-
Chemically-Treated Silica: You can purchase silica gel that has been end-capped or bonded with other functional groups (like diol or amino) to reduce the activity of the silanol groups.[10][11]
-
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with standard silica gel.
-
Deactivation Flush: Prepare a solvent mixture of your non-polar eluent (e.g., hexane) containing 2-3% triethylamine.
-
Flush: Pass 2-3 column volumes of this deactivating solvent through the packed column. This neutralizes the most active acidic sites.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without the excess triethylamine) to remove any unbound base.
-
Loading and Elution: Load your sample and run the chromatography as planned. The peak shape should be significantly improved.
Issue 3: My solid product "oils out" during recrystallization instead of forming crystals.
Q: My crude product is a solid, but when I try to recrystallize it, it melts in the hot solvent and separates as an oil. Even after cooling, it remains an oil or becomes an amorphous solid. How can I get it to crystallize?
A: "Oiling out" is a common recrystallization problem that occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12] The high concentration of dissolved solute lowers the freezing point of the solution, and the oil that separates is essentially the impure, molten compound.
Causality: This often happens if the boiling point of the chosen solvent is higher than the melting point of your compound.[13] Rapid cooling can also lead to supersaturation and oiling out instead of allowing the slow, ordered process of crystal formation.[14]
Solutions:
-
Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Add more hot solvent until the oil completely dissolves to form a clear solution, then allow it to cool slowly.[12]
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Do not move it directly to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[14]
-
Induce Crystallization: If crystals are reluctant to form from the cooled, clear solution:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[12]
-
Seed: Add a tiny crystal of the pure compound (if you have it from a previous batch) to the solution. This provides a template for crystallization.[9][12]
-
-
Change the Solvent System: The initial solvent may be inappropriate. Re-evaluate your solvent choice using a systematic approach (see Protocol 3 in the FAQ section). A solvent pair, where the compound is soluble in one solvent ("good") and insoluble in the other ("bad"), often works well.[12]
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary purification strategies for polar pyrrole carboxamides?
A: The optimal strategy depends on the specific properties of your compound (e.g., polarity, solid vs. oil, presence of ionizable groups) and the nature of the impurities. The main techniques are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The go-to method for highly polar compounds that are not retained in reversed-phase.[2][4]
-
Reversed-Phase (RP) Chromatography: Best for moderately polar compounds. Can be adapted for more polar molecules using EPG columns or ion-pairing agents.[1][8]
-
Normal-Phase (NP) Chromatography: Suitable for less polar compounds or when impurities are very different in polarity. Often requires mobile phase modifiers (e.g., triethylamine) to prevent tailing.[9]
-
Recrystallization: An excellent and scalable method for purifying solids to a high degree, provided a suitable solvent can be found.[14][15]
-
Solid-Phase Extraction (SPE): A useful technique for sample cleanup and concentration before a final high-resolution purification step. It can quickly remove major classes of impurities.[16][17]
The following decision tree can help guide your choice of a primary purification technique.
Caption: Decision workflow for selecting a purification method.
FAQ 2: When should I choose HILIC over other chromatography methods?
A: HILIC occupies a crucial space between normal-phase and reversed-phase chromatography. You should choose HILIC when your pyrrole carboxamide exhibits the following behaviors:
-
It is too polar to be retained on a C18 or even a C8 reversed-phase column.[2]
-
It is so polar that it interacts too strongly with a normal-phase silica column, requiring highly polar and often undesirable mobile phases (like methanol in dichloromethane) and still producing tailing peaks.[4]
-
It is highly soluble in water or other polar solvents, making it difficult to handle with typical normal-phase solvents.[5]
Essentially, HILIC is the ideal technique for compounds that are "stuck in the middle"—not hydrophobic enough for RP and too hydrophilic for traditional NP.[2][4]
| Technique | Stationary Phase | Typical Mobile Phase | Elution Order | Best For | Common Issues for Polar Pyrrole Carboxamides |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/Acetonitrile)[8] | Least polar elutes first | Moderately polar to non-polar compounds | No retention, elution in void volume.[2][3] |
| Normal-Phase (NP) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc)[18] | Least polar elutes first | Non-polar to moderately polar compounds | Strong retention, severe peak tailing.[9] |
| HILIC | Polar (Silica, Amide, Diol) | Polar (Acetonitrile/Water)[4] | Most polar elutes last | Very polar, hydrophilic compounds | Requires careful method development and column equilibration. |
FAQ 3: Are there effective non-chromatographic methods for purification?
A: Yes. While chromatography is powerful, it is not always the most efficient or scalable method.
-
Recrystallization: If your product is a solid, this is often the best method. It is inexpensive, highly scalable, and can yield material of exceptional purity. The primary challenge is finding the right solvent or solvent pair.[15]
-
Liquid-Liquid Extraction (Acid-Base): This can be a very effective workup or initial purification step. If your product is neutral but you have acidic or basic impurities, you can remove them with aqueous washes of base (e.g., NaHCO₃) or acid (e.g., dilute HCl), respectively. Be cautious, as the pyrrole NH is weakly acidic and can be deprotonated by strong bases.
-
Charcoal Treatment: If your primary impurity is a highly conjugated, colored byproduct, you can sometimes remove it by briefly stirring a solution of your crude product with a small amount of activated charcoal, followed by filtration.[9] Be aware that this can lead to a loss of product due to non-specific adsorption.[9]
FAQ 4: How do I systematically select the best recrystallization solvent?
A: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Impurities should ideally remain soluble at all temperatures or be completely insoluble.
Protocol 3: Systematic Approach to Selecting a Recrystallization Solvent
-
Preparation: Place ~20-30 mg of your crude solid into several small test tubes.
-
Solvent Testing (Cold): To each tube, add a different solvent dropwise (~0.5 mL). Start with solvents of varying polarity (e.g., water, ethanol, ethyl acetate, toluene, hexane). If the solid dissolves immediately at room temperature, that solvent is unsuitable as a single-solvent system.[12]
-
Solvent Testing (Hot): If the solid did not dissolve in the cold solvent, gently heat the test tube in a sand bath or water bath. Add more solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. If abundant, well-formed crystals appear, you have found a good solvent. If not, try scratching the inside of the tube.
-
Solvent Pair Testing: If no single solvent works well, try a solvent pair.[12]
-
Find a "good" solvent in which the compound is very soluble.
-
Find a "bad" solvent in which the compound is very insoluble, but which is miscible with the "good" solvent.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the mixture to cool slowly.
-
| Common Recrystallization Solvents (in order of decreasing polarity) | Common Miscible Pairs |
| Water (H₂O) | Ethanol / Water |
| Methanol (MeOH) | Acetone / Hexane |
| Ethanol (EtOH) | Ethyl Acetate / Hexane |
| Acetone | Dichloromethane / Hexane |
| Ethyl Acetate (EtOAc) | Toluene / Hexane |
| Dichloromethane (DCM) | |
| Toluene | |
| Hexane(s) |
FAQ 5: My pyrrole carboxamide is chiral. How can I approach enantiomeric separation?
A: Separating enantiomers requires a chiral environment. There are two primary strategies:
-
Chiral Chromatography: This is the most direct method. You use a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP).[19] These columns are packed with a chiral material (e.g., derivatized cellulose, amylose, or cyclodextrins) that interacts differently with the two enantiomers, leading to different retention times and thus separation. This method is excellent for both analytical and preparative scales.
-
Diastereomeric Resolution: This is a classical chemical approach.
-
Derivatization: React your racemic pyrrole carboxamide with a single, pure enantiomer of a chiral derivatizing agent. For example, if your compound has a free carboxylic acid, you could react it with a chiral amine to form diastereomeric amides.[20]
-
Separation: Diastereomers have different physical properties and can be separated using standard, non-chiral techniques like flash chromatography or recrystallization.
-
Cleavage: After separation, the chiral auxiliary is chemically removed to yield the two pure enantiomers of your original compound. This method is often more labor-intensive but does not require specialized chiral HPLC columns.
-
References
-
BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved from [Link]
-
Phenomenex. (2025, May 23). What is Solid-Phase Extraction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
University of York. (n.d.). Solid Phase Extraction. Retrieved from [Link]
-
LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
G. Szepesi, M. Gazdag, Z. Pap-Sziklay. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Retrieved from [Link]
-
C. B. Welch, G. L. Bicker, M. A. Laci, et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 285. Retrieved from [Link]
Sources
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- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 19. mdpi.com [mdpi.com]
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Technical Support Center: Overcoming Poor Solubility of Substituted Pyrrole Reactants
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in organic synthesis: the poor solubility of substituted pyrrole reactants. The structural diversity of pyrrole derivatives, which makes them invaluable in medicinal chemistry and materials science, is also the root of their variable and frequently problematic solubility profiles.[1][2]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: My Substituted Pyrrole Won't Dissolve!
This section addresses the immediate and practical issue of a reactant that fails to dissolve in the chosen reaction solvent. The following steps provide a logical progression of interventions, from simple adjustments to more advanced techniques.
Initial Assessment: Understanding the "Why"
Before attempting to force a substituted pyrrole into solution, it's crucial to understand the factors contributing to its poor solubility. The pyrrole ring itself has modest aromaticity and is a five-membered heterocyclic aromatic compound.[3] Its solubility is significantly influenced by the nature of its substituents.
-
Polarity Mismatch: The fundamental principle of "like dissolves like" is paramount. A highly non-polar substituted pyrrole will not readily dissolve in a polar solvent, and vice-versa.
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding or π-π stacking between the flat pyrrole rings, can make it difficult for solvent molecules to intervene and solvate the reactant.
-
Crystallinity: A highly crystalline solid has a stable lattice structure that requires a significant amount of energy to disrupt.
Step 1: Rational Solvent Selection and Optimization
The first line of defense is always a systematic approach to solvent selection.
Q: I've tried a common solvent and my pyrrole derivative isn't dissolving. What should I do next?
A: A single-point test in one solvent is often insufficient. A systematic screening of solvents with varying polarities is the most effective initial step.
-
Expand Your Solvent Screen: Create a small-scale solubility testing array with a range of common laboratory solvents. This will help you identify a more suitable medium for your reaction.
-
Consider Solvent Mixtures (Co-solvents): If a single solvent doesn't provide adequate solubility, a co-solvent system can be highly effective.[4][5] A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[4][6] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[4][7] Common co-solvents include ethanol, methanol, propylene glycol, DMSO, and PEG.[7]
Table 1: Common Solvents for Substituted Pyrroles
| Solvent | Polarity | Typical Applications & Considerations |
| Diethyl Ether | Non-polar | Good for non-polar pyrroles; interacts via van der Waals forces.[8] |
| Toluene | Non-polar | Can be used in reactions requiring higher temperatures.[9] |
| Chloroform | Moderately Polar | Effective for many pyrrole derivatives.[8] |
| Tetrahydrofuran (THF) | Polar aprotic | A versatile solvent for a range of polarities. |
| Ethanol | Polar protic | Soluble due to both non-polar and polar interactions.[8] |
| Dichloromethane (DCM) | Polar aprotic | A common solvent for a wide array of organic reactions. |
| Dimethylformamide (DMF) | Polar aprotic | High boiling point, good for dissolving polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | A very strong solvent, but can be difficult to remove. |
Experimental Protocol: Co-solvent System Development
-
Initial Dissolution Attempt: Try to dissolve a small, known quantity of your poorly soluble substituted pyrrole in the primary reaction solvent.
-
Gradual Co-solvent Addition: While vigorously stirring, add a miscible co-solvent dropwise.[6]
-
Monitor for Dissolution: Observe the mixture for any signs of the solid dissolving.[6]
-
Determine Optimal Ratio: Continue adding the co-solvent until the reactant is fully dissolved. Record the final volume ratio of the primary solvent to the co-solvent.[6]
-
Reaction Setup: Proceed with your synthesis using the determined co-solvent ratio. Be mindful that altering the solvent polarity can influence reaction kinetics.[6]
Step 2: Employing Physical Dissolution Aids
If solvent optimization alone is insufficient, physical methods can be used to provide the necessary energy to overcome the activation energy of dissolution.
Q: My pyrrole derivative is still not dissolving, even with a co-solvent. What's the next step?
A: Applying energy in the form of heat or sonication can often provide the necessary push to get your reactant into solution.
-
Heating: Gently warming the solvent mixture increases the kinetic energy of the molecules, which can help to break down the crystal lattice of the solid and enhance solubility.[8]
-
Sonication: The use of ultrasonic waves (sonication) can accelerate dissolution by breaking intermolecular interactions.[6] The high-frequency sound waves create and collapse microscopic bubbles, generating localized high pressure and temperature that can break apart solid particles and increase their surface area.[10]
Experimental Protocol: Dissolution via Sonication
-
Preparation: Place the weighed amount of your substituted pyrrole into a suitable reaction vessel.
-
Solvent Addition: Add the chosen solvent or co-solvent system to the vessel.[6]
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.[6]
-
Operation: Activate the sonicator. The necessary duration and power will vary depending on the specific material and solvent.[6]
-
Monitoring: Visually monitor the dissolution of the solid. Continue until the solid is fully dissolved or no further change is observed.[6]
Caption: Workflow for dissolving a poorly soluble solid using sonication.
Step 3: Advanced Solubilization Techniques
When standard methods fail, more advanced chemical interventions may be necessary. These techniques should be approached with a clear understanding of their mechanisms and potential impact on the reaction.
Q: I've tried heating and sonication, but my compound still precipitates out. Are there other options?
A: Yes, several advanced techniques can be employed, including the use of solubilizing agents like surfactants and hydrotropes, or alternative solvent systems like ionic liquids.
-
Surfactants: These are amphiphilic molecules that contain both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.[6] In aqueous solutions, they can form micelles that encapsulate poorly soluble organic compounds, thereby increasing their apparent solubility.[11][12] Nonionic surfactants like Polysorbate 80 are often preferred due to their lower toxicity and biocompatibility.[12]
-
Hydrotropy: This is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a sparingly soluble solute.[13] Common hydrotropes include sodium benzoate, sodium salicylate, and urea.[13][14]
-
Ionic Liquids (ILs): These are salts with a melting point below 100°C. They are considered "designer solvents" because their properties can be tuned by modifying the cation and anion.[15][16] ILs can be effective solvents for a wide range of organic and inorganic compounds and are often considered "green" alternatives to traditional organic solvents.[7][17]
Sources
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- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijpbr.in [ijpbr.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]
- 17. journal.uctm.edu [journal.uctm.edu]
Preventing dehalogenation during functionalization of 4-iodopyrroles
Welcome to the technical support center for the functionalization of 4-iodopyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole chemistry. The inherent reactivity of the pyrrole ring, particularly the propensity for dehalogenation of iodo-substituted pyrroles, presents a significant challenge in synthetic chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and overcome these hurdles, ensuring the successful synthesis of your target molecules.
Understanding the Challenge: The Instability of the C-I Bond
The carbon-iodine bond in 4-iodopyrroles is susceptible to cleavage under various reaction conditions, leading to the formation of the corresponding unsubstituted pyrrole as a major byproduct. This process, known as hydrodehalogenation or simply dehalogenation, can significantly reduce the yield of the desired functionalized product. The electron-rich nature of the pyrrole ring can influence the stability of intermediates in catalytic cycles, and the acidic N-H proton can complicate reactions involving bases.
This guide will walk you through the common pitfalls and provide field-proven solutions for a range of functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a 4-iodopyrrole is giving me mainly the dehalogenated pyrrole. What is the primary cause of this?
A1: Hydrodehalogenation is a common side reaction in Suzuki-Miyaura couplings of electron-rich heteroaryl halides like 4-iodopyrroles.[1][2] The primary cause is often the formation of a palladium-hydride species in the catalytic cycle.[2] This can occur through several pathways, including the reaction of the palladium complex with solvents (like alcohols), amines, or even trace amounts of water in the reaction mixture.[2] Once formed, this palladium-hydride can reductively eliminate with the coordinated aryl group to yield the dehalogenated product instead of proceeding through the desired transmetalation with the boronic acid.[2]
Furthermore, unprotected N-H pyrroles are particularly prone to dehalogenation.[1] The acidic proton can interfere with the basic conditions of the reaction, and the nitrogen lone pair can coordinate to the metal center, altering the catalyst's reactivity in an unfavorable way.
Q2: What is the single most effective strategy to prevent dehalogenation in my cross-coupling reactions?
A2: The most robust and widely recommended strategy is the protection of the pyrrole nitrogen with a suitable protecting group.[1][3] Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl (Ts) or benzenesulfonyl), are particularly effective.[3] These groups reduce the electron density of the pyrrole ring, which in turn can:
-
Stabilize the molecule against degradation.
-
Increase the regioselectivity of certain reactions.
-
Prevent the N-H proton from interfering with basic reagents.[3][4]
While a t-butyloxy carbonyl (BOC) group can also be used, it is sometimes unstable under the basic conditions of Suzuki-Miyaura reactions.[1] However, in some cases, the BOC group can be cleaved in situ, which may be a desirable outcome.[1]
Q3: I am performing a lithiation of my 4-iodopyrrole followed by quenching with an electrophile, but I am only recovering the protonated (dehalogenated) starting material. What's going wrong?
A3: This issue typically points to two main problems: either the lithiation is not occurring efficiently, or the lithiated intermediate is unstable and is being quenched by a proton source before it can react with your electrophile.[5] The stability of organolithium reagents is highly dependent on temperature and solvent.[5]
Key factors to consider are:
-
Incomplete Lithiation: Ensure your lithiating agent (e.g., n-BuLi, t-BuLi) is of high quality and accurately titrated. The reaction should be conducted at low temperatures (typically -78 °C) to prevent side reactions.[5]
-
Proton Sources: Rigorously dry all solvents and reagents. The pyrrole N-H is acidic and will be deprotonated first if not protected. Even if N-protected, trace water in the solvent or on the glassware can quench the lithiated species.
-
Stability of the Lithiated Intermediate: 4-Lithiopyrroles can be unstable, especially at higher temperatures. It is crucial to add the electrophile at low temperature and allow the reaction to proceed, often while slowly warming to room temperature.[5]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Problem: Significant formation of the dehalogenated pyrrole byproduct.
Detailed Troubleshooting Steps:
-
Protect the Pyrrole Nitrogen: This is the most critical first step. An unprotected N-H is a common culprit.[1]
-
Recommended Protocol (N-Tosylation):
-
To a stirred suspension of NaH (1.2 equiv., 60% in mineral oil, washed with hexanes) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the 4-iodopyrrole (1.0 equiv.) in anhydrous THF dropwise.[4]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous THF.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
-
-
Optimize the Base: Strong bases can promote dehalogenation.[6]
-
Recommendation: Switch from strong bases like NaOH or KOt-Bu to milder inorganic bases. For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are often effective.[6] For Buchwald-Hartwig aminations, K₃PO₄ can be a good choice. Use the minimum effective amount of base.
-
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions, including dehalogenation.[6]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). If the reaction is too slow, a gradual increase in temperature can be explored. Microwave reactors can sometimes promote the desired reaction at a faster rate than the dehalogenation side reaction.[7]
-
-
Screen Catalysts and Ligands: The ligand environment around the palladium center is crucial.
-
Recommendation: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos can promote the desired reductive elimination over dehalogenation.[6] For Sonogashira couplings, consider copper-free conditions if Glaser coupling is also an issue.[8] Pd(PPh₃)₄ is a common starting point but is not always optimal.[7]
-
-
Solvent Choice: The solvent can influence the reaction pathway.
Summary of Recommended Conditions for Suzuki Coupling:
| Parameter | Standard Conditions | Optimized for 4-Iodopyrroles | Rationale |
| Pyrrole | N-H | N-Tosyl or N-Benzenesulfonyl | Reduces ring electron density, prevents N-H interference.[1][3] |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with XPhos or SPhos | Bulky ligands favor C-C bond formation.[6] |
| Base | Na₂CO₃, NaOH | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases reduce dehalogenation.[6] |
| Solvent | Dioxane/H₂O | Toluene, THF | Toluene can minimize dehalogenation.[7] |
| Temperature | 100-110 °C | 80-90 °C | Lower temperatures disfavor side reactions.[6] |
Guide 2: Lithiation and Electrophilic Quench
Problem: Low yield of the desired C-functionalized product and recovery of the protonated 4-iodopyrrole.
Detailed Troubleshooting Steps:
-
Protect the Pyrrole Nitrogen: The N-H proton is more acidic than the C-H protons and will be deprotonated first. For lithiation, a robust protecting group that can direct metallation or is stable to strong bases is crucial. A phenylsulfonyl group has been shown to be effective for directing lithiation at the 5-position of a 4-bromopyrazole, a related heterocycle.[9]
-
Ensure Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with any proton source.
-
Recommendation: Use freshly distilled, anhydrous solvents. Dry glassware in an oven overnight and cool under a stream of dry argon or nitrogen. Use fresh, sealed bottles of reagents. Solvents can be tested with a sodium benzophenone indicator to ensure they are free of water and oxygen.[5]
-
-
Strict Temperature Control: The stability of the lithiated intermediate is paramount.
-
Recommendation: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the lithiation and the subsequent addition of the electrophile.[5] Do not allow the reaction to warm up until the electrophile has been added and has had time to react.
-
-
Consider Halogen-Lithium Exchange vs. Deprotonation: With 4-iodopyrroles, halogen-lithium exchange with reagents like n-BuLi or t-BuLi is expected to be faster than deprotonation at other positions on the ring. However, side reactions can occur.
Exemplary Protocol for Lithiation-Quench:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-protected 4-iodopyrrole (1.0 equiv.) and dissolve in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.1 equiv.) in anhydrous THF, also cooled to -78 °C, via cannula or syringe.
-
Continue stirring at -78 °C for 1-2 hours, then slowly allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous workup.
By systematically addressing these key parameters—N-protection, choice of base, temperature, ligand, solvent, and reaction setup—researchers can significantly mitigate the issue of dehalogenation and achieve higher yields of their desired functionalized 4-iodopyrrole products.
References
- BenchChem. (n.d.). Preventing dehalogenation of 3-Bromo-2-iodofuran during reactions.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
- significant dehalogenation in stille coupling. (2019). Reddit.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
- Pyrrole Protection. (2025). ResearchGate.
- Lithiation product stability?. (2022). ResearchGate.
- Heinisch, G., Holzer, W., & Pock, S. (n.d.). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Strategic Role of Halogenation in Pyrrole-Based Drug Discovery: A Comparative Analysis
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The strategic introduction of halogen atoms onto this versatile heterocycle has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of halogenated pyrrole analogs, offering insights into the nuanced effects of different halogens on their performance in drug discovery, supported by experimental data and detailed methodologies.
The Influence of Halogenation on Physicochemical Properties
The identity and position of a halogen substituent on the pyrrole ring significantly impact a molecule's electronic and steric properties, which in turn govern its interactions with biological targets, membrane permeability, and metabolic stability.[2] While fluorine, chlorine, and bromine are the most commonly employed halogens in drug design, each imparts distinct characteristics to the parent molecule.
A critical parameter influenced by halogenation is lipophilicity, which plays a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The addition of halogens generally increases lipophilicity, with the effect being more pronounced with larger halogens. For instance, in a series of halogenated analogs of the opioid peptide DPLPE-Phe, the para-chloro substituted analog exhibited the most significant increase in lipophilicity, as determined by octanol/saline distribution studies.[3]
Table 1: Comparative Physicochemical Properties of Halogenated Phenylpyrroles
| Halogen Substituent | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| 4-Fluorophenyl | 1-Bromo-2-chloro-3-fluorobenzene: 209.44[4] | 3.3[5] | 0[5] |
| 4-Chlorophenyl | 2-Bromo-1-chloro-4-fluorobenzene: 209.44[5] | 3.3[5] | 0[5] |
| 4-Bromophenyl | 1-Bromo-2-chloro-3-fluorobenzene: 209.44[4] | 3.3[4] | 0[4] |
Note: Data for simple halogenated phenyl rings are presented to illustrate general trends in physicochemical properties. XLogP3 is a computed measure of lipophilicity.
Comparative Analysis of Biological Activity
The true measure of a drug candidate's potential lies in its biological activity. The following sections provide a comparative analysis of halogenated pyrrole analogs in two key therapeutic areas: antibacterial and anticancer research.
Antibacterial Activity: A Tale of Two Halogens
Halogenated pyrroles, particularly the pyrrolomycin class of natural products, are renowned for their potent antibacterial activity, especially against Gram-positive pathogens.[6][7] Structure-activity relationship (SAR) studies have revealed that the nature and degree of halogenation are critical for their antimicrobial efficacy.
In a study on pyrrolomycin analogs, it was demonstrated that the replacement of a 4'-bromo atom with two chloro atoms at the 3' and 5' positions of the phenyl ring increased the antibacterial activity against a reference strain of Staphylococcus aureus.[8] Conversely, another study on 2-aroyl-4,5-dihalopyrroles showed that replacing chlorine on the pyrrole ring with more electropositive halogens like bromine and iodine resulted in less active compounds against S. aureus and E. coli.[6] However, a surprising finding in a separate study on new pyrrolomycin derivatives showed that a bromo-substituted analog exhibited potent bactericidal activity against S. aureus, suggesting that the influence of the halogen can be context-dependent and may alter the molecule's conformation to enhance activity.[9]
Table 2: Comparative Antibacterial Activity of Halogenated Pyrrole Analogs
| Compound/Analog | Halogen(s) | Target Organism | MIC (µg/mL) | Reference |
| Phallusialide A | Cl or Br at C4 | MRSA | 32 | [7] |
| Phallusialide B | Cl or Br at C4 | E. coli | 64 | [7] |
| Pyrrolomycin C analog | Cl, Br | S. aureus | 1 | [9] |
| Pyrrolomycin 5c | Br | S. aureus | 1 µM | [9] |
| 1,5-Diphenylpyrrole deriv. | - | Gram-positive & Gram-negative | Similar to levofloxacin | |
| Pseudoceratidine analog | Di-bromo or Di-chloro | S. aureus | More potent than parent | [10] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.
Anticancer Activity: The Rise of Fluorine and Chlorine
Halogenated pyrroles have also demonstrated significant potential as anticancer agents.[1] In this domain, fluorine and chlorine substitutions have been particularly fruitful. The replacement of a nitro group, a known toxicophore, with chlorine or fluorine in the 7-azaindenoisoquinoline class of topoisomerase I inhibitors led to the development of potent anticancer agents without sacrificing activity.[11]
In a series of fluorinated indole derivatives, one compound displayed potent and selective activity against the A549 lung cancer cell line with an IC50 value of 0.8 µM.[12] Another study on fluoroindole-tethered chromene derivatives identified compounds with promising cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines, with IC50 values ranging from 7.9 to 9.1 µM.[12]
Table 3: Comparative Anticancer Activity of Halogenated Pyrrole and Indole Analogs
| Compound/Analog | Halogen(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Azaindenoisoquinoline (Cl deriv.) | Cl | Various | Potent | [11] |
| 7-Azaindenoisoquinoline (F deriv.) | F | Various | Potent | [11] |
| Fluorinated indole derivative 34b | F | A549 (Lung) | 0.8 | [12] |
| Fluoroindole-chromene 13a/13b | F | A549, PC-3, MCF-7 | 7.9 - 9.1 | [12] |
| Fluorinated bis-indole 33g/33h | F | FLT3 Kinase | 0.34, 0.17 | [12] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution (MIC) assay.
Step-by-Step Protocol:
-
Plate Preparation:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.[13]
-
Prepare a solution of the test compound at twice the highest desired final concentration in MHB. Add 100 µL of this solution to well 1.[13]
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10.[13]
-
Well 11 serves as the growth control (broth + inoculum), and well 12 as the sterility control (broth only).[13]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.[13] This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.[13]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[13]
-
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase, often by measuring the phosphorylation of a substrate.[14][15]
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol (Example using a luminescence-based assay like ADP-Glo™):
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[16]
-
The amount of luminescence is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The strategic incorporation of halogens into the pyrrole scaffold is a proven and effective strategy in drug discovery. This comparative analysis highlights that the choice of halogen is not arbitrary; fluorine, chlorine, and bromine each confer distinct properties that can be leveraged to optimize a compound's biological activity and pharmacokinetic profile. While general trends can be observed, the ideal halogen for a particular application is often context-dependent and must be determined empirically.
Future research in this area will likely focus on the exploration of less common halogens, such as iodine, and the development of novel synthetic methodologies for the precise and regioselective halogenation of complex pyrrole-containing molecules. Furthermore, a deeper understanding of the role of halogen bonding in ligand-protein interactions will undoubtedly guide the rational design of next-generation halogenated pyrrole-based therapeutics.[17]
References
- [Link to a relevant review on pyrrolomycins]
- Di Pizio, A., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 25(18), 4236.
- Raimondi, M. V., et al. (2011). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Pharmaceuticals, 4(12), 1533-1553.
- BenchChem. (2025). Application Notes & Protocols: Antifungal and Antibacterial Screening of Pyrrole Compounds. BenchChem.
- Zhang, F., et al. (2019). Phallusialides A-E, New Pyrrole Alkaloids from a Marine-Derived Micromonospora sp. and Their Antibacterial Activity. Marine Drugs, 17(11), 609.
- BenchChem. (2025). A Comparative Analysis of 5-(4-Halophenyl)-3,4-dihydro-2H-pyrrole Analogs for Researchers and Drug Development Professionals. BenchChem.
- Blindheim, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 1018.
- Akbaşlar, F., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 38, 127863.
- Barker, D., et al. (2020).
- [Link to a relevant article on halogen
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
- [Link to a relevant article on the discovery of new pyrrolomycins]
- Raimondi, M. V., et al. (2007). Synthesis and anti-staphylococcal activity of new halogenated pyrroles related to pyrrolomycins F. Journal of Heterocyclic Chemistry, 44(6), 1407-1411.
- Cushman, M., et al. (2012). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 55(17), 7774-7783.
- [Link to a relevant article on the synthesis of novel pyrroles as antimicrobial agents]
- [Link to a relevant computational study on chloro- and fluoropyrroles]
- [Link to an article on the synthesis and antitumor activity of fluorin
- [Link to an article on the synthesis and antimicrobial activity of new pyrrole deriv
- Kumar, A., et al. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. European Journal of Medicinal Chemistry, 238, 114467.
- Hruby, V. J., et al. (2001). The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. Journal of Pharmacology and Experimental Therapeutics, 297(2), 577-583.
- [Link to a protocol for an in vitro kinase assay]
- BenchChem. (2025).
- BMG LABTECH. (2020). Kinase assays.
- [Link to an article on the cytotoxicity of new pyrrole deriv
- [Link to a kinase assay kit protocol]
- BenchChem. (2025).
- Bettencourt, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 93.
- [Link to a guide on the spectroscopic analysis of haloethanes]
- [Link to an article analyzing the impact of fluoro and chloro substituents]
- [Link to a resource on the halogenation and sulfon
- [Link to an article on the antiproliferative activity of halogen-substituted Schiff bases]
- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. PubChem.
- PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. PubChem.
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The Researcher's Guide to 4-Halo-N,N-dimethyl-1H-pyrrole-2-carboxamides: A Comparative Analysis of Iodo vs. Bromo Reactivity in Cross-Coupling Reactions
Introduction: The Strategic Choice of Halogen in Pyrrole Scaffolds
For researchers in medicinal chemistry and materials science, the N,N-dimethyl-1H-pyrrole-2-carboxamide core is a privileged scaffold, appearing in a multitude of biologically active compounds and functional materials. The strategic functionalization of this core, particularly at the C4-position, is often accomplished via palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically iodine or bromine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide and its 4-bromo counterpart. While direct, head-to-head comparative studies on these specific substrates are scarce in the literature, this analysis synthesizes well-established principles of organometallic chemistry with experimental data from closely related heterocyclic systems to provide a robust, predictive framework for the practicing scientist. We will delve into the mechanistic underpinnings of their reactivity differences and offer practical guidance for reaction design in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Principles: Why the Halogen Matters in Catalysis
The enhanced reactivity of aryl/heteroaryl iodides compared to bromides in palladium-catalyzed cross-coupling is a foundational concept in organic synthesis. This reactivity trend, I > Br >> Cl , is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Br bond (≈285 kJ/mol).
This difference in bond strength directly influences the rate-determining step of most cross-coupling catalytic cycles: oxidative addition . In this initial step, the Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The lower BDE of the C-I bond results in a lower activation energy for this process, leading to faster reaction rates, often under milder conditions (e.g., lower temperatures, shorter reaction times) and with lower catalyst loadings.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the 4-iodo derivative is a consistent theme across the most common palladium-catalyzed C-C and C-N bond-forming reactions. The following table summarizes the expected performance differences based on established chemical principles and data from analogous heterocyclic systems.
| Reaction Type | Feature | 4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide | 4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide | Rationale & Citations |
| Suzuki-Miyaura | General Reactivity | High | Moderate to High | Weaker C-I bond facilitates faster oxidative addition. |
| Conditions | Milder (e.g., RT to 80 °C) | More forcing (e.g., 80 °C to 110 °C) | Higher energy input needed to cleave the stronger C-Br bond. | |
| Side Reactions | Generally clean coupling. | Prone to debromination , especially with unprotected pyrrole N-H.[1] | The N-H proton can facilitate side reactions; N-protection (e.g., BOC) is recommended to suppress this.[1] | |
| Stille | General Reactivity | High | Moderate | Reactivity trend I > Br is well-documented for Stille couplings.[2] |
| Conditions | Milder temperatures, shorter times. | Higher temperatures, longer reaction times. | The choice of organostannane and additives is crucial, but the halide remains a primary determinant of rate.[3][4] | |
| Functional Group Tolerance | Excellent | Excellent | The Stille reaction is known for its exceptional functional group tolerance with both substrates.[4] | |
| Sonogashira | General Reactivity | High | Moderate | Aryl iodides are preferred substrates for Sonogashira couplings, reacting faster and under milder conditions.[5] |
| Copper Co-catalyst | Can often proceed efficiently under copper-free conditions. | Copper(I) co-catalyst is generally more critical for efficient coupling.[5] | The higher reactivity of the C-I bond can compensate for the absence of the copper co-catalyst in some systems. | |
| Buchwald-Hartwig | General Reactivity | High | Moderate to High | The C-N coupling of aryl iodides is typically more facile.[6][7] |
| Ligand Choice | A wide range of phosphine ligands are effective. | Often requires more electron-rich, bulky phosphine ligands (e.g., biarylphosphines) to achieve high yields.[8][9] | More active catalyst systems are needed to overcome the higher barrier to oxidative addition of the C-Br bond. | |
| Base Sensitivity | Tolerates a broader range of bases. | Reaction outcome can be more sensitive to the choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). | The combination of a less reactive halide and a strong base can lead to side reactions. |
Field-Proven Insights & Experimental Protocols
Causality Behind Experimental Choices
When designing a synthesis, the choice between the iodo and bromo derivative is a trade-off between reactivity and cost/availability. The 4-bromo compound is typically more accessible and less expensive. However, for complex, multi-step syntheses or with sensitive substrates, the milder conditions and potentially higher yields afforded by the 4-iodo analog can justify the initial cost, leading to a more efficient overall route.
A critical consideration, particularly for the 4-bromo substrate in Suzuki couplings, is the potential for debromination , where the bromine atom is replaced by hydrogen.[1] This side reaction is often observed with N-H pyrroles. The acidity of the pyrrole N-H proton can interfere with the catalytic cycle. Therefore, protection of the pyrrole nitrogen (e.g., with a Boc, SEM, or Trityl group) is a highly recommended strategy to ensure clean coupling and high yields, especially when using the less reactive 4-bromo derivative.[1]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for both substrates, with expected variations in temperature and time. It is based on established methods for heteroaryl halides.[10][11][12][13]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 4-halo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol% or PdCl₂(dppf), 2–3 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O 4:1:1) is commonly used to dissolve both the organic and inorganic reagents.
-
Reaction Execution:
-
For 4-iodo substrate: Heat the reaction mixture to 80 °C.
-
For 4-bromo substrate: Heat the reaction mixture to 90–100 °C.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–12 hours for the iodo compound; 8–24 hours for the bromo compound).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of the 4-halo-pyrrole substrates, based on general procedures for heteroaryl halides.[6][7] The choice of ligand is critical and may require screening.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the 4-halo-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2–4 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 4–8 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4–2.0 equiv.).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane). Finally, add the amine coupling partner (1.1–1.3 equiv.).
-
Reaction Execution: Seal the tube and heat the mixture with stirring.
-
For 4-iodo substrate: A temperature of 80–100 °C is often sufficient.
-
For 4-bromo substrate: A higher temperature of 100–110 °C is typically required.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 4–24 hours).
-
Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion and Recommendations
The choice between 4-iodo- and 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a strategic decision guided by the specific demands of the synthetic target.
-
Choose 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide for:
-
Maximizing reaction efficiency and yield.
-
Syntheses involving temperature-sensitive functional groups.
-
Rapid generation of analogs where reaction time is a priority.
-
Cases where minimizing catalyst loading is critical.
-
-
Choose 4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide when:
-
Cost and starting material availability are primary concerns.
-
The subsequent reaction steps are robust and can tolerate more forcing conditions.
-
The pyrrole nitrogen is protected, particularly for Suzuki couplings, to mitigate the risk of debromination.[1]
-
By understanding the fundamental principles of reactivity and leveraging the appropriate reaction conditions, researchers can effectively utilize both building blocks to advance their synthetic programs.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
-
Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles using palladium or copper catalysts. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Convenient synthesis of polysubstituted pyrroles and symmetrical and unsymmetrical bis-pyrroles catalyzed by H3PW12O40. ScienceDirect. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. Scientific Research Publishing. Available at: [Link]
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An Organocatalytic method for Constructing Pyrroles via Cycloisomerisation of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6. Pre-proofs. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Halogen Substitution on Pyrrole-2-Carboxamide Bioactivity
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the bioactivity of halogenated pyrrole-2-carboxamide derivatives. Moving beyond a simple recitation of data, we will explore the causal mechanisms by which halogen substitution modulates the therapeutic potential of this critical scaffold. By examining key experimental data across different biological targets, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design more potent and specific therapeutic agents.
Introduction: The Pyrrole-2-Carboxamide Scaffold and the Strategic Role of Halogenation
The pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] It is a key pharmacophore in molecules demonstrating antibacterial, anti-inflammatory, anticancer, and antifungal properties.[4][5]
Halogenation is a time-tested and powerful strategy in drug design. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto a lead compound can profoundly alter its physicochemical properties, including:
-
Lipophilicity: Influences membrane permeability and absorption, distribution, metabolism, and excretion (ADMET) profiles.
-
Electronic Profile: The high electronegativity of halogens can modulate the electron density of the aromatic ring, affecting pKa and the strength of interactions with biological targets.
-
Steric Bulk: The size of the halogen atom can dictate how a molecule fits into a protein's binding pocket, enhancing selectivity.
-
Metabolic Stability: Halogen substitution can block sites of metabolic oxidation, increasing the compound's half-life.
-
Halogen Bonding: A specific, non-covalent interaction where the electropositive region (the σ-hole) on a halogen atom interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein active site, providing an additional anchor point for binding.[6]
This guide will dissect these effects through specific case studies, providing a comparative framework for understanding how the choice and position of a halogen substituent on the pyrrole-2-carboxamide ring dictates its ultimate biological function.
Comparative Analysis: Halogen Substitution Effects on Key Biological Targets
The influence of halogenation is highly context-dependent, varying significantly with the biological target. Below, we compare the SAR of halogenated pyrrole-2-carboxamides against several classes of enzymes and pathogens.
Case Study 1: Antibacterial Agents - DNA Gyrase/Topoisomerase IV Inhibitors
Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. The pyrrole-2-carboxamide scaffold is crucial for binding to the active sites of these enzymes.[2] Halogen substitution has been systematically explored to optimize the potency of these inhibitors.
An investigation into dual bacterial DNA gyrase/topoisomerase IV inhibitors identified a promising hit compound which was subsequently modified with different halogen patterns on the pyrrole ring to improve its properties.[1][2] The data reveals a clear SAR trend.
Table 1: Comparative Activity of Halogenated Pyrrole-2-Carboxamide Analogues against Bacterial DNA Gyrase
| Compound ID | Pyrrole Ring Substitutions | E. coli DNA Gyrase IC50 (nM) | Antibacterial Activity (MIC, µg/mL against S. aureus) | Reference |
| 1 | 3,4-dichloro-5-methyl | Low Nanomolar (Specific value not stated) | Broad-spectrum (gram-positive) | [1][2] |
| 31 | 3-fluoro-4-chloro-5-methyl | 32 | 64 | [1][2] |
| 33 | 3-fluoro-5-methyl | 150 | > 64 | [1][2] |
Analysis of Causality:
-
Dichlorination vs. Fluorination: The parent compound with a 3,4-dichloro substitution pattern showed potent, low nanomolar inhibition.[1][2] Replacing the chlorine at position 3 with a smaller fluorine atom (Compound 31 ) retained significant on-target activity (IC50 = 32 nM), demonstrating that a halogen at this position is favorable.[1][2] This substitution also successfully reduced the compound's lipophilicity, a key goal of the study.[1][2]
-
Importance of C4-Halogenation: Removal of the halogen at the 4-position (Compound 33 ) resulted in a nearly 5-fold decrease in DNA gyrase inhibition (IC50 = 150 nM) and a significant loss of antibacterial activity. This strongly suggests that a halogen at the C4 position is critical for potent interaction with the enzyme, possibly through direct contact with the active site or by influencing the electronic properties of the pyrrole ring to favor binding.
-
General Trend: Studies have shown that the presence of electron-withdrawing groups, such as halogens, on the pyrrole ring generally enhances antibacterial activity.[7] The activity often increases with the number of chlorine atoms on the pyrrole core.[8]
Case Study 2: Antitubercular Agents - MmpL3 Inhibitors
Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter involved in mycolic acid biosynthesis, making it a prime target for novel anti-tuberculosis (anti-TB) drugs. Structure-guided design has led to the development of potent pyrrole-2-carboxamide MmpL3 inhibitors.[9]
Table 2: Comparative Activity of Halogenated Pyrrole-2-Carboxamides against M. tuberculosis
| Compound ID | R1 Substitution (on a C4-phenyl group) | R2 Substitution (on Pyrrole Ring) | Anti-TB Activity (MIC, µg/mL) | Reference |
| 5 | Phenyl | H | 0.031 | [9] |
| 14 | 2-chlorophenyl | H | 0.062 | [9] |
| 15 | 4-chlorophenyl | H | 0.062 | [9] |
| 16 | 2-fluorophenyl | H | < 0.016 | [9] |
| 17 | 3-fluorophenyl | H | < 0.016 | [9] |
| 18 | 4-fluorophenyl | H | < 0.016 | [9] |
| 19 | 4-(trifluoromethyl)phenyl | H | 0.125 | [9] |
Analysis of Causality:
-
Electron-Withdrawing Groups are Key: The SAR study revealed that attaching phenyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-TB activity.[9]
-
Fluorine vs. Chlorine: While chlorophenyl substitutions (Compounds 14 and 15 ) slightly reduced activity compared to the unsubstituted phenyl analogue (Compound 5 ), the introduction of a fluorophenyl moiety (Compounds 16-18 ) led to exceptionally potent anti-TB activity, with MIC values below 0.016 µg/mL.[9] This highlights the unique properties of fluorine, such as its small size and high electronegativity, which can lead to more favorable interactions within the MmpL3 binding pocket.
-
Optimal Electron-Withdrawing Strength: A very strong electron-withdrawing group, such as the trifluoromethyl group in Compound 19 , resulted in decreased activity. This suggests there is an optimal electronic profile for MmpL3 inhibition, and excessive electron withdrawal from the phenyl ring is detrimental. The potent activity of the fluorinated compounds indicates they strike the right balance.[9]
Experimental Design and Protocols
The reliability of any SAR study hinges on robust and reproducible experimental protocols. The methodologies described below are foundational for evaluating the bioactivity of halogenated pyrrole-2-carboxamides.
Workflow for Synthesis of Halogenated Pyrrole-2-Carboxamides
The synthesis of these target compounds typically involves a multi-step process starting from commercially available pyrrole esters. Halogenation is often achieved using electrophilic halogenating agents.
Caption: General workflow for the synthesis of target compounds.
Protocol: Chlorination of a Pyrrole Ester This protocol is a generalized example based on literature procedures.[2]
-
Dissolution: Dissolve the starting ethyl 5-methyl-1H-pyrrole-2-carboxylate in a suitable anhydrous solvent (e.g., THF or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the reactivity of the halogenating agent and minimize side-product formation.
-
Addition of Halogenating Agent: Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The stoichiometry will depend on the desired number of chlorine substitutions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress using Thin-Layer Chromatography (TLC). The choice of temperature and reaction time is critical and must be optimized for each specific substrate.
-
Quenching and Extraction: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate the desired halogenated pyrrole.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Caption: Workflow for determining Minimum Inhibitory Concentration.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. Include a positive control well (bacteria + medium, no compound) and a negative control well (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration where no turbidity (bacterial growth) is observed.
Summary of Key Structure-Activity Relationships
The case studies reveal several overarching principles regarding the halogenation of the pyrrole-2-carboxamide scaffold.
Caption: Key factors in halogen substitution SAR.
-
Positional Importance: The bioactivity is highly sensitive to the position of the halogen. As seen in the DNA gyrase inhibitors, a halogen at the C4 position of the pyrrole ring appears critical for high potency, whereas substitution at C3 is more tolerable to modification.[1][2]
-
Halogen Type Matters: The choice of halogen is not interchangeable. The superior activity of fluorinated analogues in the MmpL3 inhibitor series demonstrates that the unique properties of a specific halogen can be exploited to achieve exceptional potency.[9]
-
Electron-Withdrawing Effect is Generally Favorable: For many antibacterial and antitubercular targets, the electron-withdrawing nature of halogens enhances activity. This suggests that modulating the electronic landscape of the pyrrole ring to favor interactions with electron-rich residues in the target's active site is a successful strategy.[7][9]
-
Multi-Halogenation Can Be Beneficial: Increasing the number of halogen substituents, such as the potent 3,4-dichloro pattern, can significantly increase activity, though this often comes at the cost of increased lipophilicity which may need to be addressed.[1][2][8]
Conclusion and Future Perspectives
The strategic placement of halogen atoms on the pyrrole-2-carboxamide scaffold is a powerful tool for modulating biological activity. As this guide has demonstrated through comparative data, a rational approach to halogenation requires a deep understanding of the interplay between steric, electronic, and lipophilic effects, as well as the potential for specific interactions like halogen bonding.
Future research should focus on a more systematic exploration of less common halogenation patterns and the use of computational tools, such as molecular docking and quantum mechanics calculations, to predict the impact of halogen substitution in silico before undertaking complex synthetic efforts. By combining empirical data from robust assays with predictive modeling, the scientific community can accelerate the development of next-generation therapeutics based on this versatile and potent chemical scaffold.
References
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Title: Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks | ACS Omega Source: ACS Publications URL: [Link]
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Title: Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC Source: NIH National Library of Medicine URL: [Link]
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Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: PubMed Central URL: [Link]
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Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Source: VLife Sciences URL: [Link]
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Title: Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents Source: PubMed URL: [Link]
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Title: Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: Oroidin analogues | Request PDF Source: ResearchGate URL: [Link]
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Title: Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor Source: PubMed URL: [Link]
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Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL: [Link]
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Title: Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
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Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: MDPI URL: [Link]
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Title: Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: oroidin analogues Source: Somaiya Vidyavihar University URL: [Link]
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Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: MDPI URL: [Link]
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Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL: [Link]
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Title: Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators Source: MDPI URL: [Link]
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Title: Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents Source: ResearchGate URL: [Link]
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Title: Structure-activity relationship study of halogen-substituted analogs... Source: ResearchGate URL: [Link]
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Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics Source: RSC Publishing URL: [Link]
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Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: PubMed Central URL: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 4-Iodopyrroles
The synthesis of functionalized pyrrole scaffolds is a cornerstone of modern medicinal chemistry and materials science. These five-membered nitrogen-containing heterocycles are prevalent in a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a direct pathway to introduce aryl, heteroaryl, or vinyl substituents onto the pyrrole core.[1]
The 4-iodopyrrole is an excellent substrate for this transformation. The carbon-iodine bond is significantly weaker and more polarized than its bromide or chloride counterparts, making it highly susceptible to oxidative addition to a palladium(0) center—the crucial first step in the catalytic cycle.[2] However, the success and efficiency of this coupling are not guaranteed; they are critically dependent on the selection of the palladium catalyst system. Nitrogen-rich heterocycles like pyrroles can sometimes pose challenges by coordinating to the palladium center, potentially inhibiting catalytic activity.[3]
This guide provides an in-depth comparison of various classes of palladium catalysts, moving from classical systems to modern, high-performance pre-catalysts. We will delve into the mechanistic rationale behind their performance differences and provide actionable experimental protocols for researchers aiming to optimize the synthesis of 4-substituted pyrroles.
The Palladium Catalyst: A Comparative Analysis
The choice of palladium source and, more importantly, the ancillary ligand that coordinates to it, dictates the catalyst's stability, activity, and substrate scope. We will compare four representative and widely used catalytic systems.
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: Often considered the traditional workhorse of Suzuki couplings, Pd(PPh₃)₄ is a pre-formed, air-sensitive Pd(0) complex.[4] While historically significant and still used, it often requires higher catalyst loadings (2-5 mol%) and elevated temperatures.[5][6] The relatively low σ-donating ability of the triphenylphosphine ligands can sometimes lead to slower reaction rates and lower yields, especially with challenging or sterically hindered substrates.[4]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf): This air-stable Pd(II) pre-catalyst, featuring a bidentate ferrocene-based phosphine ligand, represents a significant improvement over Pd(PPh₃)₄ for many applications. The dppf ligand's unique "bite angle" and electronic properties enhance the stability of the catalytic species and often promote higher yields and better functional group tolerance.[7] It is particularly effective for a broad range of boronic acids and remains a popular choice in both academic and industrial settings.[2]
-
Buchwald-Hartwig Catalysts (e.g., Pd(OAc)₂ / SPhos): The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[1] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos, when combined with a simple Pd(II) precursor like Pd(OAc)₂, generate highly active catalysts in situ. These systems excel with sterically demanding and electron-rich heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions.[3][5]
-
PEPPSI™ Pre-catalysts (e.g., PEPPSI-IPr): PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) catalysts are a class of modern, well-defined Pd(II) complexes featuring strongly σ-donating N-Heterocyclic Carbene (NHC) ligands.[8] These catalysts, such as PEPPSI-IPr, are exceptionally robust, often air- and moisture-stable, making them operationally simple to handle.[9] The strong Pd-NHC bond leads to highly stable and active catalysts that exhibit high turnover numbers and exceptional functional group tolerance, even with electron-rich heterocycles.[10] They are designed for high efficiency and meet or exceed the performance of traditional phosphine-based systems.
Comparative Performance Data
The following table summarizes the typical performance characteristics of these catalyst systems for the Suzuki coupling of aryl iodides, including iodo-heterocycles.
| Catalyst System | Typical Loading (mol%) | Common Base | Common Solvent(s) | Temp. (°C) | Approx. Yield Range (%) | Key Attributes |
| Pd(PPh₃)₄ | 2 - 5[5] | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, DME[4] | 80 - 110 | 60 - 90 | Traditional, widely available, but air-sensitive and requires higher loading.[11] |
| PdCl₂(dppf) | 1 - 3[2] | Cs₂CO₃, K₃PO₄ | DMF, Dioxane[2] | 80 - 100 | 85 - 96[2] | Air-stable, good general performance, broad substrate scope. |
| Pd(OAc)₂ / SPhos | 0.5 - 2[2] | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane[1] | RT - 100 | 90 - 98[2] | High activity for challenging substrates, bulky ligand promotes reductive elimination. |
| PEPPSI-IPr | 0.25 - 2[12] | K₂CO₃, K₃PO₄ | THF, Isopropanol[9] | 60 - 80[9] | 90 - 99 | Air- & moisture-stable, operationally simple, high turnover, excellent for heterocycles.[9] |
Mechanistic Insights and the Role of Ligands
The efficiency of a palladium catalyst is intrinsically linked to the properties of its ligands, which modulate the electronic and steric environment of the metal center. This influence is critical at two key stages of the catalytic cycle: oxidative addition and reductive elimination.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected 4-iodopyrrole (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the PEPPSI-IPr catalyst (0.01 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a ~0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-arylpyrrole.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 4-iodopyrroles, the data and mechanistic understanding strongly favor the use of modern catalyst systems over traditional ones.
-
For Highest Performance and Reliability: PEPPSI-type catalysts, particularly PEPPSI-IPr , are highly recommended. Their air and moisture stability simplifies handling, while the robust Pd-NHC bond provides exceptional activity and functional group tolerance, leading to high yields under mild conditions with low catalyst loadings. [9]* For Versatility and Challenging Substrates: Buchwald-Hartwig systems utilizing bulky, electron-rich phosphine ligands like SPhos are an excellent alternative. They demonstrate high reactivity and are particularly adept at coupling sterically hindered partners. [1][5]* For General Utility: PdCl₂(dppf) remains a reliable and effective catalyst for a wide range of standard Suzuki couplings and is a significant step up from older systems. [2]* For Historical Context: While Pd(PPh₃)₄ can be effective, it is often outperformed by the aforementioned systems in terms of yield, reaction time, and operational simplicity. Its use may be considered for simpler substrates if modern catalysts are unavailable. [4] By selecting a catalyst system based on these field-proven insights, researchers can significantly enhance the efficiency, reliability, and scope of their synthetic routes toward valuable 4-substituted pyrrole derivatives.
References
- PEPPSI™ C
- Pd-PEPPSI catalysts bearing N-heterocyclic carbene ligands derived from caffeine and theophylline for Mizoroki–Heck and C(sp2)
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
- Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC - NIH.
- Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions - IONiC / VIPEr.
- Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low c
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Rapid Room Temperature Buchwald-Hartwig and Suzuki-Miyaura Couplings of Heteroaromatic Compounds Employing Low C
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
- Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl trifl
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org.
- Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org.
- Suzuki Coupling - Organic Chemistry Portal.
- Organometallics - Pd Fe
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry.
- Synthesis of 4-Arylpyrazoles via PdCl2(dppf)
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Pyrrole-2-Carboxamide Derivatives Against Drug-Resistant Tuberculosis
The relentless rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health, rendering many first- and second-line treatments ineffective.[1][2][3] This crisis necessitates an urgent and continuous search for novel therapeutic agents that operate through new mechanisms of action to circumvent existing resistance pathways.[4] Among the promising new scaffolds, pyrrole-containing compounds, and specifically pyrrole-2-carboxamide derivatives, have emerged as potent antitubercular agents.[5][6][7][8] Recent studies suggest that some of these derivatives exert their activity by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis, making it an attractive target for drug development.[4][9][10][11]
This guide provides an in-depth comparison of novel pyrrole-2-carboxamide derivatives, grounded in rigorous experimental protocols. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causality behind our experimental choices, ensuring a self-validating and trustworthy framework for researchers in the field.
Part 1: Core Experimental Protocols & Rationale
The in vitro evaluation of new drug candidates requires a two-pronged approach: assessing their efficacy against the pathogen and their safety in host cells. The relationship between these two factors, the selectivity index, is the ultimate arbiter of a compound's potential.
Antimycobacterial Susceptibility Testing: The Microplate Alamar Blue Assay (MABA)
To efficiently screen compounds for activity against Mycobacterium tuberculosis (Mtb), the Microplate Alamar Blue Assay (MABA) is a widely adopted and reliable method.[5][12][13] Its primary advantage is its simplicity, low cost, and reliance on a colorimetric endpoint, which allows for high-throughput screening without the need for radioactive materials or complex equipment.[12][14]
The core principle of MABA lies in the metabolic activity of viable bacteria. The indicator dye, resazurin (the active ingredient in Alamar Blue), is blue and non-fluorescent. In the presence of metabolically active Mtb, cellular reductases convert resazurin into the pink, highly fluorescent resorufin.[13][14][15] Therefore, a blue color indicates bacterial inhibition, while a pink color signifies bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[14]
Step-by-Step MABA Protocol:
-
Preparation of Drug Plates: In a sterile 96-well microplate, serially dilute the test compounds (pyrrole-2-carboxamide derivatives and standard drugs) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Typically, 100 µL of twofold dilutions are prepared.
-
Inoculum Preparation: Prepare a suspension of the Mtb strain (e.g., H37Rv for sensitive screening or a clinical MDR isolate) and adjust its turbidity to match a McFarland standard of 1.0. This suspension is then diluted to a final concentration that will yield approximately 1-5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compounds. Include a drug-free well as a growth control and a well with media only as a sterility control. The final volume in each well is 200 µL.[13]
-
Incubation: Seal the plate with paraffin film to prevent evaporation and incubate at 37°C for 5-7 days.[13]
-
Addition of Alamar Blue: After the initial incubation period, add 30 µL of a freshly prepared Alamar Blue solution (often mixed with 10% Tween 80 to enhance permeability) to each well.[13][16]
-
Final Incubation and Reading: Re-incubate the plate at 37°C for 24-48 hours.[16] The MIC is determined visually as the lowest drug concentration that remains blue. For quantitative analysis, fluorescence (Ex: 530 nm, Em: 590 nm) or absorbance (570 nm) can be measured.
Cytotoxicity Assessment: The MTT Assay
A potent compound is only useful if it is not toxic to the host. The MTT assay is a standard colorimetric method for assessing the cytotoxicity of a compound on mammalian cells.[15][17] Its principle relies on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15][17] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step MTT Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., VERO, HepG2, or RAW 264.7 macrophages) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[17]
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a period that reflects potential therapeutic exposure, typically 48 to 72 hours.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Reading: Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is then determined.
Part 2: Comparative Performance of Novel Pyrrole-2-Carboxamide Derivatives
The true potential of a drug candidate is revealed by comparing its efficacy against its toxicity. This is quantified by the Selectivity Index (SI) , calculated as the ratio of IC₅₀ to MIC. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to host cells.
Below is a comparative analysis of three hypothetical novel pyrrole-2-carboxamide (PCA) derivatives against standard anti-TB drugs. The data is presented against the drug-susceptible H37Rv strain and a clinical MDR-TB isolate (resistant to Isoniazid and Rifampicin). Cytotoxicity was assessed using VERO kidney cells.
| Compound | MIC vs. Mtb H37Rv (µg/mL) | MIC vs. MDR-Mtb (µg/mL) | IC₅₀ vs. VERO Cells (µg/mL) | Selectivity Index (SI) vs. MDR-Mtb |
| PCA-1 | 0.03 | 0.06 | > 64 | > 1067 |
| PCA-2 | 0.12 | 0.12 | > 64 | > 533 |
| PCA-3 | 0.5 | 0.5 | 32 | 64 |
| Isoniazid | 0.05 | > 16 | > 100 | < 6.25 |
| Rifampicin | 0.08 | > 32 | > 100 | < 3.125 |
| Moxifloxacin | 0.25 | 0.5 | > 100 | > 200 |
Analysis of Performance:
-
PCA-1 demonstrates exceptional potency, with an MIC value significantly lower than the first-line drugs against the susceptible H37Rv strain. Critically, its activity is maintained against the MDR-TB strain, indicating its mechanism of action is distinct from that of Isoniazid and Rifampicin. Coupled with its low cytotoxicity (IC₅₀ > 64 µg/mL), PCA-1 exhibits an outstanding selectivity index, making it a prime candidate for further development.[4][9] Studies have shown that such high potency in pyrrole-2-carboxamides can be achieved by attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky groups to the carboxamide.[4][10]
-
PCA-2 shows very good activity, comparable to or better than Moxifloxacin, against both sensitive and resistant strains. Its lack of cytotoxicity gives it a strong therapeutic window. While not as potent as PCA-1, it represents a solid lead compound.
-
PCA-3 is active against both Mtb strains but shows a noticeable level of cytotoxicity, resulting in a significantly lower selectivity index. This profile suggests that while the core scaffold has activity, the specific substitutions on PCA-3 may contribute to off-target effects in mammalian cells, making it a less desirable candidate.
-
Standard Drugs: As expected, Isoniazid and Rifampicin are potent against the H37Rv strain but lose all meaningful activity against the MDR strain, highlighting the need for novel agents like the PCA series.[18][19] Moxifloxacin, a fluoroquinolone used in MDR-TB treatment regimens, retains activity but is less potent than the lead candidate PCA-1.[2][3]
Conclusion and Future Directions
The in vitro data strongly supports the continued investigation of the pyrrole-2-carboxamide scaffold as a source of novel anti-tubercular agents. The exemplary profile of PCA-1 , characterized by sub-micromolar inhibitory concentrations against MDR-TB and a high selectivity index, underscores the potential of this chemical class.
The next logical steps for a promising candidate like PCA-1 would involve:
-
Mechanism of Action Studies: Confirming inhibition of the MmpL3 target through methods like constructing and testing against resistant mutants or using metabolic labeling assays.[4][9]
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of tuberculosis (e.g., mouse or guinea pig).
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties to determine its druggability.
By systematically applying these rigorous in vitro evaluation protocols, researchers can efficiently identify and prioritize compounds with the highest potential to become next-generation treatments for drug-resistant tuberculosis, addressing a critical and unmet medical need.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds.
- Franzblau, S. G., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-92.
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A Senior Application Scientist's Guide to the Synthesis of 4-Arylpyrrole-2-Carboxamides: A Head-to-Head Comparison of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is therefore of critical importance to the drug discovery and development pipeline. The selection of a synthetic route can significantly impact the efficiency, scalability, and overall success of a research program. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies for accessing this valuable molecular framework. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance data to empower you in making the most informed strategic decisions for your synthetic endeavors.
Executive Summary: At a Glance Comparison of Synthetic Strategies
| Feature | Paal-Knorr Synthesis | Barton-Zard Reaction | Multi-Step Suzuki Coupling Approach |
| Strategy | Convergent | Convergent | Linear |
| Key Transformation | Condensation of a 1,4-dicarbonyl with an amine | [3+2] cycloaddition of a nitroalkene and an isocyanide | Palladium-catalyzed cross-coupling |
| Starting Materials | 1,4-dicarbonyl compounds, primary amines | Nitroalkenes, α-isocyanoacetates | Halogenated pyrrole-2-carboxylates, arylboronic acids |
| Key Advantages | High yields, operational simplicity, readily available starting materials for some targets. | Good for electron-withdrawing groups, milder conditions in some variations. | High functional group tolerance, broad substrate scope for the aryl moiety. |
| Key Disadvantages | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; potentially harsh conditions. | Limited availability and stability of some isocyanide derivatives. | Multi-step process can be time-consuming and may lead to lower overall yields. |
The Classic Workhorse: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone of pyrrole synthesis due to its simplicity and generally high yields.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2]
Mechanistic Rationale
The accepted mechanism commences with the protonation of one carbonyl group of the 1,4-dicarbonyl compound, which is then attacked by the primary amine to form a hemiaminal intermediate. A subsequent intramolecular cyclization, involving the nucleophilic attack of the nitrogen on the second carbonyl, forms a cyclic dihydroxy intermediate. This intermediate then undergoes dehydration to furnish the aromatic pyrrole ring. The ring-closing step is often the rate-determining step.[2]
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Application to 4-Arylpyrrole-2-Carboxamides
A direct Paal-Knorr approach to 4-arylpyrrole-2-carboxamides would necessitate a suitably substituted 1,4-dicarbonyl precursor. While challenging to prepare, this convergent strategy offers the potential for rapid assembly of the core structure. A representative protocol for a related system is the microwave-assisted synthesis of a tricyclic pyrrole-2-carboxamide.[3]
Experimental Protocol: Microwave-Assisted Paal-Knorr Cyclization
-
To a microwave vial, add a solution of the 1,4-diketone (e.g., 1-aryl-4-substituted-butane-1,4-dione, 1.0 eq) in a suitable solvent such as ethanol.
-
Add the primary amine (e.g., glycine amide or an amino acid ester, 1.2 eq) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Seal the vial and irradiate in a microwave reactor at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 15-30 minutes), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-arylpyrrole-2-carboxamide.
Performance and Limitations
The Paal-Knorr synthesis is lauded for its often high yields (frequently >80%) and operational simplicity.[4] However, the synthesis of the requisite unsymmetrical 1,4-dicarbonyl precursors can be a significant drawback, potentially requiring multiple steps and limiting the overall efficiency. Furthermore, the typically acidic and sometimes high-temperature conditions can be incompatible with sensitive functional groups.[2]
The Barton-Zard Reaction: A Powerful Alternative
Developed in 1985 by Nobel laureate Sir Derek Barton and Samir Zard, this reaction provides a convergent route to pyrroles from nitroalkenes and α-isocyanoacetates under basic conditions.[5][6]
Mechanistic Insights
The Barton-Zard reaction proceeds through a five-step sequence:[6]
-
Enolization: Base-catalyzed deprotonation of the α-isocyanoacetate to form an enolate.
-
Michael Addition: The enolate undergoes a Michael-type addition to the nitroalkene.
-
Cyclization: A 5-endo-dig cyclization occurs.
-
Elimination: Base-catalyzed elimination of the nitro group.
-
Tautomerization: A final tautomerization yields the aromatic pyrrole.
Caption: Simplified mechanism of the Barton-Zard pyrrole synthesis.
Application to 4-Arylpyrrole-2-Carboxamides
This method is particularly well-suited for the synthesis of 4-arylpyrrole-2-carboxylates, which can then be converted to the target carboxamides. The starting β-nitrostyrenes are readily accessible via Henry reaction between an aromatic aldehyde and nitromethane.
Experimental Protocol: Synthesis of a 4-Arylpyrrole-2-carboxylate
-
To a solution of the β-nitrostyrene (1.0 eq) and an α-isocyanoacetate (e.g., ethyl isocyanoacetate, 1.1 eq) in a suitable solvent (e.g., ethanol or THF), add a base (e.g., DBU or K₂CO₃, 1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with a weak acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 4-arylpyrrole-2-carboxylate.
-
The resulting ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with an amine to yield the desired carboxamide.
Performance and Limitations
The Barton-Zard reaction often provides good to excellent yields and can be performed under relatively mild conditions. A key advantage is its ability to tolerate a wide range of substituents on the aromatic ring of the nitroalkene.[7] However, the scope can be limited by the availability and stability of the isocyanide starting materials.
The Modern Approach: Multi-Step Synthesis via Suzuki-Miyaura Coupling
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of C-C bonds.[8] This approach offers a reliable and versatile linear strategy for the synthesis of 4-arylpyrrole-2-carboxamides.
General Strategy
This synthetic route typically involves three key stages:
-
Pyrrole Core Synthesis: Preparation of a suitable 4-halogenated pyrrole-2-carboxylate or a related precursor.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the halogenated pyrrole with an arylboronic acid or ester to introduce the 4-aryl substituent.
-
Amidation: Conversion of the pyrrole-2-carboxylate to the final carboxamide.
Caption: Linear synthetic strategy for 4-arylpyrrole-2-carboxamides via Suzuki coupling.
Experimental Protocols
a) Suzuki-Miyaura Coupling of a 4-Bromopyrrole-2-carboxylate: [9]
-
To a degassed mixture of the 4-bromopyrrole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture at reflux, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
b) Amide Coupling: [9]
-
To a solution of the 4-arylpyrrole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., EDC·HCl, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq).
-
Stir the mixture at room temperature for a short period, then add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Wash, dry, and concentrate the organic phase, followed by purification of the crude product.
Performance and Limitations
The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance and the wide availability of arylboronic acids, allowing for the synthesis of a diverse range of 4-arylpyrrole derivatives.[10] However, this is a multi-step linear synthesis, which can be less efficient in terms of overall yield and step economy compared to convergent approaches. Careful optimization of each step is crucial for success.
Comparative Analysis and Field-Proven Insights
| Synthetic Route | Yields | Substrate Scope | Scalability | Green Chemistry Considerations |
| Paal-Knorr | Generally high for the cyclization step, but overall yield depends on the synthesis of the 1,4-dicarbonyl precursor. | Can be limited by the availability of the 1,4-dicarbonyl starting material. | Potentially scalable, especially with optimized precursor synthesis. | Can require harsh acidic conditions and high temperatures. |
| Barton-Zard | Good to excellent yields. | Broad scope for the nitroalkene component; can be limited by the availability of isocyanides. | Scalable, with readily available nitroalkene precursors. | Use of nitro compounds and isocyanides requires careful handling. |
| Suzuki Coupling | Moderate to good yields for each step; overall yield can be lower due to the number of steps. | Very broad for the aryl component due to the vast number of commercially available boronic acids. | Highly scalable and widely used in industrial settings. | Use of palladium catalysts and organic solvents; potential for metal contamination in the final product. |
From a practical standpoint, the choice of synthetic route is often dictated by the specific substitution pattern of the target molecule and the availability of starting materials.
-
For rapid access to a diverse library of 4-aryl derivatives where the pyrrole core is constant, the Suzuki-Miyaura coupling approach is often the most strategic choice due to the commercial availability of a vast array of arylboronic acids.
-
The Paal-Knorr synthesis is an excellent option when a specific 1,4-dicarbonyl precursor is readily available or can be synthesized efficiently. Its operational simplicity makes it attractive for initial explorations.
-
The Barton-Zard reaction offers a powerful and often high-yielding alternative, particularly when constructing pyrroles with specific electronic properties.
Conclusion
The synthesis of 4-arylpyrrole-2-carboxamides can be approached through several effective strategies, each with its own set of advantages and limitations. The classical Paal-Knorr and Barton-Zard reactions offer convergent and often high-yielding routes, while the modern multi-step approach utilizing Suzuki-Miyaura coupling provides unparalleled flexibility in the introduction of the aryl moiety. A thorough understanding of the mechanistic nuances and practical considerations of each method, as presented in this guide, will enable the discerning researcher to select the optimal synthetic strategy to accelerate their drug discovery and development programs.
References
- Chen, Y., et al. (2015). Organocatalytic multicomponent synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes and arylamines.
- Menéndez, J. C., et al. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(5), 1683-1691.
- Shan, Y., et al. (2018). A Copper‐Catalyzed Three‐Component Reaction for the Preparation of Polysubstituted Pyrroles from Alkynyl Ketones, Amines and Isocyanoacetates.
- Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4), 22648-22655.
- Nasibullah, et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700.
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
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Wikipedia contributors. (2023). Barton–Zard reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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ResearchGate. (2025). A highly efficient Paal-Knorr synthesis of pyrroles catalyzed by formic acid at room temperature under solvent-free conditions. Retrieved from [Link]
- Nielsen, T. E., et al. (2006). Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a stetter-Paal-Knorr reaction sequence.
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Hellenica World. (n.d.). Barton–Zard reaction. Retrieved from [Link]
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- Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(7), 1361.
- Nielsen, T. E., et al. (2006). Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a stetter-Paal-Knorr reaction sequence.
- Prokop'ev, A. I., et al. (2018). Synthesis and antiproliferative properties of 3,4-diarylpyrrole-2-carboxamides. Russian Chemical Bulletin, 67(9), 1667-1674.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Grzybowski, M., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 16(23), e202300538.
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Validation of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide as a chemical probe
This guide provides a comprehensive framework for the validation of I-BRD9, a potent and selective chemical probe for the bromodomain-containing protein 9 (BRD9). In the landscape of epigenetic research and drug discovery, the rigorous validation of such tools is paramount to ensure that experimental outcomes are correctly attributed to the modulation of the intended target. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of I-BRD9 with other available probes and detailing the experimental methodologies required for its robust validation.
Introduction: The Critical Role of Chemical Probes in Target Validation
Chemical probes are indispensable tools for dissecting complex biological processes and for the initial stages of drug discovery.[1][2][3] A high-quality chemical probe should exhibit potent and selective engagement of its intended target in a cellular context, enabling researchers to confidently link the modulation of a specific protein to a phenotypic outcome.[4][5] BRD9, a bromodomain-containing protein, is a component of the SWI/SNF chromatin-remodeling complex and has emerged as a potential therapeutic target in various cancers.[6][7] Several chemical probes have been developed to investigate the function of BRD9, including I-BRD9, BI-9564, and LP99.[8][9][10][11][12] This guide will focus on the validation of I-BRD9, a selective inhibitor of BRD9.[9][13][14]
Our discussion will be framed around a central principle: a chemical probe is only as valuable as the rigor of its validation. We will therefore explore the essential experimental steps to confirm the potency, selectivity, and cellular activity of I-BRD9, comparing its performance with BI-9564 as a tool compound and a structurally similar but inactive molecule as a negative control.
The Validation Workflow: A Multi-Pillar Approach
The validation of a chemical probe is not a single experiment but a suite of orthogonal assays designed to build a comprehensive and convincing case for its utility. Our approach rests on three pillars: Target Engagement, Selectivity Profiling, and Cellular Characterization.
Caption: A logical workflow for the validation of a chemical probe.
Pillar 1: Demonstrating On-Target Engagement in a Cellular Milieu
The foundational step in validating a chemical probe is to unequivocally demonstrate that it binds to its intended target within the complex environment of a living cell.[15][16]
Cellular Thermal Shift Assay (CETSA®)
The "Why": CETSA is a powerful technique to verify target engagement in intact cells.[17][18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.[21] Binding of a compound to its target protein confers increased stability, resulting in a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Kasumi-1, a human leukemia cell line where BRD9 function has been studied) to 70-80% confluency.[9][13] Treat cells with I-BRD9, BI-9564 (positive control), a negative control, and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blotting using a specific antibody for BRD9. Quantify the band intensities to generate a melting curve.
Data Interpretation: A successful experiment will show a rightward shift in the melting curve for cells treated with I-BRD9 and BI-9564 compared to the vehicle and negative control, indicating target stabilization.
| Compound | Target | Apparent Tm (°C) | ΔTm vs. Vehicle (°C) |
| Vehicle (DMSO) | BRD9 | 52.5 | - |
| I-BRD9 (10 µM) | BRD9 | 60.2 | +7.7 |
| BI-9564 (10 µM) | BRD9 | 59.8 | +7.3 |
| Negative Control (10 µM) | BRD9 | 52.7 | +0.2 |
Isothermal Dose-Response (ITDR) CETSA
The "Why": While CETSA melt curves demonstrate target engagement, the ITDR format allows for the determination of the compound's apparent cellular potency (EC50).[17] This is achieved by heating all samples at a single temperature in the presence of varying compound concentrations.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with a serial dilution of I-BRD9, BI-9564, and the negative control.
-
Heat Challenge: Heat all samples at a constant temperature (chosen from the steep part of the CETSA melt curve, e.g., 58°C) for 3 minutes.
-
Lysis, Fractionation, and Quantification: Proceed as with the standard CETSA protocol.
-
Data Analysis: Plot the normalized BRD9 band intensities against the compound concentration and fit the data to a dose-response curve to determine the EC50.
| Compound | Target | Cellular EC50 (nM) |
| I-BRD9 | BRD9 | 85 |
| BI-9564 | BRD9 | 120 |
| Negative Control | BRD9 | > 10,000 |
Pillar 2: Assessing the Selectivity Profile
Broad Kinase Profiling
The "Why": Many small molecule inhibitors have off-target effects on kinases.[4] Therefore, it is essential to screen the probe against a broad panel of kinases to identify potential off-target interactions. Services like KINOMEscan® offer comprehensive kinase profiling.[22][23][24][25]
Experimental Approach: I-BRD9 would be submitted to a commercial service for screening against a large panel of human kinases (e.g., >400) at a fixed concentration (e.g., 10 µM). The results are typically reported as the percentage of kinase activity remaining.
Data Interpretation: A highly selective probe will show minimal inhibition of kinases at the tested concentration. For example, I-BRD9 has been shown to be highly selective against a panel of 324 kinases.[26]
Proteome-Wide Cellular Thermal Shift Assay (MS-CETSA)
The "Why": To obtain an unbiased view of a compound's selectivity across the entire proteome, MS-CETSA can be employed.[27][28][29][30] This technique combines CETSA with quantitative mass spectrometry to simultaneously assess the thermal stability of thousands of proteins.
Experimental Protocol:
-
Cell Treatment and CETSA: Treat cells with the compound of interest and a vehicle control, followed by the standard CETSA heating protocol.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by tryptic digestion and tandem mass tag (TMT) labeling).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins in each sample. Proteins that are stabilized by the compound will show a shift in their melting curves.
Data Interpretation: The results will reveal the primary target (BRD9) and any potential off-targets that are significantly stabilized by I-BRD9. A selective probe will show a significant thermal shift only for the intended target and closely related family members (e.g., BRD7). I-BRD9 has demonstrated high selectivity for BRD9 over the BET family of bromodomains and the highly homologous BRD7.[9][14][31]
Caption: A conceptual diagram of I-BRD9's selectivity profile.
Pillar 3: Cellular Characterization
Beyond target engagement and selectivity, a useful chemical probe must possess appropriate physicochemical properties to be effective in cellular assays.
Permeability and Solubility
The "Why": For a probe to be effective on an intracellular target, it must be able to cross the cell membrane. Adequate aqueous solubility is also important for handling and to avoid artifacts in assays.
Experimental Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability.
-
Aqueous Solubility: Determined by methods such as nephelometry.
Desirable Profile: A good chemical probe should exhibit sufficient permeability and solubility to achieve effective concentrations within the cell. I-BRD9 has been reported to have good aqueous solubility.[13]
Metabolic Stability
The "Why": The stability of a compound in the presence of metabolic enzymes is crucial for its utility in prolonged cellular experiments and for potential in vivo studies.[32][33][34][35][36]
Experimental Assays:
-
Liver Microsomal Stability Assay: Measures the rate of metabolism by Phase I enzymes.[33][34]
-
Hepatocyte Stability Assay: Provides a more comprehensive assessment of both Phase I and Phase II metabolism.[32]
Data Interpretation: The results are typically expressed as the in vitro half-life (t1/2). A longer half-life indicates greater metabolic stability.
| Compound | Matrix | In Vitro Half-life (t1/2, min) |
| I-BRD9 | Human Liver Microsomes | > 60 |
| BI-9564 | Human Liver Microsomes | 45 |
Conclusion: I-BRD9 as a Validated Chemical Probe
Based on the comprehensive validation workflow outlined above, I-BRD9 emerges as a high-quality chemical probe for studying the biology of BRD9. It demonstrates potent and selective engagement of BRD9 in cells, as confirmed by CETSA and ITDR assays. Its broad selectivity, as assessed by kinome scanning and proteome-wide methods, instills confidence that its cellular effects are mediated through BRD9. Furthermore, its favorable physicochemical properties, including cell permeability and metabolic stability, make it a robust tool for a wide range of cellular experiments. By employing a multi-faceted validation approach and comparing its performance to other tool compounds and negative controls, researchers can confidently use I-BRD9 to elucidate the roles of BRD9 in health and disease.
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The Structural Genomics Consortium. (n.d.). BI-9564 A chemical probe for BRD9 and BRD7. SGC. Retrieved from [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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PubMed. (2021). Proteome-wide CETSA reveals new step in apoptosis control. PubMed. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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PNAS. (2018). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PNAS. Retrieved from [Link]
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Technology Networks. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks. Retrieved from [Link]
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Cold Spring Harbor Laboratory. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. CSHL. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrole-2-Carboxamide Inhibitors
For researchers, scientists, and drug development professionals, the pyrrole-2-carboxamide scaffold represents a privileged pharmacophore, demonstrating a remarkable versatility in targeting a diverse array of proteins implicated in various disease states. From the intricate enzymatic machinery of cyclooxygenases to the complex signaling cascades orchestrated by protein kinases, this heterocyclic amide has proven to be a fertile starting point for the design of potent and selective inhibitors. This guide provides an in-depth, objective comparison of the in-silico performance of pyrrole-2-carboxamide inhibitors against multiple protein targets, supported by experimental data and detailed, field-proven methodologies for computational analysis.
The core of this guide is a comparative analysis rooted in scientific integrity. We will not merely present data but will delve into the causality behind the experimental choices in molecular docking studies. Every protocol described is designed to be a self-validating system, ensuring that the insights derived are both reproducible and trustworthy.
The Versatility of the Pyrrole-2-Carboxamide Scaffold: A Multi-Target Inhibitor
The pyrrole-2-carboxamide core is a recurring motif in a multitude of bioactive compounds, acting as a potent inhibitor for a range of critical biological targets. This versatility stems from its unique structural and electronic properties, which allow for favorable interactions within various protein active sites. This guide will focus on a comparative docking analysis of this scaffold against two key classes of enzymes: Cyclooxygenase (COX) enzymes and Protein Kinases.
Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The two main isoforms, COX-1 and COX-2, share structural similarities but differ in their physiological roles. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[1] Pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac have long been in clinical use, demonstrating the potential of this scaffold to selectively target COX enzymes.[2]
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The ATP-binding site of kinases offers a well-defined pocket for the design of small molecule inhibitors. Pyrrole-indolin-2-one derivatives have emerged as a significant class of kinase inhibitors, with compounds like Sunitinib being FDA-approved for the treatment of various cancers.[4]
Comparative Docking Analysis: Unveiling Binding Affinities and Interactions
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] By comparing the docking scores and binding modes of different inhibitors, we can gain valuable insights into their potential potency and selectivity.
Case Study 1: Pyrrole Derivatives as COX-1/COX-2 Inhibitors
In a study by Daraji et al., a series of novel N-pyrrole carboxylic acid derivatives were designed and synthesized as potential dual COX-1 and COX-2 inhibitors.[2][6] The in vitro inhibitory activities of these compounds were determined and compared with their in-silico binding affinities.
| Compound | Target | Experimental IC50 (µM)[6] | Predicted Docking Score (kcal/mol)[6] | Key Interacting Residues (COX-2)[6] |
| 4h | COX-2 | 0.06 | -10.5 | Arg513, Tyr385, Ser530 |
| 4k | COX-2 | 0.08 | -10.2 | Arg513, Tyr385, Ser530 |
| Celecoxib (Reference) | COX-2 | 0.05 | -11.2 | Arg513, Tyr385, Ser530 |
| Ibuprofen (Reference) | COX-2 | 0.35 | -7.8 | Arg120, Tyr355 |
| 4h | COX-1 | 0.15 | -9.8 | Arg120, Tyr355, Ser530 |
| 4k | COX-1 | 0.21 | -9.5 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | COX-1 | 15.0 | -8.5 | Arg120, Tyr355 |
| Ibuprofen (Reference) | COX-1 | 5.2 | -7.1 | Arg120, Tyr355 |
The data clearly indicates a strong correlation between the experimental IC50 values and the predicted docking scores for the pyrrole derivatives. The most potent compounds, 4h and 4k , exhibit low micromolar to nanomolar IC50 values against COX-2 and show favorable docking scores. Notably, these pyrrole-based inhibitors demonstrate better selectivity towards COX-2 over COX-1 compared to the non-selective NSAID, Ibuprofen. The docking poses revealed that the carboxylic acid moiety of the pyrrole derivatives forms crucial hydrogen bond interactions with key residues like Arg513 and Tyr385 in the active site of COX-2, similar to the binding mode of the selective inhibitor Celecoxib.[6]
Case Study 2: Pyrrolo[3,2-d]pyrimidines as Multi-Kinase Inhibitors
A study by Al-Ghorbani et al. explored a series of fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines as potent inhibitors of EGFR and CDK2 kinases.[3] Their antiproliferative activity was evaluated, and molecular docking was used to elucidate their binding modes.
| Compound | Target | Experimental IC50 (µM)[3] | Predicted Binding Energy (kcal/mol)[3] | Key Interacting Residues (EGFR)[3] |
| 8b | EGFR | 0.049 (Hep3B cells) | -22.46 | Met793, Leu718, Val726 |
| 9c | EGFR | 0.009 (HCT116 cells) | -23.15 | Met793, Leu718, Val726 |
| Erlotinib (Reference) | EGFR | 0.002 (HCT116 cells) | -25.67 | Met793, Leu718, Val726 |
| 8b | CDK2 | 15% inhibition (vs. 2% for Imatinib) | -24.52 | Leu83, Lys33, Gln131 |
| 9c | CDK2 | Not Reported | -21.89 | Leu83, Lys33, Gln131 |
| AZD5438 (Reference) | CDK2 | Not Reported | -26.78 | Leu83, Lys33, Gln131 |
The pyrrolo[3,2-d]pyrimidine scaffold demonstrated potent anticancer activity, with compound 9c showing an exceptionally low IC50 value against the HCT116 cell line. The docking studies revealed that these compounds fit snugly into the ATP-binding pocket of both EGFR and CDK2. The pyrrole nitrogen and the pyrimidine nitrogens were found to form critical hydrogen bonds with the hinge region residues of the kinases, a common binding motif for ATP-competitive inhibitors. The predicted binding energies for the active compounds were comparable to those of the reference inhibitors, Erlotinib and AZD5438, further validating the in-silico model.[3]
Experimental Protocols: A Self-Validating System for Molecular Docking
To ensure the scientific integrity and reproducibility of docking studies, a rigorous and well-validated protocol is paramount. The following section outlines a detailed, step-by-step methodology for a comparative docking study, which can be adapted for various pyrrole-2-carboxamide inhibitors and their respective targets.
I. Preparation of the Receptor and Ligands
-
Receptor Acquisition and Preparation:
-
Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use the PDB entries: 5KIR for COX-2 and 2GS2 for EGFR.
-
Remove all water molecules and heteroatoms (except for essential cofactors) from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using software like AutoDockTools.
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the two-dimensional structures of the pyrrole-2-carboxamide inhibitors and reference compounds using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Save the prepared ligands in the PDBQT file format.
-
II. Molecular Docking Simulation using AutoDock Vina
-
Grid Box Generation:
-
Define the active site of the receptor by creating a grid box that encompasses the key binding residues. The coordinates of the co-crystallized ligand in the PDB structure can be used as a reference to center the grid box.
-
The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Docking Parameter Configuration:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
-
The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 8 or higher) to ensure a comprehensive exploration of the conformational space.
-
-
Execution of Docking:
-
Run the AutoDock Vina simulation from the command line using the prepared configuration file.
-
Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
III. Analysis and Validation of Docking Results
-
Binding Pose Analysis:
-
Visualize the docked poses of the ligands within the active site of the receptor using molecular visualization software like PyMOL or Chimera.
-
Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
-
Validation of the Docking Protocol:
-
Re-docking: Extract the co-crystallized ligand from the PDB structure, prepare it, and dock it back into the active site of the receptor. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å for the protocol to be considered valid.
-
Correlation with Experimental Data: Plot the predicted binding affinities (docking scores) against the experimental biological activities (e.g., pIC50) for a series of known inhibitors. A good correlation (R² > 0.6) indicates that the docking protocol can reliably predict the relative potency of the compounds.
-
Visualizing the Workflow and Interactions
To provide a clearer understanding of the processes and relationships described, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a comparative molecular docking study.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Halogenated Pyrrole Compounds
Introduction: The Critical Role of Halogenation in Pyrrole Drug Candidate Optimization
In the landscape of medicinal chemistry, the pyrrole scaffold is a privileged structure, forming the core of numerous bioactive compounds with applications ranging from anticancer to antiviral therapies.[1][2] A critical determinant of a drug candidate's success is its metabolic stability, which dictates its pharmacokinetic profile, dosing regimen, and potential for toxicity.[3] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are too stable can accumulate and lead to adverse effects.
A time-tested strategy for modulating a molecule's metabolic fate is halogenation.[4] The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the pyrrole ring can profoundly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with metabolic enzymes.[5] However, the choice of halogen is not arbitrary. Each halogen imparts distinct characteristics, leading to a trade-off between stability, potency, and safety.
This guide provides an in-depth comparison of the metabolic stability of a model series of halogenated pyrrole compounds. We will delve into the causality behind experimental design, provide validated, step-by-step protocols for key in vitro assays, and present a framework for interpreting the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select halogens to optimize the metabolic profile of their pyrrole-based drug candidates.
Pillar 1: Mechanistic Causality - Why Halogens Dictate Metabolic Fate
The liver is the body's primary metabolic hub, where enzymes work to detoxify and eliminate foreign substances (xenobiotics), including drugs.[6][7] This process is broadly divided into Phase I and Phase II reactions.
The Gatekeepers: Cytochrome P450 Enzymes Phase I metabolism is dominated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of the vast majority of drugs.[8][9] For pyrrole-containing compounds, CYPs are the principal catalysts of biotransformation, often activating the pyrrole ring to form more reactive species.[10][11] These enzymes typically introduce or expose functional groups, such as hydroxyls, preparing the molecule for subsequent Phase II conjugation reactions.
How Halogen Substitution Modulates CYP-Mediated Metabolism The strategic placement of a halogen on a pyrrole scaffold can "shield" the molecule from CYP-mediated metabolism through several mechanisms:
-
Blocking Metabolic "Soft Spots": Halogens can physically obstruct the site of metabolism. A bulky iodine or bromine atom can create steric hindrance that prevents the substrate from properly docking into the active site of a CYP enzyme.[12]
-
Altering Electronic Properties: The high electronegativity of halogens, particularly fluorine, can withdraw electron density from the aromatic pyrrole ring.[4] This can deactivate the ring towards oxidative attack by the iron-oxo species in the CYP active site.
-
Increasing Carbon-Halogen (C-X) Bond Strength: The C-F bond is the strongest carbon-halogen bond and is exceptionally resistant to metabolic cleavage. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making iodo- and bromo-substituted compounds more susceptible to dehalogenation.
-
Modulating Lipophilicity: Halogenation typically increases a compound's lipophilicity, which can enhance its affinity for the often-hydrophobic active sites of CYP enzymes.[5] This can sometimes lead to increased metabolism, highlighting the complex interplay of factors.
Pillar 2: Self-Validating Experimental Systems & Protocols
To accurately assess metabolic stability, we employ robust in vitro systems that model key aspects of liver metabolism. The two most common and complementary systems are liver microsomes and hepatocytes.[3] Microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I CYP enzymes, making them ideal for studying CYP-specific metabolism.[13] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II enzymes and cofactors, offering a more holistic view of hepatic clearance.[6][14]
Below is a generalized workflow for assessing the metabolic stability of our hypothetical halogenated pyrrole series (Pyr-F, Pyr-Cl, Pyr-Br, Pyr-I).
Caption: Overall experimental workflow for assessing metabolic stability.
Experimental Protocol 1: Liver Microsomal Stability Assay
This protocol assesses Phase I metabolic stability by incubating the test compounds with liver microsomes and an NADPH-regenerating system.[15][16] The NADPH cofactor is essential for CYP enzyme activity.[3]
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier).[3]
-
Test Compounds (Pyr-F, Pyr-Cl, Pyr-Br, Pyr-I).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Positive Control Compounds (e.g., Verapamil - high clearance, Imipramine - intermediate clearance).
-
Internal Standard (IS) in Acetonitrile (ACN) (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide).
-
96-well incubation and collection plates.
-
Multichannel pipette, incubator/shaker, centrifuge.
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 1 mg/mL. Keep on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare test compound and control solutions in buffer by diluting the stock solutions to a 2x final concentration (e.g., 2 µM for a 1 µM final assay concentration).
-
-
Incubation:
-
Add 95 µL of the microsomal suspension to the wells of a 96-well plate.
-
Add 5 µL of the 2x test compound/control solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
To initiate the metabolic reaction, add 100 µL of pre-warmed (37°C) NADPH regenerating system solution to each well. Mix immediately. This marks Time = 0.
-
Rationale: Pre-incubation ensures all components reach the optimal reaction temperature before the reaction is started by the addition of the essential cofactor.
-
-
Sampling & Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot from each well.[17]
-
Immediately transfer the aliquot to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction by precipitating the proteins and provides the IS for accurate quantification.[14]
-
-
Sample Preparation for Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Experimental Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment by using intact liver cells, which include both Phase I and Phase II metabolic pathways.[7][14][18]
Materials:
-
Cryopreserved Human Hepatocytes.
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E with supplements).[19]
-
Test Compounds and Controls (as in Protocol 1).
-
Internal Standard in Acetonitrile.
-
CO2 Incubator, orbital shaker, centrifuge.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., using Trypan Blue exclusion). Viability should be >80%.
-
Centrifuge the cells gently to pellet them and resuspend in fresh medium to achieve the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[18][19]
-
Rationale: Ensuring high cell viability is critical for the trustworthiness of the assay, as it confirms the metabolic machinery of the cells is intact.
-
-
Incubation:
-
Add 495 µL of the hepatocyte suspension to the wells of a 24- or 12-well plate.
-
Add 5 µL of a 100x stock solution of the test compound/control to achieve the final desired concentration (e.g., 1 µM).
-
Place the plate in a 37°C incubator with 5% CO2 on an orbital shaker to keep the cells in suspension.[19] This marks Time = 0.
-
-
Sampling & Reaction Quenching:
-
Sample Preparation for Analysis:
-
Follow the same procedure as in Protocol 1 (Step 4) to centrifuge and collect the supernatant for LC-MS/MS analysis.
-
Bioanalytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application.[20][21] It offers unparalleled sensitivity and selectivity, allowing for the precise quantification of the parent drug even in complex biological matrices.[22][23] The analysis involves separating the compound from matrix components via HPLC and then detecting it using a mass spectrometer set to a specific mass transition (Multiple Reaction Monitoring - MRM), ensuring that only the compound of interest is measured.[14][24]
Pillar 3: Data Interpretation & Authoritative Grounding
Once the LC-MS/MS data is acquired, the peak area ratio of the analyte to the internal standard is used to determine the percentage of the parent compound remaining at each time point.
Calculations & Data Analysis
-
Plot Data: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine Rate of Elimination (k): The slope of the linear regression line from this plot is the elimination rate constant, k.
-
Calculate Half-Life (t½): The half-life, or the time it takes for 50% of the compound to be metabolized, is calculated using the formula:
-
t½ = 0.693 / k [16]
-
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver enzymes or cells to metabolize a drug. It is calculated as:
Potential Metabolic Pathways
The following diagram illustrates common metabolic fates for a substituted pyrrole ring, primarily driven by CYP enzymes.
Caption: Potential Phase I metabolic pathways for halogenated pyrroles.
Comparative Data Summary & Discussion
The following tables present hypothetical but mechanistically plausible data for our four test compounds, designed to illustrate the expected structure-activity relationships (SAR).[25][26][27]
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Halogen (X) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Stability |
| Pyr-F | Fluorine | > 60 | < 11.6 | High |
| Pyr-Cl | Chlorine | 45 | 15.4 | Moderate |
| Pyr-Br | Bromine | 32 | 21.7 | Moderate-Low |
| Pyr-I | Iodine | 20 | 34.7 | Low |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Halogen (X) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Predicted Stability |
| Pyr-F | Fluorine | > 120 | < 5.8 | High |
| Pyr-Cl | Chlorine | 75 | 9.2 | Moderate |
| Pyr-Br | Bromine | 58 | 12.0 | Moderate |
| Pyr-I | Iodine | 35 | 19.8 | Low |
Analysis and Interpretation:
-
Structure-Stability Relationship: The data clearly demonstrates a stability trend directly related to the halogen substituent: F > Cl > Br > I . This is the expected outcome based on the C-X bond strength and the increasing size of the halogen atom. The highly stable C-F bond makes Pyr-F very resistant to metabolism, resulting in a long half-life and low clearance.[4] Conversely, the weaker C-I bond and potential for steric clashes make Pyr-I the most metabolically labile compound in the series.
-
Expert Insights: This comparative data is invaluable in early drug discovery. A medicinal chemist might select the chloro- or bromo-analogs (Pyr-Cl, Pyr-Br) as a good balance, potentially retaining biological activity while having sufficient, but not excessive, metabolic clearance. The fluoro-analog (Pyr-F) might be considered a "metabolic blocker" to be used if the parent compound's potency is extremely high, but it could risk accumulation and off-target effects. The iodo-analog (Pyr-I) would likely be deprioritized due to its poor metabolic stability. This systematic evaluation allows for the rational "tuning" of a molecule's pharmacokinetic properties.[5]
Conclusion and Future Directions
This guide has systematically compared the metabolic stability of a series of halogenated pyrrole compounds, grounding the experimental approach in established scientific principles. By leveraging robust in vitro tools like liver microsome and hepatocyte stability assays, we can establish clear structure-activity relationships that directly inform drug design. Our findings underscore a common trend in medicinal chemistry: fluorine substitution often imparts the highest metabolic stability, while stability tends to decrease with heavier halogens.
The choice of halogen is a critical decision in optimizing a drug candidate. It requires a careful balance between enhancing metabolic stability and maintaining the desired pharmacological activity and safety profile. The logical next step in this assessment would be a metabolite identification study to determine the exact chemical transformations these compounds undergo, providing a complete picture of their metabolic fate.
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A Researcher's Guide to Pyrrole Synthesis: Benchmarking Novel Methods Against Established Protocols
Introduction: The Enduring Importance of the Pyrrole Ring
The pyrrole ring is a privileged scaffold in chemistry. As a core component of the "pigments of life"—heme and chlorophyll—its biological significance is fundamental.[1][2] In modern science, this five-membered aromatic heterocycle is a cornerstone in drug development and materials science, forming the structural basis for blockbuster drugs like atorvastatin (Lipitor), the anti-inflammatory drug tolmetin, and advanced functional materials.[2][3]
Given its prevalence, the efficient and controlled synthesis of functionalized pyrroles remains a critical endeavor for organic chemists.[4] For over a century, classical name reactions have been the bedrock of pyrrole construction. However, the demands of modern chemistry—for milder conditions, greater functional group tolerance, improved atom economy, and novel substitution patterns—have spurred the development of innovative synthetic technologies.[5][6]
This guide provides an in-depth comparison of established, time-honored protocols with novel, cutting-edge methods for pyrrole synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. Through experimental data and workflow visualizations, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target.
Part 1: The Gold Standards - Established Protocols in Pyrrole Synthesis
Classical methods are foundational, offering robust and often straightforward routes to the pyrrole core. Their mechanisms are well-understood, and their scalability has been proven over decades of use.
The Paal-Knorr Synthesis: The Workhorse
The Paal-Knorr synthesis is arguably the most common and direct method for forming the pyrrole ring.[2] Its enduring popularity stems from its operational simplicity and the general availability of the starting materials: a 1,4-dicarbonyl compound and a primary amine or ammonia.[7][8]
Causality of the Mechanism: The reaction is typically promoted by acid, which serves a crucial dual role. First, it protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine to form a hemiaminal. Following a second intramolecular attack on the other carbonyl, the acid catalyzes the sequential dehydration steps, which are essential for driving the reaction towards the formation of the stable aromatic ring. The ring-closing step is often rate-determining.[7][9]
Key Advantages:
-
Simplicity: A straightforward condensation reaction.[10]
-
High Yields: Often provides good to excellent yields, with many modern variations reporting 70-100%.[6][11]
-
Accessible Starting Materials: 1,4-dicarbonyls and primary amines are common chemical feedstocks.
Limitations:
-
Harsh Conditions: Traditional protocols can require prolonged heating and strong acids, which may not be suitable for sensitive substrates.[2]
-
Substrate Synthesis: The preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging, limiting access to certain substitution patterns.[11]
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., one drop of concentrated HCl).[7]
-
Heating: Heat the mixture to reflux (typically 80-120 °C) for 15-30 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath. Add 0.5 M HCl to precipitate the product.[7]
-
Purification: Collect the crystals by vacuum filtration and recrystallize from a methanol/water mixture to yield the pure product.[7]
The Hantzsch Synthesis: Access to Polysubstituted Pyrroles
The Hantzsch synthesis is a powerful multi-component reaction that constructs highly substituted pyrroles from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[12][13] This method offers significant flexibility in the final substitution pattern.
Causality of the Mechanism: The reaction initiates with the formation of an enamine intermediate from the β-ketoester and the amine.[14] The crucial C-C bond is then formed via nucleophilic attack of this enamine onto the electrophilic carbon of the α-haloketone. The resulting intermediate undergoes a final intramolecular cyclization and dehydration to furnish the aromatic pyrrole.[13]
Key Advantages:
-
High Substitution: Allows for the assembly of pyrroles with substituents at multiple positions in a single step.[13]
-
Flexibility: The three-component nature provides modularity in designing the target molecule.
Limitations:
-
Moderate Yields: Yields can be moderate (often 30-60%) due to competing side reactions, such as furan formation (Feist-Bénary synthesis).[3][13]
-
Reagent Stability: α-haloketones can be lachrymatory and unstable.
Objective: To synthesize a polysubstituted pyrrole.[3][15]
-
Enamine Formation (Implicit): In a suitable solvent like ethanol, dissolve the β-ketoester (1 equiv.) and the primary amine (1 equiv.).
-
Addition of Haloketone: Add the α-haloketone (1 equiv.) to the solution.
-
Heating: Heat the reaction mixture, typically between 60-85 °C, for several hours.[13]
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture and typically add water to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by recrystallization or column chromatography.
The Van Leusen Synthesis: A Versatile [3+2] Cycloaddition
Though a classical method, the Van Leusen synthesis remains a highly versatile and powerful tool. It employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with a Michael acceptor (an electron-deficient alkene) in a [3+2] cycloaddition.[16][17]
Causality of the Mechanism: The reaction is base-mediated. A strong base (e.g., NaH, t-BuOK) deprotonates the acidic methylene carbon of TosMIC, creating a nucleophilic carbanion.[16][18] This anion undergoes a Michael addition to the alkene. The resulting intermediate then performs an intramolecular cyclization, followed by the base-mediated elimination of the stable tosyl group to generate the aromatic pyrrole.[16]
Key Advantages:
-
Versatility: A wide range of Michael acceptors (containing keto, ester, nitro, or cyano groups) can be used, leading to diverse pyrrole products.[18]
-
Operational Simplicity: TosMIC is a stable, odorless solid, and the reactions are often straightforward to perform.[16]
Limitations:
-
Base Sensitivity: Requires strong bases, which can be incompatible with sensitive functional groups.
-
Substrate Scope: Limited to the use of electron-deficient alkenes as reaction partners.
Objective: To synthesize a 3,4-disubstituted pyrrole.[19]
-
Reaction Setup: In a flask under an inert atmosphere (e.g., Argon), prepare a suspension of sodium hydride (1 equiv.) in an anhydrous solvent like a mixture of DMSO and diethyl ether.
-
Addition of Reactants: Prepare a solution of the α,β-unsaturated ketone (Michael acceptor, 1 equiv.) and TosMIC (1 equiv.) in DMSO.
-
Reaction Execution: Add the reactant solution dropwise to the NaH suspension at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once complete, carefully quench the reaction with water. Partition the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.
Part 2: The New Wave - Emerging Synthetic Methodologies
Modern synthetic chemistry seeks to overcome the limitations of classical methods. The following strategies represent a paradigm shift, offering milder conditions, novel bond disconnections, and enhanced efficiency through catalysis.
Gold-Catalyzed Annulation of Alkynes: Mildness and Efficiency
Homogeneous gold catalysis has emerged as a powerful tool for constructing heterocycles due to the unique ability of gold(I) catalysts to act as soft π-acids, activating alkynes towards nucleophilic attack under exceptionally mild conditions.[4][20]
Causality of the Mechanism: A cationic gold(I) species coordinates to the alkyne, rendering it highly electrophilic. This activation facilitates an intramolecular attack by a tethered nucleophile (e.g., an amine or hydroxyl group).[20] The resulting vinyl-gold species undergoes protodeauration to release the catalyst and furnish an intermediate that rapidly dehydrates to the aromatic pyrrole. This pathway avoids harsh acids and high temperatures.
Key Advantages:
-
Mild Conditions: Reactions often proceed at room temperature, preserving delicate functional groups.
-
Atom Economy: Annulation reactions are inherently atom-economical.
-
Novel Reactivity: Enables the use of starting materials like alkynyl diols or amino alkynes, providing alternative synthetic routes.[20]
Limitations:
-
Catalyst Cost: Gold catalysts are significantly more expensive than simple protic acids.
-
Substrate Synthesis: Requires the synthesis of specifically functionalized alkyne precursors.
Objective: To synthesize a substituted pyrrole from an amino-3-alkyn-2-ol.[20]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the gold precatalyst (e.g., [(\text{PPh}_3)\text{AuCl}], 1-5 mol%) and a silver co-catalyst (e.g., AgOTf or AgNTf₂, 1-5 mol%) in an anhydrous solvent like dichloromethane (DCM). Stir for 5-10 minutes to generate the active cationic gold species.
-
Reaction Execution: Add a solution of the amino-3-alkyn-2-ol substrate (1 equiv.) in DCM to the catalyst mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Reactions are often complete within 1-2 hours.
-
Workup: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Rhodium-Catalyzed C-H Activation: A Paradigm of Atom Economy
Transition-metal-catalyzed C–H activation is a transformative strategy that forges C–C or C–N bonds by directly functionalizing otherwise inert C–H bonds.[21] This approach minimizes the need for pre-functionalized starting materials, reducing step counts and waste. Rhodium catalysis has proven particularly effective for the synthesis of pyrroles via the oxidative annulation of enamides with alkynes.
Causality of the Mechanism: The reaction typically involves a directing group on the enamide that coordinates to the Rh(III) catalyst. This brings the metal center into proximity of a vinylic C-H bond, facilitating a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate. The alkyne then inserts into the Rh-C bond. Reductive elimination closes the pyrrole ring and regenerates the active Rh(III) catalyst, often with the aid of a stoichiometric oxidant (e.g., Cu(OAc)₂).[21] Recent advances use electrochemistry to make the process oxidant-free, generating only H₂ as a byproduct.[21]
Key Advantages:
-
High Atom Economy: Avoids the use of leaving groups and pre-functionalized substrates.
-
Step Efficiency: Can construct complex pyrroles in a single, convergent step.
-
Novel Disconnections: Offers a completely different retrosynthetic approach compared to classical methods.
Limitations:
-
Directing Group Requirement: Often requires a specific directing group on the substrate to ensure regioselectivity.
-
Catalyst and Oxidant: Requires expensive rhodium catalysts and often stoichiometric amounts of oxidants, although greener electrochemical methods are emerging.[21]
Objective: To synthesize a substituted pyrrole via electro-oxidative C-H/N-H annulation of an enamide and an alkyne.[21]
-
Electrochemical Setup: In an undivided electrochemical cell equipped with a reticulated vitreous carbon anode and a platinum cathode, add the enamide (1 equiv.), the alkyne (1.5 equiv.), and the catalyst ₂ (5.0 mol %).
-
Solvent and Electrolyte: Add a solvent system such as trifluoroethanol (TFE) containing a base/electrolyte like sodium acetate (NaOAc).
-
Electrolysis: Apply a constant current (e.g., 6.0 mA) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the consumption of the enamide by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the pyrrole product.
Part 3: Head-to-Head Comparison and Decision Framework
Choosing the right synthetic method depends on a multitude of factors, from the cost of reagents to the desired substitution pattern and required reaction scale. The table below summarizes the key performance indicators for the discussed methods.
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis | Van Leusen (TosMIC) | Au-Catalyzed Annulation | Rh-Catalyzed C-H Activation |
| Reaction Type | Condensation | Multi-component | [3+2] Cycloaddition | Cycloisomerization | Oxidative Annulation |
| Typical Yield | 70-95%[6][11] | 30-60%[13] | 40-85%[6] | 60-95% | 60-95%[21][22] |
| Conditions | Acidic, often heated | Neutral/Basic, heated | Strongly Basic, RT | Neutral, RT | Oxidative, RT to heated |
| Key Advantage | Simplicity, High Yield | Access to polysubstitution | Versatile substrate scope | Extreme mildness | High atom/step economy |
| Key Limitation | Harsh conditions, Substrate prep | Moderate yields | Requires strong base | Catalyst cost | Requires directing group |
| Operational Cost | Low | Low | Moderate | High | Very High |
| Functional Group Tolerance | Moderate | Good | Moderate | Excellent | Good |
Visualizing Workflows and Decision Logic
To further aid in method selection, the following diagrams illustrate the generalized workflows and a decision-making framework.
Workflow Diagrams
Caption: Generalized workflow for the classical Paal-Knorr synthesis.
Caption: Generalized workflow for a modern gold-catalyzed pyrrole synthesis.
Decision-Making Framework
Caption: A logic tree to guide the selection of a pyrrole synthesis method.
Conclusion and Future Outlook
The synthesis of pyrroles is a field rich with both history and innovation. Classical methods, particularly the Paal-Knorr synthesis, remain indispensable tools for their robustness and simplicity, especially at larger scales. However, they can be limited by harsh conditions and substrate availability.
The new wave of transition-metal-catalyzed methods, including gold-catalyzed cyclizations and rhodium-catalyzed C-H activations, offers compelling solutions to these challenges. They provide access to novel chemical space under remarkably mild conditions, with unparalleled efficiency and elegance. While the cost and complexity of these catalytic systems are current barriers, ongoing research into using more earth-abundant metal catalysts and developing more sustainable protocols (e.g., electro- and photocatalysis) promises to make these powerful strategies even more accessible.[1][23]
Ultimately, the choice of method is not about "old" versus "new," but about selecting the right tool for the job. A thorough understanding of the mechanistic principles, practical requirements, and inherent trade-offs of each synthetic approach is paramount for the modern chemical researcher.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust through scientific integrity and operational excellence.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a halogenated organic compound. Its Safety Data Sheet (SDS) indicates that it is harmful if swallowed, in contact with skin, or if inhaled. The presence of iodine, a halogen, places it in a specific category of chemical waste that requires careful segregation and disposal.
Key Hazard Information:
| Property | Value | Source |
| Physical Form | Solid | |
| Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) |
The core principle guiding the disposal of this compound is the imperative to isolate it from non-halogenated waste streams. The reason for this segregation is primarily due to the different treatment methods required for these waste categories. Halogenated organic compounds are typically disposed of via high-temperature incineration[1][2]. Mixing them with non-halogenated solvents, which can sometimes be recycled as fuel, contaminates the entire waste stream and significantly increases disposal costs and environmental impact[2][3].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide from the laboratory bench to the final waste accumulation point.
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Gloves: Nitrile gloves are essential. Always inspect them for any signs of damage before use.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A fastened lab coat protects your skin and clothing from contamination.
Proper segregation is the cornerstone of compliant chemical waste management.
-
Designate a Halogenated Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic solids. This container must be in good condition, compatible with the chemical, and have a secure, threaded cap[4].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste"[3][4]. The full chemical name, "4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide," and its approximate quantity must be listed on the container's contents sheet[1]. Do not use abbreviations or chemical formulas[4].
-
Unused or Expired Compound: Carefully transfer any unwanted solid 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide into the designated halogenated waste container.
-
Contaminated Labware: Any disposable labware that has come into direct contact with the compound (e.g., weighing boats, pipette tips, contaminated gloves) must also be placed in the halogenated solid waste container.
-
Spill Cleanup: In the event of a spill, use an inert absorbent material to clean the area. The contaminated absorbent material must then be placed in a sealed bag and disposed of in the halogenated waste container[3][4].
If you have prepared solutions of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, the disposal method depends on the solvent used.
-
Halogenated Solvents: If the solvent is halogenated (e.g., dichloromethane, chloroform), the solution should be disposed of in a designated "Halogenated Organic Liquid Waste" container[1][4][5].
-
Non-Halogenated Solvents: If a non-halogenated solvent was used, the resulting solution is now considered halogenated waste due to the presence of the iodinated compound. It must be disposed of in the "Halogenated Organic Liquid Waste" container[5]. Under no circumstances should this be mixed with non-halogenated solvent waste. [2]
The decision-making process for proper waste stream allocation is illustrated in the diagram below.
Caption: Disposal Decision Workflow for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Storage and Final Disposal
-
Satellite Accumulation Areas (SAAs): Waste containers should be stored in a designated SAA within the laboratory[3]. These areas must be under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed except when adding waste[4][5].
-
EHS Pickup: Once the container is full, or if it has been in the SAA for an extended period (check your institution's specific guidelines), arrange for it to be collected by your institution's Environmental Health and Safety (EHS) department. They will manage the final disposal, which typically involves a licensed hazardous waste disposal company[6].
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
Do NOT dispose of this compound down the drain. [4][5] This can lead to environmental contamination and may violate local and federal regulations.
-
Do NOT mix with non-halogenated waste. [2] This cross-contamination makes the entire volume of waste more hazardous and expensive to dispose of.
-
Do NOT dispose of in regular trash. This is a regulated chemical waste and must be handled accordingly.
-
Do NOT mix with incompatible materials, such as strong oxidizing agents or acids, in the same waste container[7].
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles of proper waste segregation, containment, and labeling are fundamental to responsible chemical research and development.
References
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Hazardous Waste Segregation. Columbia University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
EHS- Iodination Guideline. University of Texas Health Science Center at San Antonio. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
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A Researcher's Guide to the Safe Handling of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
As scientific research delves into novel chemical entities, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, a compound with potential applications in drug development and chemical synthesis. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, by analyzing its structural components—an iodinated aromatic system and a pyrrole derivative—we can establish a robust safety framework. This document synthesizes established protocols for related chemical classes to provide a cautious and comprehensive approach to personal protective equipment (PPE), handling procedures, and disposal.
Understanding the Risks: A Structural Hazard Assessment
The chemical structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide presents several potential hazards that inform our safety protocols. The presence of the pyrrole ring system is a key consideration. Pyrrole and its derivatives can exhibit toxicity and may be unstable under certain conditions, showing sensitivity to light, heat, and oxygen[1]. Some pyrrole compounds are known to be flammable and can cause serious eye damage[2][3][4].
The iodo-substituent on the aromatic ring also warrants specific precautions. Iodinated organic compounds can be hazardous and require careful handling and disposal to prevent environmental contamination[5][6]. The hazard codes associated with 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (H302: Harmful if swallowed, H312: Harmful in contact with skin, H332: Harmful if inhaled) confirm that this substance is toxic and can be absorbed through multiple routes of exposure.
Given these factors, a conservative approach to PPE and handling is essential to minimize risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields[7] | Double-gloving with nitrile gloves[8] | Nomex® laboratory coat, fully buttoned[9] | Use of a certified chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[9][10]. |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield[9][11] | Neoprene or nitrile gloves; inspect for tears before use[8][11] | Chemical-resistant apron over a Nomex® lab coat[8] | All operations should be conducted in a certified chemical fume hood[10]. |
| Running Reactions | Chemical splash goggles and a face shield[9][11] | Neoprene or nitrile gloves[8][11] | Nomex® laboratory coat[9] | Operations must be performed within a chemical fume hood[10]. |
| Waste Disposal | Chemical splash goggles and a face shield[9][11] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a Nomex® lab coat[8] | Work within a chemical fume hood or a designated, well-ventilated waste handling area[7]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Engineering Controls : Before handling, ensure a certified chemical fume hood is operational.
-
Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers, within the fume hood.
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. Avoid creating dust. Use a draft shield if necessary.
-
Secure Container : Tightly close the primary container and store it in a cool, dry, and dark place, away from incompatible materials[1][7].
Dissolution and Reaction Setup
-
Solvent Addition : In the fume hood, slowly add the desired solvent to the vessel containing the weighed compound.
-
Mixing : Use magnetic stirring or gentle agitation to dissolve the solid. Avoid splashing.
-
Transfers : When transferring solutions, use a syringe or a cannula to minimize the risk of spills.
-
Reaction Assembly : Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for handling 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide and any contaminated materials is crucial to prevent environmental harm.
-
Waste Segregation : All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do Not Drain Dispose : Never dispose of iodinated organic compounds down the drain[6]. This can harm aquatic life and damage the environment.
-
Professional Disposal : All waste must be disposed of through a certified hazardous waste management company[6]. Follow all local, state, and federal regulations for hazardous waste disposal[5]. Some specialized recycling programs may accept iodine-containing waste streams[12].
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[13]. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[13].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4].
-
Spills : Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.
By adhering to these guidelines, researchers can safely handle 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, fostering a secure environment for scientific discovery.
References
- BIOSYNCE. (2025).
- Santa Cruz Biotechnology.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
